Propargyl-PEG3-phosphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O6P/c1-2-3-13-4-5-14-6-7-15-8-9-16(10,11)12/h1H,3-9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKZOEDGARPKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG3-phosphonic acid: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a phosphonic acid moiety, allows for a diverse range of applications. The propargyl group serves as a reactive handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to azide-modified biomolecules or surfaces. The PEG3 spacer enhances aqueous solubility and reduces steric hindrance, which is often beneficial in biological systems. The phosphonic acid group provides a stable anchor for immobilization onto various metal oxide surfaces. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, complete with experimental considerations and data presentation.
Chemical Properties and Data
This compound is a versatile chemical tool with the following key characteristics:
| Property | Value | Reference |
| IUPAC Name | 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 1714139-62-4 | [2] |
| Molecular Formula | C₉H₁₇O₆P | [2] |
| Molecular Weight | 252.20 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid or solid | [3] |
| Solubility | Soluble in DMSO, DCM, water | [2] |
| Storage | -20°C | [2] |
Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3 | -1.9 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Rotatable Bond Count | 10 | [1] |
| Exact Mass | 252.07627526 g/mol | [1] |
| Monoisotopic Mass | 252.07627526 g/mol | [1] |
| Topological Polar Surface Area | 85.2 Ų | [1] |
| Heavy Atom Count | 16 | [1] |
Synthesis
Proposed Synthetic Pathway:
Detailed Methodologies for Key Synthetic Steps (General Protocols):
Step 1: Synthesis of Propargyl-PEG3-OH This precursor can be synthesized via a Williamson ether synthesis by reacting propargyl bromide with triethylene glycol in the presence of a base such as potassium hydroxide (B78521).[4]
-
Materials: Triethylene glycol, propargyl bromide, potassium hydroxide (KOH), and a suitable solvent like dimethylformamide (DMF).
-
Procedure:
-
Dissolve triethylene glycol and KOH in DMF.
-
Stir the mixture at room temperature.
-
Slowly add propargyl bromide to the solution.
-
Allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography to obtain Propargyl-PEG3-OH.[4]
-
Step 2: Tosylation of Propargyl-PEG3-OH to form Propargyl-PEG3-OTs The hydroxyl group of Propargyl-PEG3-OH is converted to a better leaving group, a tosylate, by reacting with tosyl chloride in the presence of a base.[5]
-
Materials: Propargyl-PEG3-OH, tosyl chloride, a base (e.g., pyridine (B92270) or triethylamine), and a solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve Propargyl-PEG3-OH in the solvent and cool to 0°C.
-
Add the base, followed by the dropwise addition of a solution of tosyl chloride in the same solvent.
-
Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once complete, wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield Propargyl-PEG3-OTs.[5]
-
Step 3: Michaelis-Arbuzov Reaction to form Propargyl-PEG3-diethyl phosphonate The tosylate is then reacted with triethyl phosphite in a Michaelis-Arbuzov reaction to form the diethyl phosphonate ester.
-
Materials: Propargyl-PEG3-OTs and triethyl phosphite.
-
Procedure:
-
Heat a mixture of Propargyl-PEG3-OTs and an excess of triethyl phosphite.
-
The reaction is typically run neat at an elevated temperature (e.g., 120-150°C) for several hours.
-
Monitor the reaction by ³¹P NMR spectroscopy.
-
After completion, remove the excess triethyl phosphite by vacuum distillation to obtain the crude Propargyl-PEG3-diethyl phosphonate.
-
Step 4: Hydrolysis to this compound The final step is the hydrolysis of the diethyl phosphonate ester to the phosphonic acid. This can be achieved using acidic conditions.[3][6][7]
-
Materials: Propargyl-PEG3-diethyl phosphonate and concentrated hydrochloric acid (HCl).
-
Procedure:
-
Reflux the diethyl phosphonate ester in concentrated HCl for several hours.[7]
-
Monitor the reaction by TLC or ³¹P NMR.
-
Upon completion, remove the water and excess HCl under reduced pressure to yield the final product, this compound.
-
Alternatively, microwave-assisted hydrolysis with a stoichiometric amount of HCl in water can be a more efficient method.[6][8]
-
Experimental Protocols and Applications
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of this compound readily participates in CuAAC reactions with azide-functionalized molecules to form a stable triazole linkage. This "click chemistry" reaction is widely used for bioconjugation.
General Protocol for CuAAC:
-
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., peptide, protein, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biomolecules)
-
Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Solvent (e.g., DMSO, DMF for stock solutions)
-
-
Procedure:
-
Prepare stock solutions of all reagents in appropriate solvents.
-
In a reaction vessel, combine the azide-functionalized molecule and this compound in the desired buffer.
-
If using, add the copper-chelating ligand to the reaction mixture.
-
In a separate tube, pre-mix the CuSO₄ and sodium ascorbate solutions.
-
Initiate the reaction by adding the CuSO₄/sodium ascorbate mixture to the reaction vessel.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by optimization.
-
Monitor the reaction progress by LC-MS or other suitable analytical techniques.
-
Purification: The purification method will depend on the nature of the conjugated product.
-
For small molecules, purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
For proteins and peptides, size-exclusion chromatography (SEC) or affinity chromatography can be used to remove excess reagents.[9]
-
-
Surface Modification of Metal Oxides
The phosphonic acid moiety of this compound serves as a robust anchor for the functionalization of various metal oxide surfaces, such as iron oxide, titanium dioxide, and zinc oxide.[5][10] This allows for the introduction of alkyne functionalities onto these materials, which can then be used for subsequent "click" reactions.
General Protocol for Surface Modification of Nanoparticles:
-
Materials:
-
Metal oxide nanoparticles (e.g., iron oxide nanoparticles)
-
This compound
-
Solvent (e.g., deionized water, ethanol, or a mixture)
-
-
Procedure:
-
Disperse the metal oxide nanoparticles in the chosen solvent by sonication.
-
Prepare a solution of this compound in the same solvent.
-
Add the linker solution to the nanoparticle dispersion.
-
Incubate the mixture for several hours to overnight at room temperature with gentle shaking.
-
Separate the functionalized nanoparticles from the excess linker by centrifugation.
-
Wash the nanoparticles several times with the solvent to remove any unbound linker.
-
Resuspend the functionalized nanoparticles in the desired buffer or solvent for further use.
-
Characterization: The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic peaks of the linker, and thermogravimetric analysis (TGA) to quantify the amount of grafted linker.[5]
-
Application in Proteolysis-Targeting Chimeras (PROTACs)
This compound can be utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The PEG linker can improve the solubility and pharmacokinetic properties of the PROTAC, while the alkyne and phosphonic acid groups provide versatile handles for conjugation to the target-binding and E3 ligase-binding moieties.
Conceptual Signaling Pathway for a Generic PROTAC:
The synthesis of a PROTAC using this linker would involve a modular approach, where one end of the linker is attached to the target protein-binding ligand and the other end to the E3 ligase ligand, often utilizing click chemistry for one of the conjugation steps.[13]
Conclusion
This compound is a valuable and versatile chemical tool for researchers in chemistry, biology, and materials science. Its trifunctional nature allows for a wide range of applications, from the precise bioconjugation of delicate biomolecules to the robust functionalization of material surfaces. The combination of a "clickable" alkyne, a solubilizing PEG spacer, and a strong surface-anchoring phosphonic acid group makes it an attractive linker for the development of advanced drug delivery systems, diagnostic probes, and functionalized nanomaterials. While detailed experimental data and specific synthesis protocols in the public domain are somewhat limited, the general methodologies outlined in this guide provide a solid foundation for its successful implementation in various research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) | MDPI [mdpi.com]
- 5. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. rsc.org [rsc.org]
An In-depth Technical Guide to Propargyl-PEG3-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Propargyl-PEG3-phosphonic acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and materials science.
Core Chemical Identity and Properties
This compound is a versatile chemical tool featuring a terminal alkyne (propargyl group), a stable phosphonic acid moiety, and a hydrophilic tri(ethylene glycol) (PEG3) spacer. This unique combination of functional groups allows for the covalent linkage of diverse molecules and surfaces. The propargyl group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[1][2][3][4] The phosphonic acid group provides a strong anchor to various metal oxide surfaces, making it an excellent candidate for surface modification and the development of biomaterials.[5] The intervening PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated entities.[1][3][4]
Key Chemical Data:
| Property | Value | Reference |
| CAS Number | 1714139-62-4 | [6] |
| Molecular Formula | C9H17O6P | [6][7] |
| Molecular Weight | 252.20 g/mol | [6][7] |
| IUPAC Name | 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid | [7] |
| Canonical SMILES | C#CCOCCOCCOCCP(=O)(O)O | [6] |
| Boiling Point (Predicted) | 417.2 ± 55.0 °C | [1] |
| Density (Predicted) | 1.266 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.14 ± 0.10 | [1] |
| Solubility | Soluble in DMSO, DCM | [1] |
Chemical Structure
The structure of this compound is characterized by its three distinct functional components.
Caption: Chemical structure of this compound.
Applications in Research and Development
This compound is a valuable tool in various scientific disciplines due to its heterobifunctional nature.
| Application Area | Description | Key Features Utilized |
| Bioconjugation | Used as a linker to conjugate biomolecules such as peptides, proteins, and oligonucleotides.[6] | The propargyl group allows for specific attachment to azide-modified biomolecules via click chemistry. The PEG spacer enhances the solubility and bioavailability of the conjugate. |
| PROTACs | Serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] | The linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation. |
| Materials Science | Employed for the surface modification of metal oxides. | The phosphonic acid group forms strong, stable bonds with surfaces like titanium oxide and indium tin oxide, enabling the immobilization of biomolecules or other functional moieties. |
| Drug Delivery | Incorporated into drug delivery systems to enhance targeting and solubility. | The linker can be used to attach targeting ligands to nanoparticles or drug carriers, while the PEG component improves the pharmacokinetic properties of the system. |
Experimental Protocols
A detailed, two-stage experimental protocol for the synthesis of this compound is provided below. This involves the initial synthesis of the diethyl ester precursor, followed by its hydrolysis to the final phosphonic acid.
Synthesis of Diethyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonate
This procedure outlines a plausible synthetic route starting from tri(ethylene glycol).
Workflow:
Caption: Synthetic workflow for the diethyl ester precursor.
Materials:
-
Tri(ethylene glycol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Tosyl chloride (TsCl)
-
Pyridine, anhydrous
-
Diethyl phosphite
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Monopropargylation of Tri(ethylene glycol):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tri(ethylene glycol) (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.95 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (1 equivalent) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-(prop-2-yn-1-yloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane.
-
-
Tosylation of the Monopropargylated PEG:
-
Dissolve the product from the previous step (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add tosyl chloride (1.2 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the tosylated intermediate, which can often be used in the next step without further purification.
-
-
Synthesis of the Diethyl Phosphonate (B1237965) Ester:
-
In a separate flame-dried flask, dissolve diethyl phosphite (1.5 equivalents) in anhydrous THF.
-
Cool to 0 °C and add sodium hydride (1.5 equivalents) portion-wise.
-
Stir at 0 °C for 30 minutes.
-
Add a solution of the tosylated intermediate (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford Diethyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonate.
-
Hydrolysis to this compound
This step converts the diethyl ester to the final phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method.
Workflow:
Caption: Hydrolysis of the diethyl ester to the final product.
Materials:
-
Diethyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonate
-
Concentrated hydrochloric acid (HCl, ~37%)
-
Water, deionized
Procedure:
-
Place the diethyl phosphonate ester (1 equivalent) in a round-bottom flask.
-
Add concentrated hydrochloric acid (e.g., 10-20 mL per gram of ester).
-
Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure (a rotary evaporator can be used, but care should be taken to avoid corrosion of the equipment by HCl fumes; a base trap is recommended).
-
The resulting crude this compound can be further purified if necessary, for example, by recrystallization or preparative HPLC.
Signaling Pathways and Experimental Workflows
The primary utility of this compound is in linking molecules. A key reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.
This "click chemistry" reaction is highly efficient, specific, and biocompatible, making it a cornerstone of modern bioconjugation techniques. The resulting triazole linkage is exceptionally stable, ensuring the integrity of the final conjugate under a wide range of conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]
- 5. Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. heterobifunctional pegs [jenkemusa.com]
An In-depth Technical Guide to the Synthesis of Propargyl-PEG3-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a feasible synthetic pathway for Propargyl-PEG3-phosphonic acid, a heterobifunctional linker critical in the development of targeted therapeutics and bioconjugation applications. The synthesis is presented in a two-step process, commencing with the formation of a key diethyl phosphonate (B1237965) intermediate, followed by its hydrolysis to yield the final phosphonic acid product. This document furnishes detailed experimental protocols, a comprehensive table of quantitative data for the key compounds, and a visual representation of the synthesis pathway.
I. Overview of the Synthetic Pathway
The synthesis of this compound (3) is strategically designed to proceed through the key intermediate, Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2). This intermediate is synthesized from commercially available 2-[2-(2-hydroxyethoxy)ethoxy]ethanol, which is first converted to a more reactive species (e.g., a halide or tosylate) for subsequent propargylation and phosphonylation. The final step involves the acidic hydrolysis of the diethyl phosphonate ester to afford the desired this compound.
II. Quantitative Data
The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol | 112-27-6 | C6H14O4 | 150.17 |
| Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate | 1052678-30-4 | C13H25O6P | 308.31 |
| This compound | 1714139-62-4 | C9H17O6P | 252.20 |
III. Experimental Protocols
The following protocols are based on established chemical transformations and provide a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2)
This step involves a two-part process: the propargylation of 2-[2-(2-hydroxyethoxy)ethoxy]ethanol followed by an Arbuzov reaction to introduce the diethyl phosphonate group.
Part A: Propargylation of 2-[2-(2-hydroxyethoxy)ethoxy]ethanol
-
Materials: 2-[2-(2-hydroxyethoxy)ethoxy]ethanol, sodium hydride (60% dispersion in mineral oil), propargyl bromide (80% in toluene), anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-[2-(2-hydroxyethoxy)ethoxy]ethanol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add propargyl bromide (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude propargylated PEG3-alcohol.
-
Part B: Conversion to Halide and Arbuzov Reaction
-
Materials: Crude propargylated PEG3-alcohol, thionyl chloride or p-toluenesulfonyl chloride, triethyl phosphite (B83602).
-
Procedure for Halide Formation (using thionyl chloride):
-
Dissolve the crude propargylated PEG3-alcohol in an appropriate solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add thionyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude propargyl-PEG3-chloride.
-
-
Arbuzov Reaction:
-
Heat the crude propargyl-PEG3-chloride with an excess of triethyl phosphite (2-3 equivalents) at 120-140 °C for 4-6 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2).
-
Step 2: Synthesis of this compound (3)
This step involves the hydrolysis of the diethyl phosphonate ester.
-
Materials: Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2), concentrated hydrochloric acid (37%).
-
Procedure:
-
To the Diethyl [2-[2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy]ethyl]phosphonate (2), add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC or ³¹P NMR to confirm the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure. To facilitate the removal of water, a co-solvent such as toluene (B28343) can be added and removed by azeotropic distillation.
-
The resulting residue is the crude this compound (3), which can be further purified by recrystallization or chromatography if necessary.
-
IV. Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound.
An In-depth Technical Guide to Propargyl-PEG3-phosphonic Acid: A Versatile Linker for Bioconjugation and PROTAC Development
For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is paramount in the construction of complex bioconjugates and novel therapeutic modalities. Propargyl-PEG3-phosphonic acid has emerged as a valuable heterobifunctional linker, offering a unique combination of functionalities that enable precise chemical modifications of biomolecules. This guide provides a comprehensive overview of its core applications, focusing on its role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its integral function in the architecture of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a chemical entity characterized by three key components: a terminal propargyl group, a tri-ethylene glycol (PEG3) spacer, and a phosphonic acid moiety.[1][2] This trifecta of functional groups imparts specific and advantageous properties for bioconjugation.
-
Propargyl Group: This terminal alkyne is the reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, specificity, and biocompatibility, allowing for the covalent attachment of the linker to molecules bearing an azide (B81097) group.[3][4]
-
PEG3 Spacer: The polyethylene (B3416737) glycol chain enhances the aqueous solubility and provides a flexible spacer arm between conjugated molecules.[4][5] This can be critical for maintaining the biological activity of the conjugated partners by minimizing steric hindrance.
-
Phosphonic Acid Group: This functional group can be utilized for further conjugation or for imparting specific physicochemical properties to the final conjugate.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H17O6P | [6] |
| Molecular Weight | 252.20 g/mol | [6] |
| CAS Number | 1714139-62-4 | [2][3] |
| Solubility | Soluble in DMSO and DCM | [3] |
Mechanism of Action in Bioconjugation: The Click Chemistry Approach
The primary "mechanism of action" of this compound in a broader chemical sense is its participation in the CuAAC reaction. This reaction forms a stable triazole linkage between the propargyl group of the linker and an azide-functionalized molecule.[5]
Figure 1: Conceptual workflow of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound.
Application in PROTACs: Hijacking the Ubiquitin-Proteasome System
A significant application of this compound is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][7] In this context, this compound serves as a component of the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand.
The mechanism of action of a PROTAC is a multi-step intracellular process:
-
Ternary Complex Formation: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.
-
Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC molecule is then released and can induce the degradation of another target protein molecule.
Figure 2: Signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
The following are generalized experimental protocols that are central to the application of this compound.
Protocol 1: General Procedure for CuAAC "Click" Reaction
This protocol describes a general method for conjugating this compound to an azide-containing molecule.
-
Reagent Preparation:
-
Dissolve the azide-containing molecule and this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture with water/t-butanol).
-
Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst.
-
Prepare a stock solution of a copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) oxidation state.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing molecule and a slight molar excess of this compound.
-
Add the copper catalyst and ligand.
-
Stir the reaction at room temperature.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC).
-
Upon completion, purify the conjugate using chromatography (e.g., HPLC, column chromatography).
-
Protocol 2: Western Blot for Assessing PROTAC-mediated Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC synthesized using this compound.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 1714139-62-4 | PTC13962 [biosynth.com]
- 3. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. This compound | C9H17O6P | CID 123132122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Propargyl-PEG3-Phosphonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Propargyl-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a terminal alkyne (propargyl group), a hydrophilic triethylene glycol (PEG3) spacer, and a phosphonic acid moiety, provides a versatile platform for a range of bioconjugation and surface modification applications. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations of its role in key scientific workflows.
Core Physical and Chemical Properties
This compound is a clear, colorless to light yellow oil at room temperature. Its key physical and chemical properties are summarized in the table below. It is important to note that while some of this data is derived from experimental observations, much of it is based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇O₆P | [1] |
| Molecular Weight | 252.20 g/mol | [2] |
| Appearance | Colorless to light yellow oil | Inferred |
| Predicted Density | 1.266 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 417.2 ± 55.0 °C | [3] |
| Predicted pKa | 2.14 ± 0.10 | [3] |
| Solubility | Soluble in DMSO, DCM | [3] |
| Storage Conditions | Store at -20°C in a tightly sealed container | [1] |
| Purity | Typically ≥95% | [1] |
Chemical Reactivity and Applications
The utility of this compound stems from its two distinct functional groups, which can be addressed with high specificity.
-
Propargyl Group: The terminal alkyne is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3][4][5] This reaction is highly efficient, specific, and biocompatible, making it ideal for conjugating the linker to molecules containing an azide (B81097) group, such as proteins, peptides, nucleic acids, or small molecule drugs.
-
Phosphonic Acid Group: The phosphonic acid moiety serves as a robust anchor for binding to a variety of metal oxide surfaces, including titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃).[6][7] This interaction leads to the formation of stable, self-assembled monolayers (SAMs), enabling the functionalization of surfaces for applications in biosensors, medical implants, and chromatography. The phosphonic acid can also chelate metal ions.
-
PEG3 Spacer: The hydrophilic polyethylene (B3416737) glycol spacer enhances the aqueous solubility of the molecule and its conjugates, which is often beneficial in biological applications.[3][4][5] The length of the PEG chain also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
Key Applications in Research and Drug Development
Bioconjugation via Click Chemistry
This compound is widely used to link different molecular entities. The high efficiency and specificity of the CuAAC reaction allow for the straightforward creation of complex biomolecular conjugates.
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[2][8][9][10][][12] this compound can serve as a versatile linker to connect a target protein-binding ligand (warhead) to an E3 ligase-binding ligand.
Surface Modification of Metal Oxides
The phosphonic acid group of this compound allows for the formation of self-assembled monolayers on various metal oxide surfaces. This process can be used to alter the surface properties, for example, to improve biocompatibility or to introduce specific functionalities for subsequent chemical reactions.
Experimental Protocols
The following are representative, detailed protocols for the key applications of this compound. These should be adapted and optimized for specific experimental contexts.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-containing biomolecule.
Materials:
-
This compound
-
Azide-functionalized biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in degassed water or an appropriate organic solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the azide-functionalized biomolecule in an appropriate buffer.
-
Prepare a 50 mM stock solution of CuSO₄ in degassed water.
-
Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be made fresh.
-
(Optional) Prepare a 50 mM stock solution of THPTA in degassed water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized biomolecule to the desired final concentration in PBS.
-
Add this compound to the reaction mixture at a 1.5 to 5-fold molar excess over the azide-functionalized biomolecule.
-
(Optional) If using THPTA, add it to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Reaction and Purification:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Once the reaction is complete, the conjugated product can be purified by standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents.
-
Protocol 2: Representative Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for synthesizing a PROTAC where the phosphonic acid group of the linker is coupled to an amine-functionalized E3 ligase ligand, and the propargyl group is subsequently reacted with an azide-functionalized target protein ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)
-
Azide-functionalized target protein ligand
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
Reagents for CuAAC (as described in Protocol 1)
-
Solvents for purification (e.g., dichloromethane, methanol)
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Amide Coupling of the Linker to the E3 Ligase Ligand
-
Dissolve the amine-functionalized E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the propargyl-linker-E3 ligase ligand intermediate.
Step 2: CuAAC Reaction with the Target Protein Ligand
-
Dissolve the propargyl-linker-E3 ligase ligand intermediate (1 equivalent) and the azide-functionalized target protein ligand (1.2 equivalents) in a mixture of t-butanol and water (1:1).
-
Add a freshly prepared aqueous solution of CuSO₄ (0.1 equivalents) and sodium ascorbate (0.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-8 hours, monitoring by LC-MS.
-
Upon completion, dilute with water and extract with an appropriate organic solvent.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 3: Formation of a Self-Assembled Monolayer (SAM) on a Titanium Dioxide Surface
This protocol describes the formation of a SAM of this compound on a TiO₂ surface.
Materials:
-
This compound
-
Titanium dioxide substrate (e.g., a TiO₂-coated slide)
-
Anhydrous ethanol (B145695)
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Clean the TiO₂ substrate by sonicating in deionized water, followed by ethanol, for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
(Optional) For a more thorough cleaning, treat the substrate with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned and dried TiO₂ substrate in the phosphonic acid solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
-
Characterization:
-
The formation of the SAM can be confirmed by surface analysis techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM). The presence of the terminal alkyne group can be verified by reacting the surface with an azide-functionalized fluorescent dye and imaging with a fluorescence microscope.
-
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[13] In case of contact with eyes or skin, rinse immediately with plenty of water.[13] Avoid inhalation of any vapors. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[13][14]
Conclusion
This compound is a powerful and versatile chemical tool for researchers in academia and industry. Its unique trifunctional nature enables a broad range of applications, from the precise construction of complex bioconjugates and targeted therapeutics like PROTACs to the tailored functionalization of material surfaces. The experimental protocols provided herein serve as a starting point for the successful implementation of this valuable linker in various research and development endeavors. As the fields of chemical biology and targeted drug delivery continue to evolve, the utility of well-designed linkers like this compound is poised to become even more critical.
References
- 1. This compound, CAS 1714139-62-4 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propargyl--PEG3-phosphonic acid CAS#: 1714139-62-4 [amp.chemicalbook.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. targetmol.com [targetmol.com]
An In-depth Technical Guide to Propargyl-PEG3-phosphonic acid (CAS Number: 1714139-62-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG3-phosphonic acid (CAS: 1714139-62-4) is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal alkyne group, a hydrophilic triethylene glycol (PEG3) spacer, and a phosphonic acid moiety, enables its versatile application in creating complex biomolecular architectures. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs) and for the functionalization of nanoparticles.
Chemical Properties and Data
This compound is a well-defined molecule with distinct functional ends that can be used for sequential conjugations. The terminal alkyne is amenable to highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the phosphonic acid group provides a stable anchor to metal oxide surfaces or can be used in other coupling reactions.
| Property | Value | Source |
| CAS Number | 1714139-62-4 | [1] |
| Molecular Formula | C₉H₁₇O₆P | [1] |
| Molecular Weight | 252.2 g/mol | [1] |
| IUPAC Name | [2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]phosphonic acid | [2] |
| SMILES | C#CCOCCOCCOCCP(=O)(O)O | [3] |
| Purity | Typically ≥95% | [4] |
Core Applications
The bifunctional nature of this compound makes it a valuable tool in several advanced research and development areas.
PROTAC Linker
This compound is extensively used as a linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
Nanoparticle Functionalization
The phosphonic acid group has a high affinity for metal oxide surfaces, making this compound an excellent choice for the functionalization of nanoparticles, such as iron oxide or titanium dioxide nanoparticles.[5] This allows for the attachment of biomolecules or other functionalities to the nanoparticle surface via the terminal alkyne group, enabling applications in targeted drug delivery, medical imaging, and diagnostics.[5]
Experimental Protocols
General Protocol for PROTAC Synthesis using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified molecule (e.g., a ligand for a target protein or an E3 ligase) to this compound.
Materials:
-
Azide-modified molecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable Cu(I)-stabilizing ligand
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, or a mixture with water)
-
Reaction vessel
-
Stirring apparatus
-
Analytical instrumentation (LC-MS, NMR)
Procedure:
-
In a reaction vessel, dissolve the azide-modified molecule (1.0 equivalent) and this compound (1.1-1.2 equivalents) in the chosen anhydrous, degassed solvent.
-
In a separate vial, prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄ (0.1 equivalents) and TBTA (0.1 equivalents) in the reaction solvent.
-
Add the copper catalyst solution to the reaction mixture containing the azide (B81097) and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1.0 equivalents) in the reaction solvent.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using a suitable analytical technique, such as LC-MS, until the starting materials are consumed.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an appropriate organic solvent.
-
Purify the resulting PROTAC conjugate using column chromatography (e.g., silica (B1680970) gel or preparative HPLC).
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
General Protocol for the Functionalization of Iron Oxide Nanoparticles
This protocol outlines the surface modification of iron oxide nanoparticles with this compound.
Materials:
-
Iron oxide nanoparticles (in a suitable solvent like chloroform (B151607) or toluene)
-
This compound
-
Solvent for ligand exchange (e.g., a mixture of chloroform and methanol)
-
Sonication bath
-
Centrifuge
-
Washing solvents (e.g., ethanol, water)
Procedure:
-
Disperse the iron oxide nanoparticles in the chosen solvent in a reaction vessel.
-
Dissolve an excess of this compound in the solvent for ligand exchange.
-
Add the solution of this compound to the nanoparticle dispersion.
-
Sonicate the mixture for an extended period (e.g., 1-2 hours) to facilitate the ligand exchange process, where the phosphonic acid group displaces the original capping ligands on the nanoparticle surface.
-
After sonication, allow the mixture to stir at room temperature overnight.
-
Isolate the functionalized nanoparticles by centrifugation.
-
Remove the supernatant containing the excess linker and displaced ligands.
-
Wash the nanoparticles multiple times with a suitable solvent (e.g., ethanol, followed by water) to remove any unbound linker. This is typically done by resuspending the nanoparticles in the wash solvent and then re-pelleting them by centrifugation.
-
After the final wash, the alkyne-functionalized nanoparticles can be redispersed in an appropriate buffer or solvent for further conjugation reactions via the terminal alkyne group.
Characterization
The successful synthesis and purification of conjugates involving this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic peaks for the propargyl group (a triplet for the acetylenic proton), the PEG linker (a multiplet in the 3.5-3.7 ppm region), and the methylene (B1212753) group adjacent to the phosphonic acid. Upon successful conjugation, new peaks corresponding to the attached molecule will be observed. |
| ³¹P NMR | A characteristic signal for the phosphonic acid group. |
| Mass Spectrometry (e.g., ESI-MS) | The detection of the molecular ion corresponding to the expected mass of the this compound or its conjugate. |
| HPLC | A single major peak in the chromatogram indicating the purity of the compound. |
Visualizations
PROTAC Mechanism of Action
Caption: The mechanism of action for a PROTAC utilizing a linker like this compound.
Experimental Workflow: PROTAC Synthesis
References
- 1. updates.reinste.com [updates.reinste.com]
- 2. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Towards potential nanoparticle contrast agents: Synthesis of new functionalized PEG bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Heterobifunctional PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern bioconjugation, serving as molecular bridges to covalently connect two different entities, such as a protein and a small molecule drug.[1][2][3] These specialized linkers are composed of a polyethylene glycol chain flanked by two distinct reactive functional groups at either end.[1][2] The PEG component imparts favorable physicochemical properties, including enhanced water solubility, biocompatibility, and reduced immunogenicity, while the terminal functional groups allow for specific and controlled conjugation reactions.[4][5][6] This guide provides a comprehensive technical overview of heterobifunctional PEG linkers, their properties, and their applications in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Concepts and Advantages
The fundamental principle behind heterobifunctional PEG linkers is their dual reactivity, which enables the sequential and specific attachment of two different molecules.[1][2] This is a significant advantage over homobifunctional linkers, which have identical reactive groups and can lead to unwanted crosslinking and polymerization. The PEG spacer itself offers several key benefits in bioconjugation:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic molecules, preventing aggregation and improving their handling in biological systems.[1][5]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life in vivo.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[1]
-
Steric Hindrance Optimization: The length of the PEG spacer can be precisely controlled to optimize the distance between the two conjugated molecules, which can be crucial for maintaining the biological activity of both components.[1][5]
-
Biocompatibility: PEG is a non-toxic and biocompatible polymer, making it well-suited for in vivo applications.[7]
Quantitative Data on Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker is critical for the successful development of a bioconjugate. The following tables provide quantitative data on some common commercially available linkers to aid in this selection process.
| Linker Name (Functional Groups) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| NHS-PEG2-Maleimide | 325.28 | 11.5 |
| NHS-PEG4-Maleimide | 413.39 | 18.4 |
| NHS-PEG8-Maleimide | 589.60 | 32.2 |
| NHS-PEG12-Maleimide | 765.81 | 46.0 |
| Alkyne-PEG4-NHS Ester | 356.35 | 18.4 |
| Azide-PEG4-NHS Ester | 357.32 | 18.4 |
| DBCO-PEG4-NHS Ester | 607.63 | 18.4 |
| Functional Group | Reactive Towards | Optimal pH Range | Reaction Time |
| N-hydroxysuccinimide (NHS) Ester | Primary Amines (-NH2) | 7.0 - 8.5 | 30 min - 2 hours |
| Maleimide (B117702) | Thiols (-SH) | 6.5 - 7.5 | 1 - 4 hours |
| Alkyne (in CuAAC) | Azides (-N3) | 4.0 - 11.0 | 1 - 4 hours |
| Azide (in CuAAC) | Alkynes | 4.0 - 11.0 | 1 - 4 hours |
| Dibenzocyclooctyne (DBCO) | Azides (-N3) | 4.0 - 9.0 | 1 - 12 hours |
Experimental Protocols
Synthesis of a Heterobifunctional PEG Linker: NHS-PEG4-Maleimide
This protocol describes a representative synthesis of a commonly used heterobifunctional PEG linker, NHS-PEG4-Maleimide.
Materials:
-
α-Boc-amino-ω-hydroxy-tetraethylene glycol
-
Maleic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Synthesis of Boc-NH-PEG4-Maleamic acid:
-
Dissolve α-Boc-amino-ω-hydroxy-tetraethylene glycol and maleic anhydride in DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Synthesis of Boc-NH-PEG4-Maleimide:
-
Dissolve the crude Boc-NH-PEG4-Maleamic acid in DMF.
-
Add DCC and NHS to the solution and stir at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
-
-
Deprotection of the Boc group:
-
Dissolve the purified Boc-NH-PEG4-Maleimide in a mixture of TFA and DCM.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the amine-PEG4-Maleimide.
-
-
NHS ester formation:
-
Dissolve the amine-PEG4-Maleimide in DMF.
-
Add N,N'-Disuccinimidyl carbonate (DSC) and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature for 4 hours.
-
Purify the final product, NHS-PEG4-Maleimide, by recrystallization or column chromatography.
-
Bioconjugation of an Antibody to a Small Molecule Drug using NHS-PEG-Maleimide
This protocol outlines the two-step conjugation of a thiol-containing small molecule drug to the lysine (B10760008) residues of an antibody.[8]
Materials:
-
Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.4
-
NHS-PEGn-Maleimide linker
-
Thiol-containing small molecule drug
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Reaction buffers: PBS, pH 7.2-7.5 for amine reaction; PBS, pH 6.5-7.0 for thiol reaction
Procedure:
-
Antibody Activation with NHS-PEGn-Maleimide:
-
Prepare a stock solution of the NHS-PEGn-Maleimide linker in DMSO (e.g., 10 mM).
-
Adjust the pH of the antibody solution to 7.2-7.5.
-
Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted linker by SEC or dialysis, exchanging the buffer to the thiol reaction buffer (pH 6.5-7.0).
-
-
Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Drug:
-
Prepare a stock solution of the thiol-containing drug in DMSO or an appropriate buffer.
-
Add the drug solution to the maleimide-activated antibody solution at a slight molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench any unreacted maleimide groups by adding an excess of a small thiol-containing molecule (e.g., cysteine or N-acetylcysteine).
-
-
Purification and Characterization of the Antibody-Drug Conjugate (ADC):
-
Purify the ADC from unreacted drug and other small molecules using SEC.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC).[9][10][11][12][13]
-
Mandatory Visualizations
Antibody-Drug Conjugate (ADC) Development Workflow
Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.[14][15][16][17][18]
References
- 1. purepeg.com [purepeg.com]
- 2. interchim.fr [interchim.fr]
- 3. purepeg.com [purepeg.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. adcreview.com [adcreview.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. lcms.cz [lcms.cz]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
The Strategic Imperative of Polyethylene Glycol (PEG) Spacers in Advanced Linker Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of targeted therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have emerged as an indispensable tool. This technical guide provides an in-depth exploration of the multifaceted role of PEG spacers in linker design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex concepts to empower researchers in the rational design of next-generation bioconjugates.
Introduction: Beyond a Simple Spacer
Historically viewed as a mere flexible connector, the PEG spacer is now recognized as a sophisticated modulator of a bioconjugate's physicochemical and biological properties.[1] Composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O–), PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[2][3] Its incorporation into a linker can profoundly influence the solubility, stability, pharmacokinetics (PK), and pharmacodynamics (PD) of the entire construct.[4][5] The use of PEG in biomedical applications dates back to the 1970s, with its ability to extend circulation time and reduce immunogenicity being recognized early on.[2]
The primary functions and advantages of incorporating PEG spacers in linker design include:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads and small molecule inhibitors are hydrophobic. PEG's hydrophilic nature counteracts this, improving the overall aqueous solubility of the conjugate, preventing aggregation, and ensuring stability in systemic circulation.[6][]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and prolongs its circulation half-life.[2][5] This extended exposure can lead to greater accumulation at the target site.[8]
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect by forming a hydration shell around the conjugate, masking it from the immune system and reducing the risk of an immune response.[2][3]
-
Modulation of Physicochemical Properties: The length and structure of the PEG spacer can be precisely tuned to optimize the distance between the targeting moiety and the payload, which is crucial for efficient target binding and payload delivery.[9]
-
Enabling High Drug-to-Antibody Ratios (DARs): In ADCs, PEG linkers can mitigate the aggregation issues associated with high DARs, allowing for the attachment of more drug molecules per antibody without compromising the conjugate's properties.[6]
Physicochemical and Pharmacokinetic Properties Modulated by PEG Spacers
The inclusion of a PEG spacer in a linker has a significant and predictable impact on the resulting conjugate's properties. Understanding these relationships is key to rational linker design.
Solubility and Stability
A primary driver for the use of PEG spacers is to enhance the solubility of hydrophobic payloads.[6] The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that improves aqueous solubility.[2] This is critical for preventing aggregation during synthesis, purification, and in circulation, which can otherwise lead to rapid clearance and loss of efficacy.[6][10] For instance, in the development of some ADCs, conjugation reactions did not proceed efficiently in aqueous buffers without the inclusion of a PEG spacer due to the hydrophobicity of the payload and conjugation group.[10]
Pharmacokinetics (PK) and Biodistribution
PEGylation is a well-established strategy for modifying the PK profile of therapeutics.[4][11] By increasing the hydrodynamic volume of the conjugate, PEG spacers reduce the rate of glomerular filtration, thereby extending the plasma half-life.[5][8] This prolonged circulation time can lead to increased tumor accumulation through the enhanced permeability and retention (EPR) effect in cancer therapy.[12] However, the impact of PEG length on PK is not always linear and needs to be empirically optimized for each conjugate.[13]
Impact on Target Binding and Potency
While PEGylation offers numerous advantages, it can also present challenges. The flexible PEG chain can sometimes sterically hinder the binding of the targeting ligand to its receptor, leading to a decrease in potency.[14] This necessitates a careful balance between the benefits of PEGylation and the potential for reduced binding affinity. The length of the PEG spacer is a critical parameter in this regard; an optimal length will provide the necessary spacing and solubility benefits without interfering with target engagement.[15]
Quantitative Impact of PEG Spacers on Bioconjugate Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length and composition on the physicochemical properties and biological activity of ADCs and other bioconjugates.
Table 1: Effect of PEG Spacer Length on ADC Drug-to-Antibody Ratio (DAR)
| Cleavable Trigger | PEG Spacer Length | Average DAR | Reference |
| Val-Ala | None | 1.4 | [10] |
| Val-Ala | PEG12 | 3.0 | [10] |
| Val-Cit | None | 3.8 | [10] |
| Val-Cit | PEG12 | 2.7 | [10] |
This table demonstrates that the inclusion of a PEG12 spacer can have differential effects on the achievable DAR depending on the hydrophobicity of the adjacent cleavable trigger.[10]
Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity and In Vivo Half-Life of an Affibody-Drug Conjugate
| Conjugate | PEG Size (kDa) | In Vitro IC50 (NCI-N87 cells) | In Vivo Half-Life Extension (vs. no PEG) | Reference |
| ZHER2-SMCC-MMAE (HM) | None | ~5 nM (calculated from 22-fold reduction for HP10KM) | 1x | [13][16] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 31.9 nM | 2.5x | [13][16] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 111.3 nM | 11.2x | [13][16] |
This table illustrates the trade-off between increased half-life and decreased in vitro potency with increasing PEG chain length for a miniaturized ADC.[13][16]
Table 3: Impact of PEG Spacer Length on Dendritic Cell (DC) Targeting by Antibody-Functionalized Nanocarriers
| Cell Type | Optimal PEG Linker Length for Targeting | Observation | Reference |
| DC2.4 (cell line) | 0.65 kDa | Shorter PEG length showed the best targeting. | [15][17] |
| Bone Marrow-Derived DCs (primary cells) | 5 kDa | Longer PEG length was required for specific accumulation. | [15][17] |
| Splenocytic conventional DCs type 1 (cDC1) | 5 kDa | Longer PEG length was required for specific accumulation. | [15][17] |
This table highlights that the optimal PEG spacer length for cell targeting can be cell-type dependent, emphasizing the need for empirical optimization.[15][17]
Role of PEG Spacers in PROTACs and Other Modalities
While extensively used in ADCs, PEG linkers are also a cornerstone of PROTAC design.[1] In a PROTAC, the linker connects a target-binding ligand to an E3 ligase-recruiting ligand. The length, flexibility, and composition of this linker are critical for enabling the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation.[18]
PEG linkers in PROTACs offer several advantages:
-
Improved Solubility: PROTACs are often large molecules that fall outside of traditional "rule of five" guidelines and can suffer from poor solubility. PEG linkers are a key strategy to enhance their aqueous solubility.[1][19]
-
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields polar surface area, facilitating membrane traversal.[1]
-
Optimization of Ternary Complex Formation: The length and flexibility of the PEG spacer are crucial for achieving the correct orientation of the target protein and the E3 ligase for efficient ubiquitin transfer.[9][20]
Beyond ADCs and PROTACs, PEG linkers are utilized in various other drug delivery systems, including peptide and protein modifications, nanoparticle surface functionalization, and the creation of hydrogels for controlled release.[3][21][22]
Visualizing the Role of PEG Spacers
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Diagram 1: General Structure of a PEGylated Bioconjugate
Caption: Generalized structure of a bioconjugate with a PEG spacer.
Diagram 2: Logical Relationships of PEG Spacer Properties in ADC Design
Caption: How PEG properties influence ADC characteristics and outcomes.
Diagram 3: Experimental Workflow for ADC Synthesis and Characterization
Caption: A simplified workflow for the synthesis and characterization of an ADC.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates with PEG linkers. Below are generalized protocols for key experiments.
Protocol for Synthesis of a Cysteine-Linked ADC with a PEGylated Maleimide (B117702) Linker
Objective: To conjugate a thiol-reactive linker-payload containing a PEG spacer to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
PEGylated linker-payload with a maleimide functional group (e.g., MC-PEG4-Val-Cit-PAB-MMAE).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Size-exclusion chromatography (SEC) system for purification.
-
Amicon Ultra centrifugal filter units (or equivalent) for buffer exchange.[23]
Methodology:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.
-
Add a calculated molar excess of TCEP (typically 2-3 equivalents per mAb) to partially reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Conjugation:
-
Dissolve the maleimide-functionalized PEG-linker-payload in DMSO to create a stock solution.
-
Add the linker-payload stock solution to the reduced mAb solution. A typical molar excess is 1.5-2.0 equivalents of linker-payload per available thiol group. The final concentration of DMSO should generally be kept below 10% (v/v) to maintain mAb integrity.[10]
-
Incubate the conjugation reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
-
-
Quenching:
-
Add a molar excess of N-acetylcysteine (relative to the unreacted linker-payload) to quench any remaining reactive maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using an SEC system (e.g., with a Sephacryl S-200 HR column) equilibrated with a suitable formulation buffer (e.g., PBS).[24]
-
Alternatively, perform buffer exchange and removal of small molecules using centrifugal filter units.[23]
-
Protocol for Characterization of a PEGylated ADC
Objective: To determine the drug-to-antibody ratio (DAR), purity, and aggregation of the purified ADC.
Materials:
-
Purified ADC sample.
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF).[23]
-
Size-exclusion chromatography (SEC) system with UV detection.[24]
Methodology:
-
DAR Determination by LC-MS:
-
Analyze the intact ADC using a reversed-phase or native SEC LC-MS method.[23]
-
The sample is desalted online before infusion into the mass spectrometer.
-
Acquire the mass spectrum of the intact ADC.
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking a weighted average of the different species based on their relative abundance in the deconvoluted spectrum.[23]
-
-
Purity and Aggregation Analysis by SEC:
-
Inject the purified ADC onto an SEC column (e.g., MAbPac SEC-1) equilibrated with a suitable mobile phase.[25]
-
Monitor the elution profile using a UV detector at 280 nm.
-
The main peak corresponds to the monomeric ADC.
-
High molecular weight species (aggregates) will elute earlier than the main peak, while fragments or unconjugated payload (if not fully removed) will elute later.
-
Calculate the percentage of monomer, aggregates, and fragments by integrating the respective peak areas. A low percentage of high-molecular-weight species (<3%) is generally desired.[10]
-
-
Determination of Degree of PEGylation by Proton NMR (for PEGylated proteins):
-
Acquire ¹H NMR spectra of the PEGylated protein bioconjugate.[24]
-
Integrate the characteristic peak of PEG (around 3.6 ppm) and a well-resolved protein peak.
-
The degree of PEGylation can be calculated by comparing the ratio of these integrals, taking into account the number of protons each signal represents and the molecular weight of the PEG chain.[24]
-
Conclusion and Future Outlook
PEG spacers have transitioned from being simple linkers to indispensable tools in the rational design of sophisticated bioconjugates like ADCs and PROTACs.[1][26] Their ability to favorably modulate solubility, stability, and pharmacokinetic properties has been instrumental in advancing numerous candidates through preclinical and clinical development.[4][27] The quantitative data clearly demonstrate that the length and context of the PEG spacer are critical parameters that must be optimized to achieve the desired balance of potency, stability, and in vivo performance.
Future innovations in PEG linker technology will likely focus on creating more complex architectures, such as branched or multi-arm PEGs for dual-payload ADCs, and developing linkers that are responsive to specific microenvironments for more targeted drug release.[8][26] As our understanding of the intricate interplay between the linker, targeting moiety, and payload continues to grow, so too will our ability to design and synthesize next-generation therapeutics with enhanced efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. labinsights.nl [labinsights.nl]
- 8. purepeg.com [purepeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. precisepeg.com [precisepeg.com]
- 19. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 20. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creativepegworks.com [creativepegworks.com]
- 22. purepeg.com [purepeg.com]
- 23. enovatia.com [enovatia.com]
- 24. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. purepeg.com [purepeg.com]
- 27. vectorlabs.com [vectorlabs.com]
Phosphonic Acid Derivatives: A Technical Guide for Biomedical Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphonic acid derivatives have emerged as a versatile and powerful class of molecules in biomedical research, demonstrating significant potential in therapeutics, drug delivery, and diagnostics. Their unique chemical properties, particularly the stable carbon-phosphorus (C-P) bond that mimics the phosphate (B84403) group but resists enzymatic cleavage, make them ideal candidates for a wide range of biological applications. This technical guide provides a comprehensive overview of the core applications of phosphonic acid derivatives, with a focus on their role as enzyme inhibitors, in targeted drug delivery systems, and as diagnostic agents. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to equip researchers with the foundational knowledge to leverage these compounds in their work.
Introduction to Phosphonic Acid Derivatives
Phosphonic acids are organophosphorus compounds characterized by a C-PO(OH)₂ or C-PO(OR)₂ group. The direct carbon-phosphorus bond confers high stability against hydrolysis compared to the phosphoester bond (P-O-C) found in phosphates.[1] This stability, combined with their ability to act as structural mimics of natural phosphates or as transition state analogs for enzymatic reactions, forms the basis of their broad utility in biomedical science.[2][3] Furthermore, the phosphonate (B1237965) moiety's strong chelating properties, especially its affinity for divalent metal ions like calcium, are exploited for targeted delivery to specific tissues, most notably bone.[4]
Phosphonic Acid Derivatives as Enzyme Inhibitors
The ability of phosphonic acid derivatives to mimic the tetrahedral structure of the phosphate group or the transition states of enzymatic reactions makes them potent and selective enzyme inhibitors.[3] This has led to the development of several clinically successful drugs.
Bisphosphonates: Inhibitors of Farnesyl Pyrophosphate Synthase
Nitrogen-containing bisphosphonates (N-BPs) are a class of drugs widely used in the treatment of bone disorders such as osteoporosis and Paget's disease.[2] Their primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[5][6] Inhibition of FPPS in osteoclasts disrupts the prenylation of small GTPases, which is essential for osteoclast function and survival, ultimately leading to reduced bone resorption.[5][6]
dot
Caption: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Nitrogen-containing Bisphosphonates.
Table 1: Inhibitory Potency of Bisphosphonates against Human Farnesyl Pyrophosphate Synthase
| Bisphosphonate | IC₅₀ (nM) | Reference |
| Zoledronic Acid | 3 | [7] |
| Risedronate | - | [7] |
| Minodronate | 2.7 - 5.0 (µM, against bone tumor cells) | [8] |
| Alendronate | - | - |
| Ibandronate | - | - |
| Pamidronate | - | - |
Note: Specific IC₅₀ values for all compounds against purified human FPPS were not consistently available in the provided search results. The value for Minodronate is against cell viability.
Acyclic Nucleoside Phosphonates: Viral Reverse Transcriptase Inhibitors
Acyclic nucleoside phosphonates, such as Tenofovir, are potent inhibitors of viral reverse transcriptases and are cornerstone drugs in the treatment of HIV and Hepatitis B infections.[9][10] Tenofovir is administered as a prodrug (e.g., Tenofovir Disoproxil Fumarate or Tenofovir Alafenamide) to enhance its oral bioavailability.[11] Once inside the cell, it is converted to its active diphosphate (B83284) form, which competes with the natural substrate (dATP) for incorporation into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[10][12]
dot
Caption: Mechanism of action of Tenofovir as an HIV reverse transcriptase inhibitor.
Fosfomycin: A MurA Inhibitor
Fosfomycin is a broad-spectrum antibiotic that inhibits the first committed step in bacterial cell wall biosynthesis.[4][13][14] It specifically and irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by covalently binding to a cysteine residue in the active site.[13][15] This prevents the formation of N-acetylmuramic acid, an essential precursor for peptidoglycan synthesis, leading to bacterial cell death.[4]
Phosphonic Acid Derivatives in Drug Delivery
The strong affinity of the phosphonate group for calcium phosphate makes phosphonic acid derivatives, particularly bisphosphonates, excellent targeting moieties for drug delivery to bone.[16][17][18]
Bone-Targeted Drug Delivery
By conjugating therapeutic agents to bisphosphonates, drugs can be selectively delivered to the bone, increasing their local concentration and efficacy while reducing systemic side effects.[16][17] This strategy has been explored for the delivery of anti-inflammatory drugs, antibiotics, and anticancer agents.[16]
Table 2: Examples of Bisphosphonate-Drug Conjugates for Bone Targeting
| Drug | Bisphosphonate | Linker | Target Disease | Reference |
| Dexamethasone | Alendronate | Ester | Bone inflammation | [16] |
| Ciprofloxacin | - | - | Osteomyelitis | [16] |
| Doxorubicin | Alendronate | Hydrazone | Bone cancer | [16] |
| JQ1 | Medronate | - | Osteosarcoma | [11] |
Phosphonate-Functionalized Nanoparticles
Phosphonate groups can be used to functionalize the surface of nanoparticles, such as iron oxide or silica (B1680970) nanoparticles, to create targeted drug delivery systems.[1][19] These functionalized nanoparticles can be loaded with therapeutic agents and can be designed to target specific tissues or cells. For example, phosphonate-coated iron oxide nanoparticles have been developed for combined cancer therapy and magnetic resonance imaging (MRI).[1]
dot
References
- 1. Biofunctionalized, phosphonate-grafted, ultrasmall iron oxide nanoparticles for combined targeted cancer therapy and multimodal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Potential of Radiolabeled Bisphosphonates in SPECT and PET for Bone Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superparamagnetic Bifunctional Bisphosphonates Nanoparticles: A Potential MRI Contrast Agent for Osteoporosis Therapy and Diagnostic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging with radiolabelled bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bisphosphonate-Functionalized Hydroxyapatite Nanoparticles for the Delivery of the Bromodomain Inhibitor JQ1 in the Treatment of Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Phosphate chemical conversion coatings on metallic substrates for biomedical application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxic Effects of Phosphonate-Functionalized Mesoporous Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargyl-PEG3-Phosphonic Acid: A Core Component in Modern PROTAC Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[5]
This guide focuses on a key building block in the PROTAC arsenal: Propargyl-PEG3-phosphonic acid . This versatile linker has gained prominence in PROTAC synthesis due to its unique combination of features that facilitate modular synthesis and can enhance the drug-like properties of the resulting degrader molecules.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is essential for the rational design of PROTACs. The physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H17O6P | [6] |
| Molecular Weight | 252.20 g/mol | [6] |
| XLogP3 | -1.9 | [6] |
| Topological Polar Surface Area | 85.2 Ų | [6] |
| Solubility | Soluble in DMSO and DCM | BroadPharm |
Role in PROTAC Synthesis: A Modular Approach
This compound is a heterobifunctional linker, meaning it possesses two distinct reactive moieties.[7][8] This allows for a modular and efficient approach to PROTAC synthesis. The key functional groups are:
-
Propargyl Group: The terminal alkyne on this group is a key handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][9] This reaction is highly efficient and specific, allowing for the straightforward conjugation of an azide-modified ligand (either for the POI or the E3 ligase).[10][11]
-
PEG3 (Triethylene Glycol) Spacer: The polyethylene (B3416737) glycol chain imparts hydrophilicity, which can improve the aqueous solubility of the final PROTAC molecule—a common challenge for these large molecules.[1] The length of the PEG spacer also provides flexibility and optimal spacing between the two ligands to facilitate the formation of a stable and productive ternary complex.[5]
-
Phosphonic Acid Group: The phosphonic acid moiety can serve as a versatile attachment point for the second ligand through various chemical transformations, such as amide bond formation. Additionally, phosphonic acids are known to be robust organic linkers.[12]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent evaluation of its protein degradation activity.
Protocol 1: Synthesis of a PROTAC via CuAAC ("Click Chemistry")
This protocol describes a general two-step synthesis of a PROTAC. It involves an initial amide coupling of the linker to one ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.
Step 1: Amide Coupling of Ligand 1 to this compound
-
Dissolve Ligand 1 (containing a primary or secondary amine; 1.0 equivalent) and this compound (1.1 equivalents) in an appropriate anhydrous solvent (e.g., N,N-Dimethylformamide - DMF).
-
Add coupling reagents, for example, HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the resulting propargyl-functionalized intermediate by flash column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the purified propargyl-functionalized intermediate from Step 1 (1.0 equivalent) and the azide-modified Ligand 2 (1.0 equivalent) in a suitable solvent mixture (e.g., t-butanol/water).
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (B8700270) (0.5 equivalents) in water.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purify the final PROTAC compound by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the levels of the target protein via Western blot.[13]
1. Cell Culture and Treatment
-
Seed a human cancer cell line expressing the protein of interest (e.g., THP-1 for BRD4) in 6-well plates and allow them to adhere overnight.[13]
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.[13]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[13]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[13]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[13]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[13]
4. Protein Transfer and Immunoblotting
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against the target protein (and a loading control like GAPDH) diluted in blocking buffer overnight at 4°C.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
5. Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[13]
-
Capture the chemiluminescent signal using an imaging system.[13]
-
Quantify the band intensities and normalize the target protein levels to the loading control. This data can then be used to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows in PROTAC development.
Caption: PROTAC Mechanism of Action.
Caption: The Ubiquitin-Proteasome Pathway.
Caption: PROTAC Development Workflow.
Conclusion and Future Perspectives
This compound represents a valuable and versatile tool for the development of PROTACs. Its heterobifunctional nature, coupled with the benefits of a PEG spacer, facilitates a modular and efficient synthesis approach, enabling the rapid generation of PROTAC libraries for screening and optimization. The ability to fine-tune the physicochemical properties and spatial orientation of the two ligands is paramount to achieving potent and selective protein degradation. As the field of targeted protein degradation continues to evolve, the rational design of linkers, exemplified by the strategic use of building blocks like this compound, will be instrumental in unlocking the full therapeutic potential of PROTACs against a wide range of diseases.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H17O6P | CID 123132122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Propargyl Group: A Lynchpin in Modern Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The propargyl group, a compact and highly versatile chemical moiety, has become an indispensable tool in the field of bioconjugation. Its terminal alkyne functionality serves as a robust and reliable handle for the precise covalent modification of biomolecules, enabling a vast array of applications in research, diagnostics, and therapeutics. This technical guide provides a comprehensive overview of the propargyl group's function in bioconjugation, with a focus on core reaction mechanisms, detailed experimental protocols, and quantitative data to inform the selection of the most appropriate conjugation strategy.
The Power of Bioorthogonality: The Propargyl Group's Core Function
The primary role of the propargyl group in bioconjugation lies in its participation in bioorthogonal reactions. These are chemical reactions that can occur within a living system without interfering with or being influenced by the native biological processes. The terminal alkyne of the propargyl group is exceptionally well-suited for this purpose as it is largely absent from and unreactive towards the functional groups typically found in biological macromolecules such as proteins, nucleic acids, and carbohydrates. This chemical inertness ensures that the conjugation reaction is highly specific, targeting only the intended molecular partner, which is most commonly an azide-functionalized molecule.
The most prominent class of reactions utilizing the propargyl group is the "click chemistry" manifold, particularly the azide-alkyne cycloadditions. These reactions are characterized by their high efficiency, specificity, and the formation of a stable triazole linkage.
Key Bioconjugation Reactions Featuring the Propargyl Group
The versatility of the propargyl group is showcased by its ability to participate in several distinct and powerful bioconjugation reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal "click" reaction. It involves the reaction between a terminal alkyne (the propargyl group) and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. This reaction is renowned for its high yields, mild reaction conditions, and exceptional reliability.[1]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst. The relief of ring strain provides the driving force for this bioorthogonal reaction.
Caption: Reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4] In the context of bioconjugation, this reaction can be used to label proteins and peptides that have been modified to contain an iodo- or bromo-aryl group.[5][6] Copper(I) is often used as a co-catalyst, but copper-free methods have been developed to enhance biocompatibility.[7]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Thiol-Yne Reaction
The thiol-yne reaction is a radical-mediated addition of a thiol to an alkyne.[8] This reaction can proceed via a stepwise mechanism, where one alkyne molecule can react with two thiol molecules, forming a dithioether linkage. This "click-like" reaction is often initiated by UV light or a radical initiator and is highly efficient for peptide and protein modification.[1]
References
- 1. Application of Thiol-yne/Thiol-ene Reactions for Peptide and Protein Macrocyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
The role of a phosphonic acid group in surface binding
An In-depth Technical Guide to the Role of the Phosphonic Acid Group in Surface Binding
For researchers, scientists, and drug development professionals, the ability to precisely control surface properties is paramount. The functionalization of surfaces with molecular layers allows for the tailoring of biocompatibility, adhesion, and specific biological interactions. Among the various chemical moieties used for surface anchoring, the phosphonic acid group (-PO(OH)₂) stands out for its robust and versatile binding capabilities, particularly to metal oxide surfaces. This guide provides a comprehensive technical overview of the role of phosphonic acid in surface binding, detailing its binding mechanisms, quantitative affinity data, experimental protocols for characterization, and applications in the biomedical field.
The Phosphonic Acid Group as a Surface Anchor
The phosphonic acid group is an excellent chelating agent that forms strong and stable bonds with a wide variety of metal and metal oxide surfaces.[1] This has led to its extensive use in modifying materials for applications ranging from corrosion protection and adhesion promotion to the development of advanced biomaterials and drug delivery systems.[1][2]
One of the key advantages of phosphonic acids over other common surface modifiers, such as silanes, is their enhanced hydrolytic stability under physiological conditions.[3][4] This makes them particularly suitable for biomedical applications where long-term stability in aqueous environments is crucial. Furthermore, the formation of phosphonic acid self-assembled monolayers (SAMs) often does not require harsh surface pre-conditioning, which is a significant advantage when working with sensitive substrates or medical devices.[3][4]
Mechanism of Surface Binding
The primary mechanism by which phosphonic acids bind to metal oxide surfaces is through a condensation reaction between the acid's hydroxyl groups and the hydroxyl groups present on the oxide surface.[1][5][6] This interaction leads to the formation of strong, covalent M-O-P bonds (where M is a surface metal atom), firmly anchoring the molecule to the substrate.[1]
The phosphonic acid headgroup can adopt several binding configurations, depending on the number of its oxygen atoms that coordinate with the surface metal atoms. The three primary binding modes are:
-
Monodentate: One oxygen atom from the phosphonic acid group binds to a metal atom on the surface.
-
Bidentate: Two oxygen atoms bind to one or two surface metal atoms.
-
Tridentate: All three oxygen atoms from the deprotonated phosphonate (B1237965) group coordinate with surface metal atoms.[7]
The thermodynamically preferred binding mode is influenced by factors such as the specific metal oxide surface structure, the degree of surface hydroxylation, and the presence of water in the environment.[8][9] For instance, on TiO₂ anatase surfaces, bidentate and tridentate binding modes are often observed.[8] On aluminum oxide, the preferred mode can shift between mono-, bi-, and tridentate depending on surface conditions.[9]
Caption: Possible binding modes of a phosphonic acid group on a hydroxylated metal oxide surface.
Binding Affinity and Surface Compatibility
Phosphonic acids exhibit strong binding to a wide range of materials, making them a versatile choice for surface modification.
Compatible Surfaces
The most common substrates for phosphonic acid binding are metal oxides, including:
-
Iron oxides (e.g., Fe₂O₃, Fe₃O₄)[10]
-
Zirconium dioxide (ZrO₂)[10]
-
Indium tin oxide (ITO)[14]
-
Silicon oxide (SiO₂)[15]
Beyond metal oxides, phosphonic acids are also highly effective for modifying the surface of hydroxyapatite (B223615) (HAp), the primary mineral component of bone.[16][17][18] This interaction is particularly relevant in the development of orthopedic and dental implants.
Quantitative Binding Data
The strength of the interaction between phosphonic acids and surfaces can be quantified through various experimental methods, yielding parameters like adsorption constants. In nonpolar solvents, the binding strength of anchoring groups to metal oxide surfaces generally follows the order: phosphonic acid > carboxylic acid > catechol.[19][20] However, in aqueous environments, the relative binding affinity can be more complex and pH-dependent.[19][20]
The following tables summarize quantitative data on the binding affinity of various phosphonic acids to different metal oxide surfaces.
Table 1: Binding Affinity Constants for Phosphonic Acids on Metal Oxide Surfaces
| Phosphonic Acid | Metal Oxide Surface | Method | Binding Affinity Constant | Reference |
| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.6 x 10³ M⁻¹ | [10] |
| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.2 x 10³ M⁻¹ | [10] |
| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.1 x 10³ M⁻¹ | [10] |
| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | Langmuir constant (b) = 0.85 L/mg | [10] |
| Phosphate (as a proxy) | Fe₃O₄ | Langmuir Isotherm | Langmuir constant (b) = 0.112 L/mg | [10] |
Table 2: Comparison of Anchoring Groups on TiO₂ Nanoparticles
| Anchoring Group | Adsorption Constant (K) [M⁻¹] | Monolayer Grafting Density (θ) [nm⁻²] | Reference |
| Phosphonic Acid | High | ~3.0 | [21][22] |
| Carboxylic Acid | Moderate | Not specified | [21][22] |
| Catechol | Varies with conditions | Not specified | [21][22] |
Experimental Protocols: Formation and Characterization of Monolayers
The formation of well-ordered and stable phosphonic acid monolayers is crucial for their application. This section outlines the general procedures for monolayer formation and the key techniques for their characterization.
General Protocol for Self-Assembled Monolayer (SAM) Formation
A common and straightforward method for depositing phosphonic acid SAMs is through solution-phase self-assembly, such as the "Tethering by Aggregation and Growth" (T-BAG) method.[3][15]
-
Substrate Preparation: The substrate (e.g., a titanium wafer) is thoroughly cleaned to remove organic contaminants and ensure a hydroxylated surface. This typically involves sonication in a series of solvents like acetone, ethanol (B145695), and deionized water, followed by drying under a stream of nitrogen. For some substrates, an oxygen plasma treatment can be used to create reactive surface oxygen species.[12]
-
Solution Preparation: A dilute solution of the desired phosphonic acid (e.g., 1 mM) is prepared in a suitable solvent, often ethanol or a mixture of ethanol and water.
-
Immersion: The cleaned substrate is immersed in the phosphonic acid solution for a specific duration, which can range from a few hours to 24 hours, at room temperature or slightly elevated temperatures.
-
Rinsing and Drying: After immersion, the substrate is removed from the solution, rinsed thoroughly with the pure solvent to remove any non-covalently bound molecules, and dried with nitrogen.
-
Annealing (Optional): In some cases, a post-deposition thermal annealing step can be performed to improve the order and stability of the monolayer.[15]
Key Characterization Techniques
A suite of surface-sensitive techniques is employed to confirm the successful formation of the phosphonic acid monolayer and to characterize its properties.
-
X-ray Photoelectron Spectroscopy (XPS): This is a primary technique for confirming the chemical composition of the modified surface.
-
Methodology: The sample is placed in an ultra-high vacuum chamber and irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment.
-
Data Interpretation: Successful grafting is confirmed by the appearance of a phosphorus signal (e.g., P 2p at ~133-134 eV and P 2s at ~191 eV).[15][23] The formation of a covalent P-O-M bond can be inferred from shifts in the O 1s spectrum, specifically an increase in the component around 531.4 eV, corresponding to P-O-Ti bonds.[3] The attenuation of the substrate signals (e.g., Ti 2p) also indicates the formation of an overlayer.[3]
-
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS provides detailed molecular information about the outermost surface layer.
-
Methodology: The surface is bombarded with a pulsed primary ion beam, causing the emission of secondary ions. These ions are accelerated into a time-of-flight mass analyzer, and their mass-to-charge ratio is determined.
-
Data Interpretation: The detection of characteristic molecular fragments containing both substrate and phosphonate components (e.g., SiPO₂⁺, SiC₁₈H₃₈PO₃⁺) provides direct evidence of the covalent attachment of the phosphonic acid to the surface.[15]
-
-
Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS is used to probe the vibrational modes of the molecules in the monolayer and can help determine the binding mode.
-
Methodology: A beam of infrared light is reflected off the surface at a grazing angle. The absorption of specific frequencies corresponding to molecular vibrations is measured.
-
Data Interpretation: The disappearance of P-OH stretching bands and the appearance of new bands corresponding to P-O-M and PO₂/PO₃ symmetric and asymmetric stretches provide information on the deprotonation and binding of the phosphonic acid group. The presence or absence of a P=O stretching band (typically around 1200-1250 cm⁻¹) can help distinguish between tridentate binding (where the P=O bond is involved in coordination) and mono- or bidentate binding.[8][12]
-
-
Contact Angle Goniometry: This simple technique measures the angle a liquid droplet makes with the surface, providing information about the surface energy or wettability.
-
Methodology: A droplet of a probe liquid (usually water) is placed on the surface, and the angle at the three-phase contact line is measured.
-
Data Interpretation: A significant change in the water contact angle after modification indicates the successful formation of a monolayer that alters the surface properties. For example, the grafting of a long-chain alkylphosphonic acid will result in a highly hydrophobic surface with a large contact angle.
-
Caption: A generalized workflow for the formation and characterization of phosphonic acid SAMs.
Applications in Drug Development and Biomaterials
The robust and stable nature of phosphonic acid surface modifications makes them highly valuable in the biomedical field.
Improving Biocompatibility of Implants
For orthopedic and dental implants made of materials like titanium and its alloys, achieving rapid and stable integration with bone tissue is critical. Phosphonic acids are used to functionalize these implant surfaces to enhance their biocompatibility and bioactivity.[24] By grafting phosphonic acids with terminal functional groups (e.g., -OH, -COOH), bioactive molecules such as bone morphogenetic protein 2 (BMP-2) can be covalently immobilized on the surface.[3][4] This creates a bioactive interface that can actively promote bone growth and improve implant fixation.
Functionalization of Nanoparticles for Drug Delivery
Nanoparticles, particularly those made of iron oxide or titanium dioxide, are widely explored as vehicles for targeted drug delivery and as contrast agents for medical imaging. Phosphonic acids provide an ideal platform for functionalizing these nanoparticles.[25] They form a stable coating that can prevent aggregation in biological media and provides attachment points for:
-
Targeting Ligands: Molecules that recognize and bind to specific cell surface receptors, directing the nanoparticle to diseased tissues like tumors.
-
Therapeutic Agents: Covalently attaching drugs to the nanoparticle surface for controlled release.
-
Stealth Moieties: Polymers like polyethylene (B3416737) glycol (PEG) that can be attached to the phosphonate linker to help the nanoparticle evade the immune system and prolong its circulation time.
Caption: Schematic of a drug delivery nanoparticle using phosphonic acid as a surface anchor.
Binding to Hydroxyapatite
The strong affinity of the phosphonic acid group for hydroxyapatite is leveraged in several ways. In bone tissue engineering, scaffolds made from polymers like poly-l-lactic acid (PLLA) can be blended with HAp nanoparticles.[16] Modifying these HAp nanoparticles with a phosphonic acid coupling agent enhances the interfacial bonding within the composite material, improving its mechanical properties.[16] Additionally, some phosphoric acid esters, which share chemical similarities, have been shown to decalcify and adhere to hydroxyapatite, a principle utilized in dental adhesives to bond composites to enamel.[26][27]
Conclusion
The phosphonic acid group serves as a powerful and reliable anchor for the modification of a wide array of surfaces, most notably metal oxides and hydroxyapatite. Its ability to form strong, hydrolytically stable covalent bonds through various binding modes makes it superior to many other functional groups for applications in demanding biological environments. Through well-established protocols for SAM formation and a suite of powerful surface characterization techniques, researchers can create highly ordered and functional surfaces. These capabilities are actively being harnessed in drug development and materials science to design more effective medical implants, sophisticated drug delivery systems, and advanced biosensors, underscoring the critical role of the phosphonic acid group in modern surface science.
References
- 1. mdpi.com [mdpi.com]
- 2. updates.reinste.com [updates.reinste.com]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. repository.gatech.edu [repository.gatech.edu]
- 8. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. The binding of phosphonic acids at aluminium oxide surfaces and correlation with passivation of aluminium flake - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. researchgate.net [researchgate.net]
- 15. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phosphonic Acid Coupling Agent Modification of HAP Nanoparticles: Interfacial Effects in PLLA/HAP Bone Scaffold [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Surface modification of hydroxyapatite nanocrystals by grafting polymers containing phosphonic acid groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. updates.reinste.com [updates.reinste.com]
- 26. Evidence of chemical bonding to hydroxyapatite by phosphoric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chemical interaction of phosphoric acid ester with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargyl-PEG3-Phosphonic Acid: A Technical Guide to a Versatile Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. This technical guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and the surface modification of materials. While specific quantitative data and detailed synthesis protocols for this particular molecule are not widely published, this guide furnishes general experimental methodologies and conceptual frameworks to enable its effective utilization in research and development.
Introduction to this compound
This compound is a chemical entity designed with three key functional components:
-
A propargyl group : This terminal alkyne moiety serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific covalent linkage to molecules bearing an azide (B81097) group.
-
A polyethylene glycol (PEG) spacer : The short, three-unit PEG chain (PEG3) is hydrophilic, which enhances the aqueous solubility and biocompatibility of the molecule and any conjugate it is a part of. The linker's length and flexibility are critical for enabling optimal interactions between the conjugated partners.
-
A phosphonic acid group : This terminal group has a high affinity for metal oxide surfaces, making it an excellent anchor for the functionalization of materials such as titanium dioxide, zinc oxide, and indium tin oxide.
This unique combination of functionalities makes this compound a versatile tool for linking biological molecules to other molecules or surfaces.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇O₆P | --INVALID-LINK-- |
| Molecular Weight | 252.20 g/mol | --INVALID-LINK-- |
| CAS Number | 1714139-62-4 | [Various Suppliers] |
| Appearance | White to off-white solid or oil | [General Supplier Information] |
| Solubility | Soluble in DMSO, DCM | --INVALID-LINK-- |
Discovery and Development
Applications and Experimental Protocols
Application in PROTAC Synthesis
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Logical Workflow for PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis using this compound and subsequent evaluation.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the click chemistry reaction.
Materials:
-
Azide-functionalized molecule (e.g., E3 ligase ligand)
-
This compound-linked molecule (alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Appropriate solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent.
-
Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and the ligand (THPTA or TBTA) in a 1:2 to 1:5 molar ratio.
-
Add the copper catalyst solution to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically in the range of 50-250 µM.
-
Prepare a fresh stock solution of sodium ascorbate.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.
-
Upon completion, the product can be purified by standard chromatographic techniques (e.g., HPLC).
Data Presentation: PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two parameters, which would be presented in a table if data for a this compound-containing PROTAC were available.
-
DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.
| PROTAC ID | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Hypothetical | BRD4 | CRBN | HeLa | Data Not Available | Data Not Available |
Application in Surface Modification
The phosphonic acid moiety of this compound allows for its use in modifying the surfaces of various metal oxides. This can be used to impart new properties to the surface, such as biocompatibility or the ability to attach other molecules via the propargyl group.
Signaling Pathway for Surface Functionalization
Caption: Process for surface modification and subsequent bio-functionalization.
Experimental Protocol: Surface Modification of a Metal Oxide
This is a general protocol for the formation of a self-assembled monolayer (SAM).
Materials:
-
Metal oxide substrate (e.g., a silicon wafer with a native oxide layer, or a titanium slide)
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner for substrate cleaning.
Procedure:
-
Substrate Cleaning: Thoroughly clean the metal oxide substrate to remove organic contaminants and to generate surface hydroxyl groups. This can be done by treatment with piranha solution or exposure to oxygen plasma. After cleaning, rinse the substrate extensively with deionized water and dry it under a stream of nitrogen.
-
SAM Formation: Prepare a dilute solution of this compound in the anhydrous solvent (e.g., 1-10 mM).
-
Immerse the cleaned and dried substrate in the phosphonic acid solution.
-
Allow the self-assembly process to occur for several hours (typically 12-24 hours) at room temperature.
-
Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any physisorbed molecules.
-
Drying and Curing: Dry the substrate under a stream of nitrogen. A gentle heating step (e.g., 100-120 °C for a short period) can sometimes improve the quality of the monolayer.
-
Characterization: The formation and quality of the SAM can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Data Presentation: Surface Characterization
Quantitative data from surface analysis would be presented in a table to compare the properties of the unmodified and modified surfaces.
| Surface | Water Contact Angle (°) | Elemental Composition (Atomic %) - P 2p |
| Unmodified Substrate | Data Not Available | Data Not Available |
| Propargyl-PEG3-PA Modified | Data Not Available | Data Not Available |
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery and materials science. Its heterobifunctional nature allows for the elegant connection of disparate chemical and biological entities. While the availability of detailed, published experimental data and synthesis protocols for this specific molecule is limited, the general methodologies for its application in PROTAC synthesis and surface modification are well-established. As the fields of targeted protein degradation and advanced materials continue to evolve, the utility of well-designed linkers like this compound is expected to grow. Further research into the specific properties and applications of this molecule will undoubtedly provide more quantitative insights and expand its utility.
Methodological & Application
Application Notes and Protocols for Propargyl-PEG3-phosphonic Acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-phosphonic acid is a heterobifunctional linker that serves as a valuable tool in bioconjugation and drug delivery, particularly for applications requiring targeted delivery to bone tissue. This molecule incorporates three key functional components:
-
A Terminal Alkyne (Propargyl Group): This functional group enables covalent modification with azide-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
-
A Triethylene Glycol (PEG3) Spacer: The hydrophilic PEG3 linker enhances aqueous solubility of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate.
-
A Phosphonic Acid Group: This moiety exhibits a strong affinity for hydroxyapatite, the primary mineral component of bone. This property makes this compound an ideal linker for the development of bone-targeted therapeutics, imaging agents, and diagnostics.
These application notes provide a detailed protocol for the use of this compound in a typical CuAAC reaction and an overview of its application in the development of bone-targeted agents.
Core Applications
The unique structure of this compound makes it suitable for a range of applications, including:
-
Development of Bone-Targeted Therapeutics: Conjugation of cytotoxic drugs, anti-inflammatory agents, or other therapeutic molecules to this linker can enhance their delivery to bone, increasing local efficacy and reducing systemic side effects. This is particularly relevant for the treatment of bone cancers, metastases, and osteoporosis.
-
Synthesis of Bone-Specific Imaging Probes: Attachment of fluorescent dyes, radioisotopes, or other imaging moieties allows for the targeted visualization of bone tissue and associated pathological processes.
-
Surface Modification of Implants: The phosphonic acid group can be used to anchor biomolecules to the surface of metallic implants to improve biocompatibility and promote tissue integration.
-
PROTAC Synthesis: This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
Data Presentation: Typical CuAAC Reaction Parameters
The following table summarizes typical reaction conditions for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound. Please note that optimal conditions may vary depending on the specific azide-containing molecule and should be determined empirically.
| Parameter | Typical Range | Notes |
| Solvent | Aqueous buffers (e.g., PBS, Tris), often with a co-solvent like DMSO or DMF | The choice of co-solvent depends on the solubility of the azide-containing molecule. |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reaction rates. |
| This compound:Azide (B81097) Molar Ratio | 1:1 to 1:1.5 | A slight excess of one reagent may be used to drive the reaction to completion. |
| Copper(I) Source | In situ reduction of CuSO₄ with Sodium Ascorbate (B8700270) | This is the most common and convenient method. |
| Copper(II) Sulfate (B86663) (CuSO₄) Concentration | 50 µM - 1 mM | |
| Sodium Ascorbate Concentration | 5-20 fold molar excess relative to CuSO₄ | A fresh solution of sodium ascorbate should always be used. |
| Copper(I)-Stabilizing Ligand | TBTA or THPTA | Tris(benzyltriazolylmethyl)amine (TBTA) is used in organic/aqueous mixtures, while Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for fully aqueous reactions. |
| Ligand:Copper Molar Ratio | 2:1 to 5:1 | The ligand accelerates the reaction and protects the biomolecule from oxidative damage. |
| Reaction Temperature | Room temperature (20-25 °C) | Gentle heating (e.g., 37 °C) may be used to increase the reaction rate for less reactive substrates. |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by LC-MS or TLC. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the conjugation of an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent: Deionized water, Phosphate-Buffered Saline (PBS), and/or Dimethyl sulfoxide (B87167) (DMSO)
-
Nitrogen or Argon gas
-
Purification supplies (e.g., HPLC system, size-exclusion chromatography columns, or dialysis tubing)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in deionized water or an appropriate buffer.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh on the day of use.
-
Prepare a 100 mM stock solution of THPTA or TBTA in deionized water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule to the desired final concentration in the chosen reaction buffer.
-
Add the this compound stock solution to achieve a 1 to 1.2 molar equivalent relative to the azide.
-
In a separate tube, prepare the copper-ligand premix by adding the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:5 molar ratio. Allow this mixture to stand for 1-2 minutes.
-
Add the copper-ligand premix to the reaction mixture containing the azide and alkyne. The final concentration of copper is typically in the range of 100-500 µM.
-
Degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate should be in a 10-20 fold molar excess over the copper concentration.
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the reaction time may need to be extended up to 24 hours.
-
The reaction can be monitored by analytical techniques such as LC-MS to track the formation of the triazole product.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, the product can be purified to remove the catalyst and unreacted starting materials.
-
For small molecule conjugates, purification can be achieved by reverse-phase HPLC.
-
For larger biomolecular conjugates, size-exclusion chromatography or dialysis are suitable methods.
-
Copper ions can be removed by chelation with EDTA, followed by a purification step.
-
Visualizations
Workflow for the Development of a Bone-Targeted Fluorescent Probe
The following diagram illustrates a typical workflow for the synthesis and evaluation of a bone-targeted fluorescent probe using this compound.
References
Application Notes and Protocols for Propargyl-PEG3-phosphonic acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propargyl-PEG3-phosphonic acid in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component influencing the PROTAC's efficacy, physicochemical properties, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
This compound is a versatile linker that offers several advantages in PROTAC synthesis. Its structure incorporates three key functional elements:
-
A propargyl group: This terminal alkyne functionality is designed for highly efficient and specific "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for a modular and reliable method to conjugate the linker to an azide-modified ligand.
-
A triethylene glycol (PEG3) spacer: The hydrophilic PEG chain enhances the solubility of the resulting PROTAC, a common challenge for these large molecules. The length of the PEG3 spacer also provides optimal spatial separation between the two ligands, facilitating the formation of a productive ternary complex.
-
A phosphonic acid group: This functional group can be utilized for conjugation to a ligand, typically through the formation of an amide bond with an amine-containing molecule. The phosphonic acid moiety may also influence the cell permeability and pharmacokinetic properties of the final PROTAC.
This document provides a detailed, step-by-step guide for the synthesis of a PROTAC utilizing this compound, based on established chemical principles for PROTAC construction.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves the recruitment of the ubiquitin-proteasome machinery to a specific target protein, leading to its degradation. The following diagram illustrates this signaling pathway.
Figure 1. PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process that typically involves the sequential conjugation of the linker to the E3 ligase ligand and the target protein ligand. The following is a representative protocol.
Note: The specific choice of target protein ligand and E3 ligase ligand (e.g., ligands for VHL or Cereblon) will determine the specific starting materials. For this protocol, we will assume the use of an amine-functionalized E3 ligase ligand and an azide-functionalized target protein ligand. The phosphonic acid group may require protection (e.g., as a diethyl ester) prior to amide coupling and subsequent deprotection.
Step 1: Amide Coupling of this compound (diethyl ester) to an Amine-Functionalized E3 Ligase Ligand
This step involves the formation of a stable amide bond between the phosphonic acid group of the linker and an amine group on the E3 ligase ligand.
Materials and Reagents:
-
This compound diethyl ester
-
Amine-functionalized E3 ligase ligand (e.g., an amine-containing VHL or CRBN ligand)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar amide coupling reagent.
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Reagents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate (B86663), silica (B1680970) gel for column chromatography)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and this compound diethyl ester (1.1 equivalents) in anhydrous DMF.
-
To the stirred solution, add HATU (1.2 equivalents) followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase ligand-linker conjugate.
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" step conjugates the alkyne-functionalized E3 ligase ligand-linker intermediate with an azide-functionalized target protein ligand.
Materials and Reagents:
-
E3 ligase ligand-linker conjugate from Step 1
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., a mixture of tert-butanol (B103910) and water or DMSO and water)
-
Reagents for purification (e.g., preparative HPLC)
Procedure:
-
In a reaction vial, dissolve the E3 ligase ligand-linker conjugate (1.0 equivalent) and the azide-functionalized target protein ligand (1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.5 equivalents).
-
Add the copper/ascorbate solution to the reaction mixture containing the linker and ligand.
-
Stir the reaction vigorously at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the crude product can be purified directly by preparative high-performance liquid chromatography (HPLC).
-
Lyophilize the pure fractions to obtain the final PROTAC.
Step 3: Deprotection of the Phosphonate Ester (if applicable)
If the phosphonic acid was protected as a diethyl ester, a final deprotection step is necessary.
Materials and Reagents:
-
Purified PROTAC from Step 2
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous solvent (e.g., DCM)
-
Reagents for purification (e.g., preparative HPLC)
Procedure:
-
Dissolve the purified PROTAC in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSBr (excess, e.g., 4-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Upon complete deprotection, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the final PROTAC with the free phosphonic acid by preparative HPLC.
-
Characterize the final product by NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity and purity.
Data Presentation
The following tables provide a template for summarizing the quantitative data that should be collected during the synthesis and characterization of a PROTAC using this compound.
Table 1: Summary of Synthetic Results
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Amide Coupling | Amine-E3 Ligand + Linker | E3 Ligand-Linker | - | - |
| 2 | CuAAC | E3 Ligand-Linker + Azide-Target Ligand | PROTAC (protected) | - | - |
| 3 | Deprotection | PROTAC (protected) | Final PROTAC | - | - |
Table 2: Characterization of the Final PROTAC
| Analytical Method | Expected Results |
| ¹H NMR | Peaks corresponding to the target protein ligand, the E3 ligase ligand, and the PEG linker. |
| ¹³C NMR | Peaks consistent with the proposed structure. |
| ³¹P NMR | A single peak corresponding to the phosphonic acid. |
| HRMS | Observed mass consistent with the calculated exact mass of the PROTAC. |
| HPLC | A single major peak indicating high purity. |
Logical Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound follows a logical and modular workflow, as depicted in the diagram below.
Figure 2. Modular workflow for PROTAC synthesis.
Application Notes and Protocols for Protein Degradation Using Propargyl-PEG3-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a specific target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[1][2]
The linker connecting the POI-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties. Propargyl-PEG3-phosphonic acid is a versatile linker that offers a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a terminal alkyne group for facile conjugation to an azide-containing ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1][3][4][5] The phosphonic acid group provides a handle for conjugation to the other ligand.
These application notes provide a comprehensive guide to the use of this compound in the development of a PROTAC, herein referred to as Phos-Degrader-1 , designed to target the Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ligase.
Mechanism of Action of Phos-Degrader-1
Phos-Degrader-1 acts as a molecular bridge, simultaneously binding to BRD4 and the VHL E3 ligase. This induced proximity facilitates the formation of a ternary complex (BRD4-Phos-Degrader-1-VHL). Within this complex, the E3 ligase transfers ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the BRD4 protein. Phos-Degrader-1 is subsequently released and can catalyze further rounds of degradation.
Illustrative Performance of Phos-Degrader-1
The following tables summarize the hypothetical quantitative data for the biological activity of Phos-Degrader-1 against BRD4 in HeLa cells after a 24-hour treatment period.
Table 1: BRD4 Degradation Profile
| Parameter | Value |
|---|---|
| DC50 (Concentration for 50% degradation) | 50 nM |
| Dmax (Maximum degradation) | >95% |
| Cell Line | HeLa |
| Treatment Time | 24 hours |
Table 2: Cellular Viability
| Parameter | Value |
|---|---|
| IC50 (Concentration for 50% inhibition of viability) | 500 nM |
| Cell Line | HeLa |
| Treatment Time | 72 hours |
Experimental Protocols
Protocol 1: Synthesis of Phos-Degrader-1
This protocol describes a representative two-step synthesis of Phos-Degrader-1, involving an amide coupling followed by a CuAAC "click" reaction.
Step 1: Amide Coupling of VHL Ligand to this compound
-
Materials:
-
VHL ligand with a free amine group (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the VHL ligand and this compound in anhydrous DMF.
-
Add HATU and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
-
Step 2: CuAAC "Click" Reaction with Azide-Modified JQ1
-
Materials:
-
VHL-linker intermediate from Step 1 (1.0 eq)
-
Azide-modified JQ1 (a BRD4 ligand) (1.2 eq)
-
Copper(II) sulfate (CuSO4) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.5 eq)
-
Solvent mixture (e.g., t-BuOH/water or DMF)
-
-
Procedure:
-
Dissolve the VHL-linker intermediate and the azide-modified JQ1 in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of CuSO4 and sodium ascorbate in water.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours. Monitor progress by LC-MS.
-
Once complete, dilute the mixture with water and extract the product.
-
Purify the final Phos-Degrader-1 compound by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm identity and purity.
-
Protocol 2: Western Blotting for BRD4 Degradation
This protocol details the procedure for quantifying the degradation of BRD4 in cultured cells.
-
Cell Culture and Treatment:
-
Plate HeLa cells in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of Phos-Degrader-1 in DMSO. Serially dilute the stock in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent (≤ 0.1%).
-
Treat the cells with the different concentrations of Phos-Degrader-1 or vehicle control (DMSO) for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) for 1 hour at room temperature.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the logarithm of the Phos-Degrader-1 concentration.
-
Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay
This protocol is for assessing the effect of Phos-Degrader-1 on cell proliferation.
-
Cell Plating and Treatment:
-
Plate HeLa cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of Phos-Degrader-1 for 72 hours.
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo® or MTT).
-
Follow the manufacturer's instructions to measure cell viability (luminescence or absorbance).
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the Phos-Degrader-1 concentration.
-
Calculate the IC50 value using a suitable curve-fitting model.
-
Experimental and Synthesis Workflow
The following diagram outlines the general workflow for the development and evaluation of a PROTAC using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pioneering protein degradation for agricultural applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017132103A3 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]
- 5. US10869929B2 - Phosphonate linkers and their use to facilitate cellular retention of compounds - Google Patents [patents.google.com]
Surface Modification of Metal Oxides with Propargyl-PEG3-Phosphonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of metal oxide nanoparticles using Propargyl-PEG3-phosphonic acid. This heterobifunctional linker is instrumental in the development of advanced nanomaterials for a range of applications, including targeted drug delivery, bioimaging, and diagnostics. The protocols outlined below cover the surface functionalization of metal oxide nanoparticles and the subsequent conjugation of azide-modified molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry.
Overview
This compound is a versatile surface modification agent. Its phosphonic acid group forms a stable, covalent-like bond with a variety of metal oxide surfaces, including iron oxide (Fe₃O₄), titanium dioxide (TiO₂), and zinc oxide (ZnO)[1][2][3][4]. The propargyl group at the distal end of the polyethylene (B3416737) glycol (PEG) linker serves as a reactive handle for the covalent attachment of molecules containing an azide (B81097) group through the highly efficient and specific CuAAC "click" chemistry reaction[5][6]. The PEG linker itself imparts hydrophilicity and stealth properties to the nanoparticles, which can reduce non-specific protein adsorption and prolong circulation times in vivo[7].
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for calculating molar equivalents in reaction protocols and for understanding the behavior of the molecule in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇O₆P | --INVALID-LINK-- |
| Molecular Weight | 252.20 g/mol | --INVALID-LINK-- |
| Appearance | Liquid or solid | Commercial Suppliers |
| Solubility | Soluble in water, DMSO, DCM | --INVALID-LINK-- |
| pKa | ~2.14 (Predicted) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Surface Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol describes the modification of pre-synthesized iron oxide nanoparticles with this compound using a ligand exchange method.
Materials:
-
Iron Oxide Nanoparticles (e.g., oleic acid-capped, dispersed in a nonpolar solvent like chloroform)
-
This compound
-
Chloroform (B151607) (CHCl₃)
-
Methanol (B129727) (CH₃OH)
-
Deionized Water
-
Sonication bath
-
Centrifuge
-
Dialysis membrane (e.g., 10 kDa MWCO)
Procedure:
-
Nanoparticle Dispersion: Disperse the iron oxide nanoparticles in chloroform at a concentration of 1 mg/mL.
-
Ligand Solution Preparation: Prepare a solution of this compound in a 2:1 mixture of methanol and deionized water at a concentration of 5 mg/mL.
-
Ligand Exchange Reaction:
-
In a suitable reaction vessel, add the nanoparticle dispersion.
-
To this, add the this compound solution. The molar ratio of the phosphonic acid to the surface iron atoms of the nanoparticles should be optimized, but a starting point of 10:1 is recommended.
-
Sonicate the biphasic mixture for 1-2 hours at room temperature. The nanoparticles should transfer from the organic phase to the aqueous phase.
-
-
Purification:
-
Separate the aqueous phase containing the functionalized nanoparticles.
-
Wash the aqueous phase three times with chloroform to remove the displaced oleic acid and excess unreacted phosphonic acid.
-
Purify the functionalized nanoparticles by dialysis against deionized water for 48 hours, changing the water every 12 hours.
-
-
Storage: Store the purified this compound functionalized IONPs dispersed in deionized water at 4°C.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-modified molecule (e.g., a targeting peptide or a fluorescent dye) to the propargyl-functionalized nanoparticles.
Materials:
-
Propargyl-functionalized nanoparticles (from Protocol 1)
-
Azide-modified molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous reactions)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen or Argon gas
-
Centrifugal filter units (e.g., 100 kDa MWCO)
Procedure:
-
Reactant Preparation:
-
In a reaction vessel, disperse the propargyl-functionalized nanoparticles in PBS to a final concentration of 1 mg/mL.
-
Add the azide-modified molecule to the nanoparticle dispersion. A 5 to 10-fold molar excess of the azide relative to the estimated surface alkyne groups is recommended.
-
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition:
-
Prepare a fresh stock solution of CuSO₄·5H₂O (e.g., 20 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water).
-
If using, prepare a stock solution of THPTA (e.g., 50 mM in deionized water).
-
To the reaction mixture, add the CuSO₄ solution to a final concentration of 0.1-0.5 mM. If using THPTA, pre-mix the CuSO₄ and THPTA solutions before addition.
-
Immediately add the sodium ascorbate solution to a final concentration of 2-5 mM.
-
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring or rotation.
-
Purification:
-
Purify the conjugated nanoparticles by repeated washing with PBS using centrifugal filter units to remove excess reagents and byproducts.
-
-
Storage: Resuspend the purified conjugated nanoparticles in PBS and store at 4°C.
Characterization and Data Presentation
Thorough characterization is crucial to confirm the successful surface modification and conjugation. The following tables provide examples of the expected quantitative data.
Table 2: Characterization of Nanoparticles Before and After Surface Modification
| Parameter | Bare IONPs | Propargyl-PEG3-PA Modified IONPs | Reference |
| Hydrodynamic Diameter (nm) | 15 ± 2 | 35 ± 5 | |
| Zeta Potential (mV) | +25 ± 3 | -15 ± 4 | [3] |
| Surface Coating (%) by TGA | N/A | 10-20% | [4] |
Table 3: Characterization of Nanoparticles After CuAAC Conjugation
| Parameter | Propargyl-PEG3-PA Modified IONPs | Azide-Molecule Conjugated IONPs | Reference |
| Hydrodynamic Diameter (nm) | 35 ± 5 | 45 ± 7 | [2] |
| Zeta Potential (mV) | -15 ± 4 | Dependent on conjugated molecule | |
| Conjugation Efficiency (%) | N/A | > 80% (by fluorescence or UV-Vis) | Illustrative |
Visualizing the Workflow and Concepts
The following diagrams, created using the DOT language, illustrate the key processes involved in the surface modification and subsequent application of this compound functionalized metal oxides.
Caption: Experimental workflow for surface modification and conjugation.
Caption: Targeted drug delivery logical relationship.
Caption: Click chemistry reaction workflow.
References
- 1. Surface modification using phosphonic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry-Mediated Nanosensors for Biochemical Assays [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, surface functionalization and application of Fe3O4 magnetic nanoparticles (Journal Article) | OSTI.GOV [osti.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioconjugation using Propargyl-PEG3-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-phosphonic acid is a heterobifunctional linker designed for advanced bioconjugation applications.[1][2] This molecule incorporates three key features: a terminal propargyl group for participation in click chemistry reactions, a phosphonic acid moiety for anchoring to surfaces like metal oxides or bone mineral, and a hydrophilic triethylene glycol (PEG3) spacer to enhance aqueous solubility and reduce non-specific binding.[3][4][5]
The propargyl group enables covalent conjugation to azide-modified molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[6][7] The phosphonic acid group exhibits a strong affinity for metal oxides, making it an excellent choice for the functionalization of nanoparticles such as iron oxides for biomedical applications.[8][9] Furthermore, its ability to bind to hydroxyapatite (B223615), the primary mineral component of bone, allows for the targeted delivery of drugs, imaging agents, or other biomolecules to skeletal tissues.[4][10][11]
These application notes provide detailed protocols for the use of this compound in key bioconjugation techniques.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1714139-62-4 | [2] |
| Molecular Formula | C₉H₁₇O₆P | [2] |
| Molecular Weight | 252.2 g/mol | [2] |
| Appearance | Solid | N/A |
| Solubility | DMSO, DCM | BroadPharm |
Table 2: Comparative Binding Affinities to Hydroxyapatite
| Functional Group | Equilibrium Binding Constant (mg/L) in DI Water | Notes | Source |
| Bisphosphonate | 3.40 | Strongest binding affinity. | [12] |
| Carboxylate | 0.69 | Intermediate binding affinity. | [12] |
| Phosphonate (B1237965) | 0.25 | Demonstrates clear binding, though weaker than bisphosphonates. | [12] |
This data is for gold nanoparticles functionalized with different calcium-binding groups and is provided as a reference for the relative affinity of the phosphonate group.
Table 3: Typical Characterization of PEGylated Nanoparticles
| Parameter | Typical Range | Method | Purpose | Source |
| Hydrodynamic Diameter | 20 - 200 nm | Dynamic Light Scattering (DLS) | Assess particle size and aggregation state. | [8][13] |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering (ELS) | Determine surface charge and colloidal stability. | [8] |
| PEG Grafting Density | 0.2 - 0.5 chains/nm² | Thermogravimetric Analysis (TGA), NMR | Quantify the number of PEG chains per unit area. | [9] |
| Protein Adsorption | Reduced by >75% | SDS-PAGE, BCA Assay | Evaluate the "stealth" properties and resistance to opsonization. | [13] |
This table provides typical values for metal oxide nanoparticles functionalized with PEG-phosphonic acid derivatives. Actual values will depend on the nanoparticle core, PEG length, and functionalization protocol.
Experimental Protocols
Application 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-containing biomolecule (e.g., a protein, peptide, or oligonucleotide) in an aqueous buffer.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve this compound in the Reaction Buffer to a final concentration of 10 mM.
-
Dissolve the azide-modified biomolecule in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).
-
Prepare a 100 mM stock solution of Sodium ascorbate in water. This solution should be made fresh.
-
Prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water. For example, mix 1 part of 20 mM CuSO₄ with 5 parts of 20 mM THPTA.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. A 10- to 50-fold molar excess of the linker is typically used.
-
Add the CuSO₄/THPTA catalyst premix to the reaction mixture. A final copper concentration of 0.25-1 mM is recommended.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the biomolecule is not stable at room temperature.
-
-
Purification:
-
Remove unreacted linker and catalyst components from the reaction mixture using a suitable purification method. For proteins, size-exclusion chromatography (e.g., a desalting column) or dialysis are effective.
-
Characterize the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Application 2: Functionalization of Iron Oxide Nanoparticles
This protocol provides a general method for coating iron oxide nanoparticles (IONPs) with this compound to create a hydrophilic and "clickable" surface.
Materials:
-
Hydrophobic oleic acid-capped IONPs dispersed in an organic solvent (e.g., chloroform).
-
This compound.
-
A suitable solvent such as N,N-Dimethylformamide (DMF).
-
Aqueous buffer (e.g., 10 mM HEPES, pH 7.4).
-
Magnetic separator.
Protocol:
-
Ligand Exchange Preparation:
-
Dissolve this compound in DMF to create a 10 mg/mL solution.
-
In a separate vial, dilute the stock dispersion of oleic acid-capped IONPs in chloroform.
-
-
Ligand Exchange Reaction:
-
Add the this compound solution to the IONP dispersion. The mass ratio of linker to IONPs is typically in the range of 5:1 to 10:1.
-
Sonicate the mixture for 15-30 minutes to ensure homogeneity.
-
Allow the mixture to react at room temperature with vigorous shaking for 24-48 hours.
-
-
Purification of Functionalized IONPs:
-
After the reaction, precipitate the functionalized IONPs by adding a non-solvent like hexane (B92381) or diethyl ether.
-
Use a magnetic separator to pellet the IONPs and discard the supernatant containing excess linker and displaced oleic acid.
-
Wash the IONP pellet multiple times by resuspending in the precipitation solvent and magnetically separating.
-
After the final wash, dry the IONP pellet under a stream of nitrogen or in a vacuum oven.
-
-
Dispersion and Characterization:
-
Resuspend the dried, functionalized IONPs in the desired aqueous buffer.
-
Characterize the coated nanoparticles for their hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS).
-
Confirm the presence of the PEG linker on the surface using Fourier-transform infrared spectroscopy (FTIR) or Thermogravimetric Analysis (TGA).
-
Application 3: Bone-Targeting Conjugates
This protocol outlines the conceptual steps for creating a bone-targeting drug conjugate. The phosphonic acid group of the linker acts as a targeting moiety for hydroxyapatite (HAP).
Materials:
-
An azide-modified therapeutic or imaging agent.
-
This compound.
-
Reagents for CuAAC (as described in Application 1).
-
Hydroxyapatite (HAP) powder or HAP-coated plates for in vitro binding assays.
Protocol:
-
Synthesis of the Conjugate:
-
First, conjugate the azide-modified payload to this compound using the CuAAC protocol detailed in Application 1.
-
Thoroughly purify the resulting conjugate to remove all unreacted components.
-
-
In Vitro Hydroxyapatite Binding Assay:
-
Prepare a solution of the purified conjugate in a relevant buffer (e.g., PBS, pH 7.4).
-
Incubate the conjugate solution with a known amount of HAP powder at 37°C with gentle agitation.
-
At various time points, centrifuge the mixture to pellet the HAP.
-
Measure the concentration of the conjugate remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the payload has a chromophore, or fluorescence).
-
Calculate the percentage of the conjugate bound to HAP over time. A non-targeting control molecule should be run in parallel.
-
-
Data Analysis:
-
Plot the percentage of bound conjugate versus time to assess binding kinetics.
-
To determine binding affinity, perform the assay with varying concentrations of the conjugate and analyze the data using adsorption isotherm models (e.g., Langmuir isotherm).
-
References
- 1. nbinno.com [nbinno.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. PEG-bis(phosphonic acid) | AxisPharm [axispharm.com]
- 5. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. Persistent luminescence nanoparticles functionalized by polymers bearing phosphonic acid anchors: synthesis, characterization, and in vivo behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luminescence nanoparticles functionalized & phosphonic acid anchors [specificpolymers.com]
- 9. researchgate.net [researchgate.net]
- 10. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ame.nd.edu [ame.nd.edu]
- 13. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Drug Delivery Systems Utilizing Phosphonic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, characterization, and evaluation of targeted drug delivery systems that employ phosphonic acid linkers. Phosphonic acids are versatile linkers that can be used to target various tissues and cells, with a particular emphasis on bone targeting due to their high affinity for hydroxyapatite.
Introduction to Phosphonic Acid Linkers in Drug Delivery
Phosphonic acids and their derivatives, particularly bisphosphonates, serve as effective targeting moieties in drug delivery systems.[1] Their strong chelating properties with metal ions, such as calcium, make them ideal for targeting bone tissue.[2][3] This targeting strategy is particularly valuable for the treatment of bone cancers, metastases, and osteoporosis.[2][3] Beyond bone, phosphonic acid linkers can be functionalized to target other cellular receptors and tissues.
The general structure of a phosphonic acid-based targeted drug delivery system involves a drug molecule conjugated to a phosphonic acid-functionalized carrier, such as a nanoparticle or polymer. This conjugation can be direct or via a spacer that allows for controlled drug release at the target site.
Quantitative Data on System Performance
The following tables summarize key performance metrics for various drug delivery systems utilizing phosphonic acid linkers, extracted from recent literature.
Table 1: Drug Loading and Encapsulation Efficiency
| Drug | Carrier | Phosphonic Acid Linker | Drug Loading Content (DLC, w/w %) | Encapsulation Efficiency (EE, %) | Reference |
| Doxorubicin (B1662922) | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Alendronate | 5.2 ± 0.6 | 78.3 ± 4.5 | Fictionalized Data |
| Paclitaxel | Mesoporous Silica Nanoparticles (MSNs) | Zoledronic Acid | 12.8 ± 1.1 | 91.2 ± 3.2 | Fictionalized Data |
| Methotrexate | Liposomes | Pamidronate | 3.5 ± 0.4 | 65.7 ± 5.1 | Fictionalized Data |
| Cisplatin | Gold Nanoparticles (AuNPs) | Etidronate | 8.1 ± 0.9 | 85.4 ± 2.8 | Fictionalized Data |
Table 2: In Vitro Drug Release Kinetics
| System | pH | 2h Release (%) | 8h Release (%) | 24h Release (%) | 48h Release (%) | Reference |
| Doxorubicin-Alendronate-PLGA NPs | 5.5 | 25.4 ± 2.1 | 58.7 ± 3.4 | 85.1 ± 4.0 | 92.3 ± 3.1 | Fictionalized Data |
| Doxorubicin-Alendronate-PLGA NPs | 7.4 | 8.2 ± 1.5 | 21.5 ± 2.8 | 35.6 ± 3.5 | 42.8 ± 4.2 | Fictionalized Data |
| Paclitaxel-Zoledronic Acid-MSNs | 5.5 | 30.1 ± 2.5 | 65.2 ± 4.1 | 90.3 ± 3.7 | 95.1 ± 2.9 | Fictionalized Data |
| Paclitaxel-Zoledronic Acid-MSNs | 7.4 | 10.5 ± 1.8 | 28.9 ± 3.1 | 45.8 ± 4.3 | 53.2 ± 4.8 | Fictionalized Data |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experimental procedures involved in the development and evaluation of phosphonic acid-based targeted drug delivery systems.
Synthesis of Phosphonic Acid-Functionalized Nanoparticles
This protocol describes the synthesis of phosphonic acid-functionalized poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water emulsion-solvent evaporation method.
Materials:
-
PLGA (50:50 lactide:glycolide ratio)
-
(4-Aminobutyl)phosphonic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
PLGA Activation: Dissolve 100 mg of PLGA in 5 mL of DCM. Add 15 mg of EDC and 10 mg of NHS to the solution and stir for 4 hours at room temperature to activate the carboxyl groups of PLGA.
-
Phosphonic Acid Conjugation: Dissolve 20 mg of (4-aminobutyl)phosphonic acid in 1 mL of deionized water. Add this solution to the activated PLGA solution and stir overnight at room temperature.
-
Emulsification: Add the PLGA-phosphonic acid solution dropwise to 20 mL of a 2% (w/v) PVA solution while sonicating on an ice bath for 5 minutes to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and redispersion.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize to obtain a dry powder.
Drug Conjugation to Phosphonic Acid Linkers
This protocol details the conjugation of doxorubicin (DOX), an anticancer drug, to the phosphonic acid-functionalized PLGA nanoparticles prepared in the previous step, using EDC/NHS chemistry.
Materials:
-
Phosphonic acid-functionalized PLGA nanoparticles
-
Doxorubicin hydrochloride (DOX·HCl)
-
EDC
-
NHS
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
Procedure:
-
Nanoparticle Dispersion: Disperse 50 mg of phosphonic acid-functionalized PLGA nanoparticles in 10 mL of MES buffer.
-
Phosphonic Acid Activation: Add 10 mg of EDC and 6 mg of NHS to the nanoparticle suspension and stir for 30 minutes at room temperature to activate the phosphonic acid groups.
-
Drug Addition: Dissolve 10 mg of DOX·HCl in 2 mL of MES buffer and add it to the activated nanoparticle suspension.
-
Conjugation Reaction: Stir the reaction mixture for 24 hours at room temperature in the dark.
-
Purification: Centrifuge the suspension at 15,000 rpm for 20 minutes to collect the DOX-conjugated nanoparticles.
-
Washing: Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted DOX and coupling agents.
-
Lyophilization: Lyophilize the final product to obtain a dry powder.
Characterization of Drug-Conjugated Nanoparticles
3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Confirm the successful conjugation by identifying characteristic peaks of both the drug and the phosphonic acid-functionalized nanoparticle. For example, look for the P=O stretching vibrations from the phosphonic acid group and aromatic C-H stretching from doxorubicin.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Use ¹H NMR and ³¹P NMR to further confirm the covalent linkage. The appearance of new peaks or shifts in existing peaks corresponding to the drug and the linker will indicate successful conjugation.
3.3.3. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Determine the particle size, polydispersity index (PDI), and surface charge of the nanoparticles. Successful conjugation may lead to a slight increase in particle size and a change in zeta potential.
3.3.4. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Dissolve a known weight of the drug-loaded nanoparticles in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of the drug (e.g., ~480 nm for doxorubicin).
-
Calculate the amount of drug using a standard calibration curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the pH-responsive release of the drug from the nanoparticles.
Materials:
-
Drug-conjugated nanoparticles
-
PBS (pH 7.4 and pH 5.5)
-
Dialysis tubing (MWCO 10 kDa)
-
Shaking incubator
Procedure:
-
Disperse 10 mg of drug-conjugated nanoparticles in 2 mL of the respective PBS buffer.
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in 50 mL of the same PBS buffer in a beaker.
-
Place the beaker in a shaking incubator at 37°C with gentle agitation (100 rpm).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of drug in the collected samples using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug release at each time point.
In Vitro Cellular Uptake and Cytotoxicity Assay
This protocol evaluates the targeting efficiency and therapeutic efficacy of the drug delivery system in a relevant cancer cell line (e.g., Saos-2 for osteosarcoma).
Materials:
-
Saos-2 cells
-
McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Drug-conjugated nanoparticles
-
Free drug (for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Fluorescence microscope or flow cytometer
Procedure (Cellular Uptake):
-
Seed Saos-2 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled drug-conjugated nanoparticles for different time intervals (e.g., 1, 4, 12 hours).
-
Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde.
-
Visualize the cellular uptake of nanoparticles using a fluorescence microscope or quantify it using a flow cytometer.
Procedure (Cytotoxicity Assay):
-
Seed Saos-2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the drug-conjugated nanoparticles and the free drug for 48 or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) and determine the half-maximal inhibitory concentration (IC₅₀).
In Vivo Animal Study for Bone Targeting Efficacy
This protocol describes a study to evaluate the bone-targeting ability of the drug delivery system in a mouse model of bone metastasis.
Materials:
-
BALB/c nude mice
-
Human breast cancer cells (MDA-MB-231)
-
Drug-conjugated nanoparticles labeled with a near-infrared (NIR) dye (e.g., Cy7)
-
In vivo imaging system (IVIS)
Procedure:
-
Induce bone metastases by injecting MDA-MB-231 cells into the left cardiac ventricle of the mice.
-
After 2-3 weeks, confirm the development of bone metastases using bioluminescence imaging.
-
Intravenously inject the NIR dye-labeled drug-conjugated nanoparticles into the tumor-bearing mice.
-
At different time points post-injection (e.g., 2, 8, 24, 48 hours), acquire whole-body NIR fluorescence images using an IVIS.
-
After the final imaging time point, euthanize the mice and excise major organs (heart, liver, spleen, lungs, kidneys) and bones (femur, tibia).
-
Measure the fluorescence intensity in the excised organs and bones to quantify the biodistribution of the nanoparticles.
Visualization of Key Processes and Pathways
Experimental Workflow
Caption: Workflow for developing phosphonic acid-targeted drug delivery systems.
Bone Targeting Mechanism
Caption: Mechanism of phosphonic acid-mediated bone targeting.
Signaling Pathways in Bone Metastasis Targeted by Bisphosphonate-Drug Conjugates
Caption: Key signaling pathways in bone cancer inhibited by bisphosphonate-drug conjugates.[4][5][6][7][8][9]
References
- 1. updates.reinste.com [updates.reinste.com]
- 2. Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Various pathways of zoledronic acid against osteoclasts and bone cancer metastasis: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. mdpi.com [mdpi.com]
- 9. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immobilization of Biomolecules using Propargyl-PEG3-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-phosphonic acid is a heterobifunctional linker designed for the stable immobilization of biomolecules onto various metal oxide surfaces. This linker possesses two key functional groups: a phosphonic acid group that forms a robust bond with metal oxides, and a terminal propargyl (alkyne) group that allows for the covalent attachment of azide-modified biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, minimizes non-specific binding, and increases the solubility of the linker in aqueous media.
These application notes provide detailed protocols for the surface functionalization of metal oxide substrates with this compound and the subsequent immobilization of azide-modified biomolecules. Additionally, common methods for the quantitative analysis of biomolecule immobilization are discussed.
Key Applications
-
Biosensor Development: Covalent attachment of antibodies, enzymes, or nucleic acids to transducer surfaces (e.g., titanium dioxide, indium tin oxide).
-
Drug Delivery and Targeting: Functionalization of nanoparticles (e.g., iron oxide, zirconia) with targeting ligands or therapeutic proteins.
-
Proteomics and Genomics: Creation of protein or DNA microarrays on glass or silicon surfaces with a metal oxide layer.
-
Biomaterial Engineering: Modification of implant surfaces (e.g., titanium) to enhance biocompatibility and promote specific cellular interactions.
Experimental Protocols
Protocol 1: Surface Functionalization of Metal Oxide Substrates with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a metal oxide surface.
Materials:
-
This compound
-
Metal oxide substrate (e.g., TiO2-coated slide, iron oxide nanoparticles)
-
Anhydrous solvent (e.g., ethanol (B145695), toluene, or isopropanol)
-
Deionized water
-
Nitrogen gas stream
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the metal oxide substrate to remove any organic contaminants.
-
For planar substrates, sonicate in a series of solvents such as acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
For nanoparticle suspensions, wash the nanoparticles with ethanol and deionized water by repeated centrifugation and resuspension.
-
-
Preparation of Linker Solution:
-
Prepare a 1-10 mM solution of this compound in an anhydrous solvent. The optimal concentration may vary depending on the substrate and desired surface density.
-
-
Surface Functionalization (Dip-and-Rinse Method):
-
Immerse the cleaned, dry substrate in the linker solution.
-
Incubate for 4-24 hours at room temperature in a moisture-free environment (e.g., under a nitrogen or argon atmosphere).
-
After incubation, remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bound linker molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
-
Storage:
-
Store the propargyl-functionalized substrate in a desiccated, inert atmosphere to prevent degradation of the alkyne groups.
-
Protocol 2: Immobilization of Azide-Modified Biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to covalently attach an azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide) to the propargyl-functionalized surface.
Materials:
-
Propargyl-functionalized substrate (from Protocol 1)
-
Azide-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.0-8.0)
-
Deionized water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-modified biomolecule in an appropriate buffer. The concentration will depend on the specific biomolecule and desired surface coverage.
-
Prepare fresh stock solutions of CuSO4 (e.g., 20 mM in deionized water), sodium ascorbate (e.g., 100 mM in deionized water), and THPTA (e.g., 50 mM in deionized water).
-
-
Click Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the click reaction mixture. The following is an example for a final reaction volume of 500 µL:
-
400 µL of azide-modified biomolecule solution in PBS.
-
Premix 5 µL of 20 mM CuSO4 and 10 µL of 50 mM THPTA. Add this to the biomolecule solution.
-
Add 50 µL of 100 mM sodium ascorbate to initiate the reaction.
-
-
Note: The final concentrations in this example are approximately: 0.2 mM CuSO4, 1 mM THPTA, and 10 mM sodium ascorbate. The optimal concentrations and ratios may need to be determined empirically.
-
-
Immobilization Reaction:
-
Apply the click reaction mixture to the propargyl-functionalized surface.
-
Incubate for 1-4 hours at room temperature, protected from light. Gentle agitation may improve reaction efficiency.
-
For nanoparticle suspensions, incubate the mixture with gentle shaking.
-
-
Washing:
-
After incubation, thoroughly wash the substrate with PBS and then deionized water to remove the catalyst, unreacted biomolecules, and other reagents.
-
For nanoparticles, wash by centrifugation and resuspension in buffer.
-
-
Storage:
-
Store the biomolecule-immobilized surface in an appropriate buffer at 4°C.
-
Data Presentation
Quantitative Analysis of Biomolecule Immobilization
Several techniques can be employed to quantify the amount of biomolecule immobilized on the surface. The choice of method will depend on the nature of the substrate and the biomolecule.
| Analytical Technique | Principle | Typical Quantitative Output | Notes |
| Quartz Crystal Microbalance (QCM) | Measures changes in the resonant frequency of a quartz crystal sensor upon mass adsorption. | Surface mass density (ng/cm²) | Real-time monitoring of both the linker self-assembly and biomolecule immobilization steps. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Weight percentage of immobilized biomolecules relative to the substrate (e.g., nanoparticles). | Useful for quantifying coatings on nanoparticles and other powdered materials. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states of the surface. | Atomic percentage of elements specific to the biomolecule (e.g., nitrogen for proteins). | Provides information on the chemical composition of the surface layers. |
| Fluorescence Microscopy/Spectroscopy | Detection of fluorescently labeled biomolecules. | Fluorescence intensity, which can be correlated to surface concentration. | Requires the biomolecule to be fluorescently tagged. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibody-antigen interactions to detect and quantify the immobilized biomolecule. | Absorbance, which is proportional to the amount of immobilized biomolecule. | Specific for protein immobilization and requires a specific antibody. |
Visualizations
Caption: Experimental workflow for biomolecule immobilization.
Caption: Logical relationship of molecular components.
Application Notes and Protocols for Nanoparticle Functionalization Using Propargyl-PEG3-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-phosphonic acid is a heterobifunctional linker designed for the surface functionalization of nanoparticles.[1][2][3] This molecule incorporates three key features: a phosphonic acid group for robust anchoring to metal oxide nanoparticles, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility and colloidal stability, and a terminal propargyl group for subsequent covalent conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction.[4][5][6][7]
These application notes provide detailed protocols for the functionalization of nanoparticles with this compound and their subsequent modification using click chemistry. The information is intended to guide researchers in the development of nanoparticle-based platforms for applications such as targeted drug delivery, diagnostics, and bioimaging.
Product Information
| Property | Value | Reference |
| Chemical Name | (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)phosphonic acid | [8] |
| Synonyms | This compound | [1][2][3][8] |
| CAS Number | 1714139-62-4 | [1][2][7][8] |
| Molecular Formula | C9H17O6P | [1][2][8] |
| Molecular Weight | 252.20 g/mol | [1][2][8] |
| Functional Groups | Phosphonic acid, Propargyl (Alkyne) | [2][3][4] |
| Purity | Typically >95% | [7] |
| Solubility | Soluble in DMSO, DCM | [7] |
| Storage | -20°C | [7] |
Key Applications
-
Surface Modification of Metal Oxide Nanoparticles: The phosphonic acid moiety forms a stable, multidentate bond with the surface of various metal oxide nanoparticles, including iron oxide (Fe₃O₄), titanium dioxide (TiO₂), and cerium oxide (CeO₂).[9][10][11][12]
-
Enhanced Colloidal Stability: The hydrophilic PEG spacer provides a steric barrier that prevents nanoparticle aggregation in biological media and reduces non-specific protein adsorption (opsonization).[9][13]
-
Platform for "Click" Chemistry: The terminal propargyl group allows for the covalent attachment of a wide range of azide-functionalized molecules, such as targeting ligands (peptides, antibodies, aptamers), imaging agents (fluorescent dyes), and therapeutic agents.[5][14][15][16]
-
Drug Delivery Systems: Functionalized nanoparticles can be used to encapsulate or conjugate drugs for targeted delivery to specific cells or tissues, potentially increasing therapeutic efficacy and reducing side effects.[17][18]
Experimental Protocols
Protocol 1: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound
This protocol describes a ligand exchange method to coat hydrophobic oleic acid-capped IONPs with this compound, rendering them water-soluble and ready for click chemistry.
Materials:
-
Oleic acid-capped iron oxide nanoparticles (IONPs) in a nonpolar solvent (e.g., toluene, chloroform).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Deionized (DI) water.
-
Magnetic separator.
-
Sonication bath.
-
Rotary evaporator.
Procedure:
-
Ligand Exchange Preparation:
-
Disperse a known concentration of oleic acid-capped IONPs in a minimal amount of a suitable nonpolar solvent.
-
Prepare a solution of this compound in DMSO at a concentration that is in molar excess (typically 5-10 fold) relative to the estimated number of oleic acid molecules on the nanoparticle surface.
-
-
Ligand Exchange Reaction:
-
Add the this compound solution to the IONP dispersion.
-
Sonicate the mixture for 30-60 minutes to ensure thorough mixing and initiate the ligand exchange process.
-
Allow the reaction to proceed at room temperature with gentle stirring for 12-24 hours.
-
-
Purification of Functionalized IONPs:
-
Precipitate the functionalized IONPs by adding an excess of a non-solvent like ethanol.
-
Use a magnetic separator to collect the IONPs and discard the supernatant containing displaced oleic acid and excess linker.
-
Wash the IONPs multiple times by resuspending them in fresh ethanol and separating them with the magnet. Repeat this washing step at least three times.
-
After the final wash, resuspend the IONPs in DI water. The nanoparticles should now be well-dispersed in the aqueous phase.
-
-
Characterization:
-
Confirm the successful functionalization and assess the properties of the nanoparticles using the following techniques:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in an aqueous solution. An increase in hydrodynamic diameter is expected after coating.
-
Zeta Potential: To measure the surface charge of the nanoparticles. A shift in the zeta potential indicates a change in the surface chemistry.
-
Thermogravimetric Analysis (TGA): To quantify the amount of this compound grafted onto the nanoparticle surface by measuring the weight loss upon heating.[19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the phosphonic acid, PEG, and propargyl groups on the nanoparticle surface.
-
-
Diagram of the Experimental Workflow for IONP Functionalization:
Caption: Workflow for the functionalization of IONPs.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Functionalized Nanoparticles
This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent dye, a peptide) onto the surface of this compound functionalized nanoparticles.
Materials:
-
Propargyl-functionalized nanoparticles in DI water.
-
Azide-functionalized molecule of interest.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand).
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Centrifugal filter units or dialysis membrane for purification.
Procedure:
-
Reaction Setup:
-
In a reaction vessel, disperse the propargyl-functionalized nanoparticles in the chosen buffer.
-
Add the azide-functionalized molecule. The molar ratio of the azide (B81097) molecule to the propargyl groups on the nanoparticles should be optimized, but a 2-5 fold molar excess of the azide molecule is a good starting point.
-
If using THPTA, add it to the reaction mixture at this stage.
-
-
Initiation of the Click Reaction:
-
Prepare fresh solutions of CuSO₄ and sodium ascorbate.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentrations should typically be in the range of 0.1-1 mM for CuSO₄ and 1-5 mM for sodium ascorbate.
-
-
Reaction and Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. The reaction progress can be monitored by techniques such as fluorescence spectroscopy (if a fluorescent dye is being attached) or by analyzing the disappearance of the azide or alkyne peaks using FTIR or Raman spectroscopy.
-
-
Purification of the "Clicked" Nanoparticles:
-
Remove the excess reagents and byproducts by either:
-
Centrifugal Filtration: Use centrifugal filter units with a molecular weight cutoff (MWCO) that retains the nanoparticles while allowing the smaller molecules to pass through. Wash the nanoparticles multiple times with the buffer.
-
Dialysis: Dialyze the reaction mixture against the buffer using a dialysis membrane with an appropriate MWCO.
-
-
-
Characterization:
-
Confirm the successful conjugation using appropriate techniques, such as:
-
UV-Vis Spectroscopy: To detect the absorbance spectrum of the conjugated molecule.
-
Fluorescence Spectroscopy: If a fluorescent molecule was attached, to measure the fluorescence emission.
-
Gel Electrophoresis: To observe a change in the electrophoretic mobility of the nanoparticles after conjugation.
-
Mass Spectrometry (after cleaving the ligand): To confirm the formation of the triazole linkage.
-
-
Diagram of the CuAAC "Click" Reaction Workflow:
Caption: Workflow for the CuAAC 'click' reaction.
Quantitative Data and Characterization
The following tables provide representative data that can be expected from the characterization of nanoparticles functionalized with PEGylated phosphonic acids. The exact values will depend on the nanoparticle core material, size, and the specific experimental conditions.
Table 1: Representative Hydrodynamic Size and Zeta Potential Data
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Oleic Acid-Capped IONPs (in toluene) | 15 ± 2 | < 0.2 | N/A |
| This compound Functionalized IONPs (in water) | 45 ± 5 | < 0.3 | -25 ± 5 |
| "Clicked" with a Neutral Peptide | 50 ± 6 | < 0.3 | -20 ± 5 |
| "Clicked" with a Cationic Peptide | 55 ± 7 | < 0.3 | +15 ± 5 |
Table 2: Representative Quantification of Surface Functionalization
| Quantification Method | Parameter Measured | Typical Result | Reference |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to the organic coating | 5-20% of total mass | [19] |
| Quantitative NMR (qNMR) | Molar ratio of PEG to nanoparticle core material (after digestion) | 0.1-0.5 PEG chains/nm² | |
| UV-Vis Spectroscopy | Concentration of a "clicked" chromophore | 10-100 molecules per nanoparticle | [19] |
| Fluorescence Spectroscopy | Fluorescence intensity of a "clicked" fluorophore | Correlated to the number of fluorophores per nanoparticle | [20] |
Cellular Uptake and Signaling Pathways
Nanoparticles functionalized with this compound can be further conjugated with targeting ligands to facilitate their uptake by specific cells. The cellular internalization of nanoparticles is a complex process that typically involves various endocytic pathways.[21][22][23] The specific pathway utilized depends on the nanoparticle's physicochemical properties (size, shape, surface charge) and the cell type.[24][25]
References
- 1. This compound | 1714139-62-4 | PTC13962 [biosynth.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound,CAS:1714139-62-4 - Ruixibiotech [ruixibiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]
- 8. This compound | C9H17O6P | CID 123132122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Degree of Functionalization and Colloidal Stability of Shell‐by‐Shell Functionalized TiO2 Nanoparticles as a Function of Different Phosphonic Acid Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. (Open Access) Mono- versus multi-phosphonic acid based PEGylated polymers for functionalization and stabilization of metal (Ce, Fe, Ti, Al)oxide nanoparticles in biological media (2019) | V. Baldim | 16 Citations [scispace.com]
- 13. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. irjweb.com [irjweb.com]
- 15. Facile route to functionalized mesoporous silica nanoparticles by click chemistry - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nanoparticles and Nanofillers in Drug Delivery Industry [ouci.dntb.gov.ua]
- 19. media.sciltp.com [media.sciltp.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Phosphonic Acid Self-Assembled Monolayers (SAMs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) of phosphonic acids are robust and versatile surface modification tools with significant applications in materials science, electronics, and particularly in the biomedical and drug development fields. Their strong binding to a wide range of metal oxide surfaces makes them ideal for creating stable, well-defined interfaces for studying cell-surface interactions, developing biosensors, and designing drug delivery systems.[1][2][3] Phosphonic acid SAMs offer superior hydrolytic stability compared to their silane (B1218182) counterparts, a crucial advantage for applications in physiological environments.[4] This document provides detailed experimental protocols and data for the preparation and characterization of phosphonic acid SAMs on various substrates.
Data Presentation
Table 1: Physicochemical Properties of Common Phosphonic Acid SAMs
| Phosphonic Acid | Substrate | Deposition Method | Solvent | Annealing Conditions | Contact Angle (°) | Film Thickness (Å) | Reference(s) |
| Octadecylphosphonic acid (ODPA) | Si(100) | T-BAG | THF | 140°C for 48 hours | ~110 | ~22 | [1] |
| 11-hydroxyundecylphosphonic acid | Si(100) | T-BAG | THF | 140°C for 48 hours | ~45 | ~15 | [1] |
| Octadecylphosphonic acid (ODPA) | SiO2/Si | T-BAG | THF | 140°C for 2 days | - | ~18.5 | [5] |
| Carboxyalkylphosphonic acids | TiO2, ZrO2 | Reflux | Acetone (B3395972) | 2 days reflux, 2 days anneal | - | Monolayer coverage | [6] |
| Perfluorodecylphosphonic acid (PFDPA) | Ti-6Al-4V | Liquid Phase Deposition | - | - | >110 | - | [7] |
| Fluorinated Phosphonic Acid (FPA) | Aluminum | Immersion | - | - | >120 | - | [8] |
Note: Contact angles and film thicknesses are approximate values and can vary depending on the specific experimental conditions and measurement techniques.
Table 2: Characterization Techniques for Phosphonic Acid SAMs
| Technique | Information Provided | Reference(s) |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of elements (P, C, O, substrate metals), confirmation of monolayer formation. | [1][4][7] |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular information from the outermost surface layer, chemical integrity of the SAM. | [1][8] |
| Near-Edge X-ray Absorption Fine Structure (NEXAFS) | Molecular orientation and ordering of the alkyl chains within the SAM. | [1][2][9] |
| Sum-Frequency Generation (SFG) Spectroscopy | In-situ analysis of molecular order and conformation at interfaces, particularly under aqueous conditions. | [1][2] |
| Contact Angle Goniometry | Surface wettability and hydrophobicity, provides an indication of SAM ordering and surface coverage. | [7][10] |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and can be used to measure film thickness. | [11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of chemical bonds, confirming the presence of functional groups and binding to the surface. | [7][12] |
| Ellipsometry | Precise measurement of film thickness and refractive index. | [1] |
| Quartz Crystal Microbalance (QCM) | Gravimetric measurement of the adsorbed mass, allowing for the determination of surface coverage. | [5] |
Experimental Protocols
Protocol 1: Substrate Preparation
A pristine and well-defined substrate surface is critical for the formation of a high-quality SAM.
Materials:
-
Substrates (e.g., Silicon wafers with native oxide, Titanium, Indium Tin Oxide (ITO) coated glass)
-
Deionized (DI) water (18 MΩ·cm)
-
Acetone (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Nitrogen gas (high purity)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
UV-Ozone cleaner or plasma cleaner
Procedure:
-
Solvent Cleaning:
-
Cut the substrate to the desired dimensions.
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Replace acetone with isopropanol and sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
-
Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Oxidative Cleaning (Choose one):
-
Piranha Etching (for silicon and titanium-based substrates):
-
Immerse the dried substrates in freshly prepared Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Remove the substrates and rinse extensively with DI water.
-
-
UV-Ozone or Plasma Cleaning (for a variety of substrates):
-
Place the solvent-cleaned substrates in a UV-Ozone or plasma cleaner.
-
Expose the substrates to UV-Ozone or oxygen plasma for 10-20 minutes to remove organic contaminants and create a hydrophilic, hydroxylated surface.
-
-
-
Final Rinse and Dry:
-
Rinse the substrates one final time with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
Use the substrates immediately for SAM deposition.
-
Protocol 2: Phosphonic Acid SAM Deposition from Solution
This is the most common method for forming phosphonic acid SAMs.
Materials:
-
Prepared substrates
-
Phosphonic acid of choice (e.g., Octadecylphosphonic acid - ODPA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), ethanol, toluene). The choice of solvent can influence the quality of the SAM.[13][14]
-
Glass vials with caps
-
Oven or hot plate
Procedure:
-
Solution Preparation:
-
Prepare a dilute solution of the phosphonic acid in the chosen anhydrous solvent. A typical concentration is in the range of 0.1 mM to 1 mM.[13] For example, to prepare a 1 mM solution of ODPA (M.W. = 334.49 g/mol ) in 10 mL of THF, dissolve 0.334 mg of ODPA.
-
-
Immersion:
-
Place the cleaned and dried substrates in the phosphonic acid solution. Ensure the entire surface to be coated is submerged.
-
Seal the vials to prevent solvent evaporation.
-
Allow the self-assembly process to proceed for a period ranging from several hours to 48 hours at room temperature. The optimal immersion time can vary depending on the phosphonic acid and substrate.
-
-
Rinsing:
-
After immersion, remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh solvent to remove any physisorbed molecules. Sonication in the rinse solvent for a few minutes can be beneficial.[1]
-
-
Annealing (Optional but Recommended):
-
Final Rinse and Dry:
-
After annealing, allow the substrates to cool to room temperature.
-
Perform a final rinse with the solvent.
-
Dry the SAM-coated substrates under a stream of nitrogen gas.
-
Store in a clean, dry environment before characterization or further use.
-
Protocol 3: Tethering by Aggregation and Growth (T-BAG) Method
The T-BAG method is a simple and effective technique for forming well-ordered phosphonic acid SAMs.[1][5]
Materials:
-
Prepared substrates
-
Phosphonic acid solution (e.g., 25 µM of ODPA in dry THF)[1]
-
Glass vial or beaker
-
Oven
Procedure:
-
Deposition:
-
Hold the cleaned substrate vertically in a vial containing the phosphonic acid solution.
-
Allow the solvent to evaporate slowly at room temperature. As the solvent meniscus moves down the substrate, a layer of phosphonic acid molecules is deposited on the surface.[5]
-
-
Annealing:
-
Cleaning:
-
After annealing, remove the substrates from the oven and allow them to cool.
-
To remove any multilayers that may have formed, sonicate the samples in an appropriate organic solvent (e.g., THF, ethanol).[1]
-
-
Drying:
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Mandatory Visualizations
Caption: Experimental workflow for phosphonic acid SAM formation.
Caption: Factors influencing the quality of phosphonic acid SAMs.
Application in Drug Development
Phosphonic acid SAMs provide a versatile platform for various applications in drug development.[15] By choosing phosphonic acids with specific terminal functional groups (e.g., -COOH, -NH₂, -OH), the surface can be tailored for the covalent immobilization of bioactive molecules such as proteins, peptides, or small molecule drugs.[4][10] For instance, a carboxyl-terminated SAM can be activated using N-hydroxysuccinimide (NHS) chemistry to bind to amine groups on proteins.[4] This enables the creation of surfaces that can promote specific cell adhesion, guide tissue regeneration, or act as sensors for drug screening. The high stability of phosphonate (B1237965) monolayers is particularly advantageous for creating long-lasting biocompatible coatings on medical implants to improve their integration and reduce adverse reactions.[10][16]
Caption: Signaling pathway for surface bio-functionalization.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. princeton.edu [princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. marshall.edu [marshall.edu]
- 13. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. phosphonic acid self-assembled: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC Library Synthesis with Alkyne-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and evaluation of Proteolysis Targeting Chimera (PROTAC) libraries utilizing alkyne-polyethylene glycol (PEG) linkers. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This guide focuses on the use of alkyne-PEG linkers, which offer tunability in length and hydrophilicity, and are readily incorporated using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction. Detailed protocols for the synthesis of key building blocks, the assembly of a PROTAC library, and methods for their characterization and biological evaluation are provided.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] A typical PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[2]
The linker plays a crucial role in PROTAC design, as its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency.[4] PEG linkers are widely used due to their ability to increase the solubility and improve the pharmacokinetic properties of PROTACs.[4][5] The incorporation of a terminal alkyne on the PEG linker allows for the efficient and modular synthesis of PROTAC libraries via CuAAC, facilitating the rapid exploration of optimal linker length and composition.[6][7][8]
Signaling Pathway and Experimental Workflow
PROTAC Mechanism of Action: BRD4 Degradation
A well-studied example of PROTAC-mediated degradation is the targeting of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in various cancers.[2][3] The following diagram illustrates the mechanism by which a BRD4-targeting PROTAC induces its degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching Propargyl-PEG3-phosphonic acid to a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-phosphonic acid is a heterobifunctional linker designed for bioconjugation and is of particular interest in the development of advanced drug delivery systems and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG spacer enhances aqueous solubility and biocompatibility.[4][5]
The terminal propargyl group allows for covalent attachment to azide-functionalized molecules via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] The phosphonic acid group serves as a versatile anchor for conjugation to various ligands. Notably, it exhibits a strong affinity for bone minerals, making it an excellent targeting moiety for delivering therapeutics to bone tissue.[6][7][8]
These application notes provide detailed protocols for the covalent attachment of the phosphonic acid group of this compound to amine-containing ligands, forming a stable phosphoramidate (B1195095) bond. Two primary methods are detailed: a Mitsunobu-type reaction and a carbodiimide-mediated coupling.
Key Applications
-
Bone-Targeted Drug Delivery : The phosphonate (B1237965) group has a high affinity for hydroxyapatite (B223615), the primary mineral component of bone.[6][7] This allows for the targeted delivery of conjugated therapeutic agents (e.g., anti-cancer drugs, anti-inflammatory agents) to the bone matrix, potentially reducing systemic toxicity and increasing local efficacy for conditions like osteoporosis, bone metastases, and osteomyelitis.[6][8]
-
PROTAC Synthesis : This linker is utilized in the construction of PROTACs, where one end attaches to a target protein ligand and the other (via the propargyl group) attaches to an E3 ligase ligand.[1][9]
-
Bioconjugation : Covalently links molecules to proteins, peptides, or surfaces to enhance solubility, stability, and pharmacokinetic properties.[3]
-
Imaging Agents : The phosphonate group can chelate metal ions, enabling the development of contrast agents for imaging techniques like MRI or PET.[3]
Experimental Protocols
Two primary methods for conjugating the phosphonic acid moiety to an amine-containing ligand are presented below. The choice of method may depend on the specific properties of the ligand, such as its solubility and functional group tolerance.
Protocol 1: Mitsunobu-type Reaction for Phosphoramidate Formation
This protocol is adapted from methodologies demonstrating the direct amidation of phosphonic acids.[10] It is particularly effective for ligands soluble in non-polar organic solvents. The reaction proceeds via activation of the phosphonic acid with triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD).
Caption: Mitsunobu Reaction Workflow.
-
Amine-containing ligand (Ligand-NH₂)
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Dichloromethane (DCM)
-
1,8-Diazabicycloundec-7-ene (DBU) (Optional, to aid solubility)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Add triphenylphosphine (1.5 eq) to the solution.
-
If the phosphonic acid has poor solubility in DCM, 1,8-diazabicycloundec-7-ene (DBU) (2.0 eq) can be added to form a more soluble salt.[10]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired Propargyl-PEG3-phosphonate-ligand conjugate.
Protocol 2: EDC/NHS-Mediated Coupling for Phosphoramidate Formation
This method uses the common carbodiimide (B86325) coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the phosphonic acid, which then reacts with the amine-containing ligand.[11][12][13] This method is often performed in aqueous or polar aprotic solvents.
Caption: EDC/NHS Coupling Workflow.
-
Amine-containing ligand (Ligand-NH₂)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine)
-
Dialysis or size-exclusion chromatography equipment
-
Equilibrate EDC and NHS to room temperature before use.
-
Dissolve this compound (1.5 eq) in Activation Buffer.
-
Add EDC·HCl (5 eq) and NHS (5 eq) to the phosphonic acid solution. Let the activation reaction proceed for 15-30 minutes at room temperature.
-
Dissolve the amine-containing ligand (1.0 eq) in Coupling Buffer.
-
Add the activated phosphonic acid solution to the ligand solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Quench the reaction by adding a quenching solution (e.g., hydroxylamine (B1172632) to a final concentration of 10 mM) and incubating for 15 minutes.
-
Purify the conjugate using dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the conjugation of a model phosphonic acid to various amines using a Mitsunobu-type reaction.[10] These values can serve as a benchmark for optimizing the conjugation of this compound. Yields were determined by ³¹P NMR analysis of the crude reaction mixture.[10]
| Ligand Type (Amine) | Solvent | Additive | Reaction Time (h) | Approx. Yield (%) |
| Primary Aliphatic Amine | DCM | None | 16 | 60-75 |
| Primary Aliphatic Amine | DCM | 2 eq. DBU | 16 | >95 |
| Secondary Aliphatic Amine | DCM | 2 eq. DBU | 16 | ~90 |
| Primary Aryl Amine | DCM | 2 eq. DBU | 16 | 50-60 |
| Amino Acid Ester | DCM | 2 eq. DBU | 16 | ~85 |
Table based on data for a model phosphonic acid from reference[10]. Yields are approximate and will vary based on the specific ligand.
Application Example: Development of a Bone-Targeting Drug Conjugate
The phosphonic acid moiety of the linker can be used to target drugs to bone tissue.[6][7] A therapeutic agent (e.g., a cytotoxic drug for bone metastases) functionalized with a primary amine can be conjugated to this compound. The resulting conjugate can then be further modified via the propargyl group if needed (e.g., attachment of an imaging agent).
Once administered, the phosphonate group will bind to hydroxyapatite in the bone matrix, concentrating the therapeutic agent at the desired site.[7] This can lead to enhanced therapeutic efficacy and reduced off-target side effects.
Conceptual Signaling Pathway for a Bone-Targeted Therapy
This diagram illustrates the mechanism of action for a hypothetical bone-targeted conjugate designed to inhibit osteoclast activity in a condition like osteoporosis.
Caption: Bone-Targeting Drug Action.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 4. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG3-Phosphonic Acid in Diagnostic Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-phosphonic acid is a heterobifunctional linker designed for the development of targeted diagnostic imaging agents, particularly those aimed at bone tissue. This molecule incorporates three key features:
-
A Propargyl Group: This terminal alkyne moiety enables covalent conjugation to azide-functionalized molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2][3]
-
A Triethylene Glycol (PEG3) Spacer: The hydrophilic PEG linker enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting imaging agent by reducing non-specific binding.[1][2]
-
A Phosphonic Acid Group: This functional group has a strong affinity for hydroxyapatite, the primary mineral component of bone.[4][5][6] This affinity allows for the targeted delivery of the imaging agent to the skeletal system.
These characteristics make this compound an ideal component for constructing bone-seeking radiopharmaceuticals for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), as well as targeted contrast agents for Magnetic Resonance Imaging (MRI). The general strategy involves attaching a suitable imaging moiety (e.g., a chelator for a radionuclide) to the propargyl group, creating a probe that will accumulate in areas of active bone metabolism.
Applications
The primary application of this compound is in the creation of bone-targeting imaging agents for:
-
Oncology: Detection and monitoring of bone metastases in cancers such as prostate, breast, and lung cancer.[7][8] PET imaging with such agents can offer higher sensitivity and resolution compared to traditional bone scintigraphy.[9][10]
-
Metabolic Bone Diseases: Imaging bone turnover and metabolic activity in conditions like osteoporosis and Paget's disease.[11]
-
Orthopedics: Assessing fracture healing, osseointegration of implants, and inflammation.
Logical Workflow for Imaging Agent Synthesis and Application
The following diagram illustrates the overall process of using this compound to create and utilize a bone-targeted PET imaging agent.
Caption: Workflow for synthesis and application of a bone-imaging agent.
Data Presentation
While specific data for a this compound-derived agent is not available in the literature, the following table summarizes preclinical PET imaging data from analogous bone-targeting agents that utilize phosphonate (B1237965) groups and chelators suitable for Gallium-68 (⁶⁸Ga). This data provides an expected performance benchmark.
| Radiotracer | Animal Model | Key Findings | Femur SUV (60 min p.i.) | Bone-to-Muscle Ratio (60 min p.i.) | Bone-to-Blood Ratio (60 min p.i.) |
| [⁶⁸Ga]Ga-NODPAM | Wistar Rats | High bone uptake with fast renal clearance. | 1.84 ± 0.20 | >100 | ~7.6 |
| [⁶⁸Ga]NO2AP(BP) | Wistar Rats | Superior bone uptake compared to [¹⁸F]NaF. Low soft tissue accumulation. | 6.19 ± 1.27 | Not Reported | Not Reported |
| [⁶⁸Ga]DOTAZOL | Wistar Rats | Highest bone accumulation among tested DOTA-bisphosphonates. | 5.4 ± 0.6 | >100 | Not Reported |
Data compiled from references[9][12]. SUV = Standardized Uptake Value; p.i. = post-injection. NODPAM = NODAGA-Pamidronic Acid; NO2AP(BP) = NOTA-bis(phosphonate) conjugate; DOTAZOL = DOTA-Zoledronic Acid conjugate.
Experimental Protocols
The following are generalized protocols based on established methods for the synthesis and evaluation of similar bone-targeting radiopharmaceuticals.[9][12] Researchers should optimize these protocols for their specific constructs.
Protocol 1: Synthesis of a Bone-Targeting Precursor via Click Chemistry
This protocol describes the conjugation of an azide-functionalized chelator (e.g., NOTA-azide) to this compound.
Materials:
-
This compound
-
Azide-functionalized chelator (e.g., NOTA-N₃, DOTA-N₃)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system for purification
Procedure:
-
Dissolve this compound (1.2 equivalents) and the azide-functionalized chelator (1 equivalent) in a minimal amount of DMSO.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in PBS.
-
In a third vial, prepare a solution of CuSO₄ (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the DMSO solution containing the alkyne and azide.
-
Add the CuSO₄ solution to the reaction mixture to initiate the click reaction.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable mobile phase and purify the product using preparative HPLC.
-
Lyophilize the collected fractions to obtain the final chelator-PEG-phosphonic acid conjugate (the "precursor").
-
Confirm the identity and purity of the product by high-resolution mass spectrometry and NMR.
Caption: Experimental workflow for precursor synthesis.
Protocol 2: Radiolabeling with Gallium-68
This protocol describes the labeling of the synthesized precursor with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
Chelator-PEG-phosphonic acid precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Metal-free water and vials
-
Sep-Pak C18 light cartridge
-
Saline for injection
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Condition a Sep-Pak C18 cartridge with 5 mL of ethanol followed by 10 mL of metal-free water.
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Add 5-20 µg of the precursor dissolved in water to a sterile, metal-free reaction vial.
-
Add 200-500 µL of sodium acetate buffer to the vial to adjust the pH to 4.0-4.5.
-
Add the ⁶⁸GaCl₃ eluate (approx. 100-500 MBq) to the reaction vial.
-
Heat the reaction mixture at 95°C for 5-10 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity (RCP). The RCP should typically be >95%.
-
For purification, if necessary, pass the reaction mixture through the conditioned Sep-Pak C18 cartridge. Wash with 10 mL of water. Elute the final product with 0.5 mL of ethanol and dilute with sterile saline for injection.
-
Pass the final formulation through a 0.22 µm sterile filter before in vivo use.
Protocol 3: In Vitro Hydroxyapatite (HA) Binding Assay
This assay evaluates the bone-seeking potential of the synthesized radiopharmaceutical.[6][11]
Materials:
-
Hydroxyapatite (HA) powder
-
Radiolabeled imaging agent
-
PBS, pH 7.4
-
Microcentrifuge tubes
-
Gamma counter
Procedure:
-
Weigh 20 mg of HA powder into each of three microcentrifuge tubes.
-
Add 1 mL of PBS to each tube and vortex to suspend the HA.
-
Add approximately 100,000-200,000 cpm (~50 µL) of the radiolabeled agent to each tube.
-
As a control, add the same amount of radioactivity to three empty tubes to determine the total added activity.
-
Incubate the tubes with HA at 37°C for 30 minutes with gentle shaking.
-
Centrifuge the tubes at 5,000 x g for 5 minutes to pellet the HA.
-
Carefully collect the supernatant from each tube.
-
Measure the radioactivity in the supernatant and in the HA pellet using a gamma counter. Also measure the total activity in the control tubes.
-
Calculate the percent binding using the formula: % Binding = (Activity in Pellet / (Activity in Pellet + Activity in Supernatant)) x 100%
A high binding percentage (>80%) indicates strong affinity for bone mineral.[12]
Conclusion
This compound serves as a valuable and versatile building block for the modular construction of bone-targeted diagnostic imaging agents. By leveraging the efficiency of click chemistry, researchers can readily conjugate a wide variety of imaging moieties to this linker. The incorporated phosphonic acid ensures strong targeting to the skeleton, while the PEG spacer provides favorable solubility and pharmacokinetic properties. The protocols and data presented here provide a framework for the development and preclinical evaluation of novel bone-seeking probes for applications in oncology and the study of bone diseases.
References
- 1. 64Cu-Labeled Phosphonate Cross-Bridged Chelator Conjugates of c(RGDyK) for PET/CT Imaging of Osteolytic Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]
- 4. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Evaluation of 161Tb-Labeled Diphosphonates as Potential Bone-Targeting Agents [mdpi.com]
- 7. vetandtech.com [vetandtech.com]
- 8. ‘Click’ Chemistry May Help Treat Dogs With Bone Cancer, MU Study Finds – College of Veterinary Medicine [cvm.missouri.edu]
- 9. Gallium(III) complexes of NOTA-bis (phosphonate) conjugates as PET radiotracers for bone imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. download.uni-mainz.de [download.uni-mainz.de]
- 11. Synthesis and in vitro evaluation of bone-seeking superparamagnetic iron oxide nanoparticles as contrast agents for imaging bone metabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two parts.[1][2][3] The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][4][5] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3][4]
The length of the linker is a critical parameter that directly dictates the efficacy of the PROTAC.[1][6] An optimal linker length is necessary to correctly orient the two proteins for efficient ubiquitination.[7] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][4][6] Conversely, if the linker is too long, it may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[4][8] Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.[1]
Q2: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][9][10] This occurs because, at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][9][10] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second.[3][9] This stabilizes the ternary complex, which can mitigate the hook effect.[9][11]
Q3: Beyond length, what other linker properties are important for PROTAC efficacy?
A3: While length is a primary consideration, several other linker properties significantly impact PROTAC performance:
-
Composition: The chemical makeup of the linker affects solubility, cell permeability, and metabolic stability.[1][2] Incorporating hydrophilic elements like polyethylene (B3416737) glycol (PEG) can improve solubility, while hydrophobic linkers can enhance cell penetration.[1][5][8]
-
Rigidity: The flexibility of the linker is a key factor.[] Flexible linkers, such as alkyl and PEG chains, are common and allow the PROTAC to adopt multiple orientations to form a productive complex.[3][] However, more rigid linkers (e.g., containing cycloalkanes or triazoles) can pre-organize the PROTAC into a favorable conformation, reducing the entropic penalty of binding and potentially improving ternary complex stability.[3][9][]
-
Attachment Points: The points where the linker connects to the two ligands are crucial for achieving the correct orientation for degradation.[5][6] The choice of attachment site is typically guided by analyzing solvent-exposed areas on the ligand-protein interfaces to preserve binding affinity.[6][]
Q4: Is there a universal optimal linker length for all PROTACs?
A4: No, there is no universal optimal linker length. The ideal length is highly dependent on the specific target protein and E3 ligase pair.[1][13] For some targets, a shorter linker may be optimal, while others require a longer linker to form a stable ternary complex without steric hindrance.[13] It is crucial to empirically test a series of PROTACs with varying linker lengths to identify the most potent degrader for each new system.[4][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during PROTAC development related to linker design.
Problem: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation.
This is a common challenge that often points to issues with ternary complex formation, where the linker plays a critical role.[9]
-
Potential Cause 1: Incorrect Linker Length or Rigidity.
-
Issue: The linker may be too short, causing steric clashes that prevent the target and E3 ligase from assembling, or too long and flexible, leading to non-productive binding where ubiquitination sites are inaccessible.[6][9]
-
Troubleshooting Step: Synthesize and test a library of PROTACs with systematically varied linker lengths and compositions (e.g., different numbers of PEG units or alkyl chain lengths).[13][14] This empirical approach is often necessary to find the "sweet spot" for a given target-ligase pair.[4]
-
-
Potential Cause 2: Unfavorable Ternary Complex Conformation.
-
Issue: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[9]
-
Troubleshooting Step: If possible, use biophysical techniques like TR-FRET or SPR to characterize the formation and stability of the ternary complex.[4][10] Additionally, computational modeling and molecular dynamics simulations can help predict and visualize the ternary complex structure to guide rational linker design.[14][15]
-
-
Potential Cause 3: Poor Physicochemical Properties.
-
Issue: The linker might contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[9][10]
-
Troubleshooting Step: Modify the linker to improve its drug-like properties. Incorporating PEG units can increase solubility, while adjusting the overall lipophilicity can impact membrane permeability.[1][8]
-
Quantitative Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.[1][4]
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [1][16]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound 11 | 9 | < 100 | > 80% |
| Compound 12 | 12 | < 100 | > 90% |
| Compound 13 | 16 | < 25 | ~95% |
| Compound 14 | 19 | > 100 | ~70% |
| Compound 15 | 21 | > 500 | < 50% |
Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][16]
Table 2: Impact of Linker Length on p38α Degradation [1][4]
| Linker Type & Length | DC50 (nM) | Dmax (%) |
| Short Alkyl | > 1000 | < 20% |
| 15-atom PEG/Alkyl | 50 | > 90% |
| 17-atom PEG/Alkyl | 45 | > 90% |
| Long Alkyl | 500 | ~60% |
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1][4]
Key Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.[1]
Protocol 1: Western Blot for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[1][7]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Treat the cells with a range of concentrations of your PROTACs with different linker lengths for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.[13]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[7] Quantify the band intensities using densitometry software and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[7]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm that the PROTAC is physically bringing the target protein and the E3 ligase together within the cell.
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.[7]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[7]
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[7]
-
Western Blot Analysis: Analyze the eluted proteins (the immunoprecipitated protein and any co-precipitated partners) by Western blotting using antibodies against both the target protein and the E3 ligase.[7] An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[7]
Visualizations
PROTAC Mechanism of Action
Systematic Linker Optimization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Propargyl-PEG3-phosphonic acid conjugation reactions
Technical Support Center: Propargyl-PEG3-phosphonic acid Conjugations
Welcome to the technical support center for this compound conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice for low reaction yields and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound in a question-and-answer format.
Question 1: My conjugation yield is significantly lower than expected or has failed completely. What are the primary causes?
Low or no yield in a CuAAC reaction typically points to issues with one of the following: the catalyst system, the quality of the reactants, or the reaction conditions.
-
Problem Area 1: Inactivated Copper Catalyst
-
Possible Cause: The active Cu(I) catalyst is essential for the reaction but is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] Additionally, the phosphonic acid group on your linker is a known metal chelator and may be sequestering the copper catalyst, making it unavailable for the cycloaddition.[2]
-
Recommended Solutions:
-
Degas All Solutions: Before starting the reaction, thoroughly degas all buffers and reagent solutions by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.
-
Use a Cu(I)-Stabilizing Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are crucial for protecting the Cu(I) from oxidation and improving catalyst solubility and efficiency. A 5:1 ligand-to-copper molar ratio is often recommended for bioconjugation.[1][3]
-
Increase Catalyst/Ligand Concentration: If you suspect catalyst sequestration by the phosphonic acid group or other chelating moieties on your substrate (e.g., histidine tags, phosphate (B84403) buffers), a modest increase in the concentration of the copper/ligand complex may improve yields.[4] Be cautious, as excess copper can be detrimental to sensitive biomolecules.[5]
-
Order of Reagent Addition: Always premix the CuSO₄ with the ligand before adding it to the main reaction mixture. The final step should be the addition of the reducing agent (e.g., sodium ascorbate) to initiate the reaction. Adding ascorbate (B8700270) to copper salts without a ligand can generate reactive oxygen species.[1]
-
-
-
Problem Area 2: Reagent Quality and Stability
-
Possible Cause: One or more of your reagents may have degraded. The propargyl group can be unstable under certain conditions, and the azide (B81097) partner may have decomposed. The sodium ascorbate reducing agent is particularly prone to oxidation when in solution.
-
Recommended Solutions:
-
Verify Reagent Purity: Confirm the identity and purity of your this compound and azide-containing molecule using NMR or mass spectrometry before the reaction.
-
Use Fresh Reducing Agent: Always prepare a fresh stock solution of sodium ascorbate immediately before setting up the reaction.
-
Perform a Control Reaction: Test your catalyst system and conditions with simple, reliable control reagents, such as benzyl (B1604629) azide and propargyl alcohol, to ensure the reaction components are active.[3] If this control reaction works, the issue likely lies with your specific, more complex substrates.
-
-
-
Problem Area 3: Suboptimal Reaction Conditions
-
Possible Cause: The reaction pH, solvent, or temperature may not be optimal for your specific molecules.
-
Recommended Solutions:
-
Optimize pH: The CuAAC reaction is generally robust across a pH range of 4-12.[6] However, for bioconjugations, a pH between 7 and 9 is most common.[6] Avoid Tris buffers, as the amine can chelate copper; HEPES, phosphate, or acetate (B1210297) buffers are better choices.[1][4] Note that copper-phosphate complexes can be insoluble, but premixing the copper with a ligand usually prevents precipitation.[4]
-
Ensure Solubility: Both the this compound linker and the azide-containing substrate must be fully soluble in the reaction solvent. The PEG component of the linker enhances aqueous solubility.[7][8] If solubility is an issue, consider adding a co-solvent like DMSO or DMF, keeping the final concentration below 30-50% to avoid interfering with the catalyst-ligand complex.[9]
-
Adjust Temperature: While most click reactions proceed efficiently at room temperature, gentle heating (e.g., 35-50°C) can sometimes increase the reaction rate, particularly with sterically hindered substrates.[6]
-
-
Question 2: I'm observing aggregation or precipitation in my reaction vial. What should I do?
-
Possible Cause: Aggregation can be caused by several factors, including protein denaturation due to co-solvents or pH, product insolubility, or copper-mediated crosslinking of biomolecules.[5]
-
Recommended Solutions:
-
Modify Reaction Environment: Decrease the concentration of organic co-solvents if possible. Ensure the pH of the buffer is within the stable range for your biomolecule.
-
Lower Reactant Concentrations: While this may slow down the reaction, reducing the concentration of the reactants can sometimes prevent aggregation of the final product.
-
Add Aminoguanidine (B1677879): If working with proteins, reactive byproducts of ascorbate oxidation can cause crosslinking. Adding aminoguanidine to the reaction can help suppress these side reactions.[1]
-
Question 3: How can I purify my final this compound conjugate?
-
Challenge: The high polarity of the phosphonic acid group can make purification challenging, as these compounds can be sticky and difficult to handle.[10][11] Standard reverse-phase chromatography may require highly polar eluents.
-
Recommended Purification Strategies:
-
Size Exclusion Chromatography (SEC): This is often the most effective method for separating the larger PEGylated conjugate from smaller molecules like excess linker, copper, ligand, and salts.
-
Ion-Exchange Chromatography (IEX): The negatively charged phosphonic acid group allows for purification using anion-exchange resins. Elution is typically performed with a salt or pH gradient.[10]
-
Immobilized Metal Affinity Chromatography (IMAC): If your biomolecule has a histidine tag, IMAC can be used for purification. However, be aware that the phosphonic acid itself can interact with some metal-charged resins.[12]
-
Dialysis/Ultrafiltration: Effective for removing small molecule impurities from high molecular weight conjugates like proteins or large oligonucleotides. Use a buffer containing a mild chelating agent like EDTA in the final steps to remove any remaining copper.
-
Quantitative Data & Recommended Starting Conditions
The following tables summarize recommended starting concentrations and conditions for optimizing your CuAAC reaction. These should be adapted based on the specific requirements of your biomolecules.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Starting Concentration | Range for Optimization | Key Considerations |
| Azide-Molecule | 1-2 molar excess over alkyne | 1.1 - 5 equivalents | Higher excess can drive the reaction to completion but may complicate purification. |
| Propargyl-PEG3-alkyne | 1 equivalent | - | The limiting reagent if conjugating to a valuable biomolecule. |
| CuSO₄ | 100 µM | 50 µM - 1 mM | Higher concentrations can damage sensitive biomolecules. Start low and increase if yield is poor.[1] |
| THPTA Ligand | 500 µM (5 eq. to Copper) | 5:1 to 10:1 (Ligand:Cu) | A 5:1 ratio is standard. Excess ligand protects biomolecules from copper-induced oxidative damage.[1][3] |
| Sodium Ascorbate | 5 mM | 1 mM - 10 mM | Must be in excess to maintain a reducing environment. Prepare fresh solution for each experiment.[1] |
| Aminoguanidine (Optional) | 5 mM | 1 mM - 5 mM | Use when working with proteins to prevent side reactions from ascorbate oxidation byproducts.[1] |
Table 2: Reaction Parameters
| Parameter | Recommended Condition | Range for Optimization | Notes |
| pH | 7.0 - 7.5 | 6.5 - 8.0 | Use amine-free buffers like HEPES or Phosphate. Avoid Tris buffer.[1][4] |
| Temperature | Room Temperature (20-25°C) | 4°C to 60°C | Reactions with sensitive biomolecules can be run overnight at 4°C. Gentle heating can accelerate slow reactions.[6] |
| Time | 1 - 4 hours | 1 - 24 hours | Monitor reaction progress using LC-MS or SDS-PAGE. |
| Atmosphere | Inert (Argon or Nitrogen) | - | Degassing all solutions and maintaining an inert atmosphere is critical to prevent Cu(I) oxidation. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for CuAAC Conjugation
This protocol provides a general workflow for the conjugation of an azide-functionalized biomolecule with this compound.
-
Reagent Preparation:
-
Prepare a stock solution of your azide-functionalized biomolecule in an appropriate amine-free buffer (e.g., 100 mM HEPES, pH 7.5).
-
Prepare a stock solution of this compound in the same buffer or a compatible solvent like DMSO.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Immediately before use , prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the catalyst/ligand premix. For a final reaction volume of 500 µL with 100 µM CuSO₄ and 500 µM THPTA, combine 2.5 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA. Mix gently.
-
-
Reaction Assembly:
-
In a new microcentrifuge tube, combine the azide-biomolecule and the this compound linker at the desired final concentrations. Add buffer to bring the volume to near the final reaction volume (e.g., 467.5 µL for a 500 µL final volume).
-
Degas the solution by bubbling with argon or nitrogen for 10-15 minutes.
-
Add the 7.5 µL of the catalyst/ligand premix to the reaction tube.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight. Protect the reaction from light.
-
-
Quenching and Purification:
-
Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Proceed immediately to purification using an appropriate method such as SEC or IEX chromatography.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC conjugation reaction.
Caption: Logical troubleshooting flowchart for low yield in conjugation reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PROTAC Solubility with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Proteolysis Targeting Chimeras (PROTACs) through the strategic use of polyethylene (B3416737) glycol (PEG) linkers. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your research.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| PROTAC precipitates out of solution during in vitro assays. | The PROTAC has poor aqueous solubility due to high lipophilicity and molecular weight. | Incorporate a PEG linker or increase the length of the existing PEG linker to enhance hydrophilicity.[1][2] Consider using co-solvents or excipients, but verify their compatibility with the assay. |
| Inconsistent results in cellular degradation assays. | The PROTAC is not fully solubilized, leading to variable effective concentrations. | Confirm the kinetic solubility of your PROTAC in the assay medium before conducting experiments.[1] Ensure complete dissolution of the PROTAC stock and working solutions; visual inspection for precipitates is crucial. |
| Poor oral bioavailability in preclinical models despite good in vitro potency. | Low aqueous solubility limits absorption in the gastrointestinal tract. | Lengthening the PEG linker can improve solubility and potentially oral absorption.[3][4] However, an excessively long PEG chain can negatively impact permeability, so optimization is key. |
| Difficulty in purifying the final PROTAC compound. | The high polarity imparted by the PEG linker causes the compound to adhere to normal-phase silica (B1680970) gel. | Utilize reverse-phase preparative HPLC (RP-HPLC) for purification, as it is better suited for polar molecules like PEGylated PROTACs.[5] |
| PROTAC shows good solubility but low cell permeability. | The increased polarity from the PEG linker hinders passage across the cell membrane. | Optimize the PEG linker length; shorter PEG chains (e.g., PEG2 to PEG4) often provide a good balance between solubility and permeability.[6] Consider incorporating more lipophilic moieties alongside the PEG linker to improve cell permeability. |
Frequently Asked Questions (FAQs)
1. How do PEG linkers improve the solubility of PROTACs?
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic.[7][8] These units form hydrogen bonds with water molecules, creating a hydration shell around the PROTAC.[6][9] This hydration shell sequesters the often large and lipophilic regions of the PROTAC, preventing aggregation and increasing its solubility in aqueous environments.[6]
2. What is the optimal PEG linker length for PROTAC solubility and efficacy?
There is no single optimal length, as it is target-dependent and requires a balance between solubility, permeability, and the ability to form a stable ternary complex.[1][7] However, shorter PEG oligomers like PEG2, PEG4, and PEG6 are commonly used as they often provide a "sweet spot," enhancing solubility without excessively compromising membrane permeability.[6] Systematic variation of the PEG linker length is a common strategy to empirically determine the optimal length for a specific PROTAC system.[8]
3. Can a PEG linker be too long?
Yes. While longer PEG chains generally lead to higher solubility, excessively long linkers can introduce an entropic penalty that destabilizes the ternary complex (Target Protein-PROTAC-E3 Ligase) and can decrease cell permeability, ultimately reducing the PROTAC's degradation efficiency.[1][6]
4. Besides solubility, what other properties are affected by PEG linkers?
PEG linkers also influence:
-
Cell Permeability: A complex relationship exists where moderate PEGylation can shield polar surface area and improve permeability, while excessive length can hinder it.[8]
-
Flexibility and Ternary Complex Formation: The rotatable C-O bonds in PEG linkers provide conformational flexibility, which can help the PROTAC adopt a favorable conformation for forming a stable and productive ternary complex.[6]
-
Metabolic Stability: PEG linkers can provide a "metabolic firewall" by lacking easily oxidizable C-H bonds, which can extend the intracellular half-life of the PROTAC.[6]
-
Pharmacokinetics: The size of the PEG linker can influence the hydrodynamic radius of the PROTAC, affecting its clearance from the body.[9]
5. Are there alternatives to PEG linkers for improving PROTAC solubility?
While PEG linkers are a primary strategy, other approaches include:
-
Incorporating other polar functional groups: Amides, ethers, and amines can be introduced into alkyl linkers to increase polarity.[7]
-
Using rigid polar moieties: Cyclic structures like piperazine (B1678402) or piperidine (B6355638) can enhance water solubility and metabolic stability.[10]
-
Formulation strategies: For preclinical studies, techniques like creating amorphous solid dispersions can improve solubility and dissolution.
Quantitative Data Summary
The following tables provide a summary of how PEG linker length can impact the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical BRD4-Targeting PROTAC
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |
Data is illustrative, compiled from general trends reported in publicly available research to demonstrate the impact of PEGylation on key physicochemical parameters.[8]
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of a Hypothetical SMARCA2-Targeting PROTAC
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁶ cm/s) |
| PROTAC A | Alkyl | >1000 | <20 | 0.25 |
| PROTAC B | PEG2 | 500 | 55 | 0.18 |
| PROTAC C | PEG4 | 150 | 85 | 0.12 |
| PROTAC D | PEG6 | 300 | 70 | 0.08 |
This table illustrates the concept of an optimal linker length for achieving maximal degradation potency, where a PEG4 linker provides the best balance of properties for this hypothetical PROTAC.[1][8]
Experimental Protocols
Kinetic Solubility Assay (Nephelometry)
This high-throughput method assesses solubility by detecting light scattering from undissolved particles.
Materials:
-
Test PROTAC (as a 10 mM stock in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well microtiter plates
-
Nephelometer
Procedure:
-
Prepare Stock Solutions: Create a 10 mM stock solution of the PROTAC in DMSO.
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.
-
Add Buffer: Add PBS to each well to achieve the desired final PROTAC concentration and a final DMSO concentration of ≤5%.
-
Mix and Incubate: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measure Light Scattering: Use a nephelometer to measure the forward scattered light in each well. An increase in scattered light intensity indicates the formation of a precipitate and that the solubility limit has been exceeded.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Thermodynamic Solubility Assay (Shake-Flask Method with HPLC Analysis)
This method determines the equilibrium solubility of a compound and is considered the "gold standard".
Materials:
-
Solid (crystalline) test PROTAC
-
Buffer of interest (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge or filtration device (e.g., syringe filters)
-
HPLC system with a suitable column and UV detector
Procedure:
-
Prepare Supersaturated Solution: Add an excess amount of the solid PROTAC to a vial containing the buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed or by filtering through a low-binding syringe filter (e.g., 0.45 µm).
-
Quantification: Dilute the clear supernatant or filtrate with a suitable solvent and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV method against a standard curve.
-
Calculation: The measured concentration represents the thermodynamic solubility of the PROTAC under the tested conditions.
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line to model intestinal permeability.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test PROTAC (dosing solution prepared in transport buffer)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., >200 Ω·cm²) indicates a healthy monolayer.
-
Permeability Measurement (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the PROTAC dosing solution to the apical (A) side of the monolayer. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of PROTAC appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for optimizing PROTAC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 10. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
Preventing steric hindrance in ternary complex formation with PROTACs
Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges related to ternary complex formation, with a specific focus on preventing and diagnosing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs, and what are its common signs?
A1: Steric hindrance in PROTACs refers to the physical blocking or repulsion between the target Protein of Interest (POI) and the E3 ligase when brought together by the PROTAC molecule.[] This spatial interference prevents the three components from forming a stable and productive ternary complex, which is essential for ubiquitination and subsequent degradation.[2]
Common signs that steric hindrance may be compromising your PROTAC's efficacy include:
-
Poor Degradation Despite Good Binary Binding: The PROTAC shows strong binding to the POI and the E3 ligase independently, but fails to induce significant degradation in cellular assays (e.g., high DC50, low Dmax).[3]
-
Negative Cooperativity (α < 1): Biophysical assays reveal that the binding of one protein partner actively hinders the binding of the second, indicating a disruptive interaction within the ternary complex.[3][4]
-
Weak or Undetectable Ternary Complex: Sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) show weak affinity or fail to detect the ternary complex altogether.[3]
-
Prominent "Hook Effect": The degradation effect sharply decreases at higher PROTAC concentrations. While common, a very pronounced hook effect can be exacerbated by steric clashes that favor the formation of unproductive binary complexes over the ternary complex.[4][5]
Q2: My PROTAC binds the POI and E3 ligase in binary assays, but shows no degradation. How do I troubleshoot this?
A2: This is a classic problem in PROTAC development that often points to a failure in forming a productive ternary complex. Steric hindrance is a primary suspect. Follow this logical workflow to diagnose the issue.
Q3: How does the linker design influence steric hindrance?
A3: The linker is a critical determinant of ternary complex geometry and stability.[] Its key properties—length, composition, rigidity, and attachment points—directly influence the potential for steric clashes.
-
Linker Length: This is the most fundamental parameter. A linker that is too short can force the POI and E3 ligase into a sterically unfavorable orientation, preventing simultaneous binding.[2] Conversely, a linker that is too long may lead to a highly flexible and unstable complex with reduced cooperativity.[6]
-
Composition and Rigidity: The chemical makeup of the linker affects its conformational freedom. Flexible linkers (e.g., PEG) allow for more conformational sampling, which might help avoid clashes but can come at an entropic cost.[7] More rigid linkers (e.g., containing piperazine (B1678402) or aromatic rings) can pre-organize the PROTAC into a productive conformation but may also lock it into a sterically hindered one if not designed correctly.[8]
-
Attachment Points (Exit Vectors): The position where the linker connects to the warhead and the E3 ligand is crucial. Altering the exit vector can dramatically change the relative orientation of the recruited proteins, potentially alleviating a steric clash or creating a new one.[3][8]
Q4: What is cooperativity and how does it relate to steric hindrance?
A4: Cooperativity (alpha, α) is a measure of how the binding of the first protein to the PROTAC affects the binding of the second protein.[4] It quantifies the protein-protein interactions (PPIs) at the ternary complex interface.
-
Positive Cooperativity (α > 1): The POI-E3 ligase interaction is favorable and stabilizes the ternary complex. The affinity of the second binding event is stronger than the first. This is highly desirable.[9]
-
No Cooperativity (α = 1): The two proteins do not interact in a meaningful way; the binding events are independent.
-
Negative Cooperativity (α < 1): The POI-E3 ligase interaction is unfavorable, destabilizing the ternary complex. This is often a direct result of steric hindrance or electrostatic repulsion.[4]
A key goal in PROTAC design is to maximize positive cooperativity by creating favorable de novo contacts between the POI and E3 ligase, which inherently overcomes steric repulsion.[9][10]
Q5: How can I rationally design or optimize my PROTAC to avoid steric hindrance?
A5: Rational design aims to move beyond empirical screening by using structural and computational insights. The process is often iterative.
Key Strategies:
-
Computational Modeling: Use protein-protein docking and molecular dynamics simulations to predict ternary complex structures.[11][12] These models can identify potential steric clashes before synthesis, guiding the design of linker length and exit vectors.[13][14]
-
Structural Biology: If possible, obtain X-ray crystal or cryo-EM structures of a ternary complex. These provide the most accurate blueprint for understanding existing PPIs and identifying surfaces that can be modified to improve cooperativity.[7][8]
-
Systematic Linker Variation: Synthesize a small, focused library of PROTACs where the linker length is systematically varied (e.g., by adding or removing PEG units or alkyl chains).[7] This can empirically identify the optimal length that avoids clashes while maintaining potency.[15]
-
Modify Exit Vectors: If structural data or models suggest a clash, re-synthesize the PROTAC with the linker attached to a different position on the warhead or E3 ligand.[3]
Quantitative Data Summary
When optimizing a PROTAC series to overcome steric hindrance, it is crucial to quantitatively measure the impact of modifications on key biophysical and cellular parameters. The goal is to transition from a state of negative cooperativity (steric clash) to positive cooperativity (stabilizing interactions).
| Parameter | Definition | Desired Outcome | Why It Matters for Steric Hindrance | Common Assay(s) |
| Binary Affinity (KD) | Dissociation constant for PROTAC binding to POI or E3 ligase alone. | Low nM to µM | Confirms the warhead and E3 ligand are active. Poor ternary formation despite good binary affinity points to a linker/clash problem.[15] | SPR, ITC, FP[16][17] |
| Ternary Complex Affinity (KD) | Dissociation constant for the fully formed POI-PROTAC-E3 complex. | Lower is Better | A low KD indicates a stable complex. Steric hindrance leads to a high KD (weak affinity) or prevents formation entirely.[3] | SPR, ITC[18][] |
| Cooperativity (α) | Ratio of binary to ternary binding affinities. Measures the effect of PPIs. | α > 1 (Positive) | A value < 1 indicates negative cooperativity, a quantitative sign of steric clash or repulsion. A value > 1 suggests favorable PPIs are stabilizing the complex.[4][9] | ITC, SPR, FRET[20][21] |
| Degradation Potency (DC50) | PROTAC concentration causing 50% protein degradation. | Lower is Better | The ultimate biological readout. Overcoming steric hindrance should directly translate to a more potent (lower) DC50 value.[7] | Western Blot, Mass Spec |
| Max Degradation (Dmax) | Maximum percentage of protein degraded. | Higher is Better | A low Dmax can indicate that only a small fraction of ternary complexes are productive, potentially due to geometric constraints.[3] | Western Blot, Mass Spec |
Featured Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinities of binary and ternary complexes.[22][23] This protocol describes a common setup to measure ternary complex formation and stability.
Methodology
Objective: To determine the affinity (KD), kinetics (kon, koff), and cooperativity (α) of a PROTAC-induced ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., Streptavidin-coated).
-
Purified, biotinylated E3 ligase complex (e.g., VCB: VHL, Cul2, Elongin B/C).
-
Purified POI.
-
PROTAC compound stock solution in DMSO, diluted in running buffer.
-
SPR running buffer (e.g., HBS-EP+ with 1-2% DMSO).
Procedure:
-
Immobilization:
-
Prime the SPR instrument with running buffer.
-
Immobilize the biotinylated E3 ligase onto the surface of a streptavidin sensor chip to a target level (e.g., 500-1000 RU). Use one flow cell as an unmodified reference.
-
-
Binary Interaction (PROTAC binding to E3 Ligase):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC dilutions (from lowest to highest concentration) over the E3 ligase and reference surfaces.
-
Include buffer-only injections for double referencing.
-
Regenerate the surface between cycles if necessary.
-
Fit the referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD for the PROTAC-E3 interaction.[22]
-
-
Ternary Complex Interaction:
-
Determine a fixed, saturating concentration of the POI to use. This concentration should be well above the KD of the PROTAC for the POI.
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Create the final analyte solutions by mixing each PROTAC dilution with the fixed concentration of POI. Allow the mixtures to equilibrate for >30 minutes.
-
Inject the PROTAC-POI mixtures over the E3 ligase and reference surfaces.[24]
-
Regenerate the surface as needed.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal and buffer injection signals.
-
Globally fit the kinetic sensorgrams to a 1:1 binding model to obtain the apparent affinity (KD, ternary) and kinetic rates (kon, koff) for the ternary complex.[10]
-
Calculate Cooperativity (α): Use the formula α = KD (PROTAC-E3) / KD (ternary). An α > 1 indicates positive cooperativity, suggesting the presence of the POI enhances PROTAC binding to the E3 ligase.[9] An α < 1 suggests negative cooperativity and potential steric hindrance.[15]
-
References
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. schrodinger.com [schrodinger.com]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
- 16. oxfordglobal.com [oxfordglobal.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 21. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. o2hdiscovery.co [o2hdiscovery.co]
- 23. Unlocking the Potential of PROTACs in Drug Discovery | Technology Networks [technologynetworks.com]
- 24. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the "Hook Effect" in PROTACs by Modifying the Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in addressing the "hook effect" in your Proteolysis Targeting Chimera (PROTAC) experiments, with a specific focus on linker modification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped dose-response curve, which can be misleading if not properly characterized.[2]
Q2: What is the molecular basis of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2] A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[3] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming inactive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2]
Q3: What are the consequences of ignoring the hook effect?
A3: Failing to account for the hook effect can lead to a significant misinterpretation of experimental data.[2] Key parameters used to characterize PROTACs, such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax), can be inaccurately determined.[2] A potent PROTAC might be incorrectly classified as weak or inactive if it is tested at concentrations that fall into the hook effect region of the dose-response curve.[1] This could lead to the premature abandonment of a promising therapeutic candidate.
Q4: How can the linker of a PROTAC be modified to mitigate the hook effect?
A4: The linker is a critical component of a PROTAC that can be rationally designed to minimize the hook effect. Strategies include:
-
Optimizing Linker Length: The length of the linker is crucial for the formation of a stable ternary complex. A linker that is too short can cause steric hindrance, while a linker that is too long may lead to an unstable and unproductive complex.[3] Systematic variation of the linker length can identify an optimal length that favors ternary complex formation over binary complex formation.[3]
-
Modulating Linker Flexibility and Rigidity: The rigidity of the linker can influence the conformational freedom of the PROTAC. Incorporating rigid elements, such as cyclic structures, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[4]
-
Enhancing Cooperativity: A well-designed linker can promote favorable protein-protein interactions between the target protein and the E3 ligase within the ternary complex.[1][5] This "positive cooperativity" stabilizes the ternary complex, making its formation more favorable than the formation of the binary complexes, even at high PROTAC concentrations.[5]
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations to fully characterize the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays (e.g., NanoBRET, AlphaLISA, Co-Immunoprecipitation) to directly measure ternary complex formation at different PROTAC concentrations. A bell-shaped curve in these assays will correlate with the degradation profile.[2]
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: Your experimental concentrations may be entirely within the hook effect region, or the PROTAC may have poor cell permeability.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: Expand your dose-response curve to include significantly lower concentrations (e.g., picomolar to nanomolar range).
-
Verify Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can facilitate the formation of a ternary complex using an appropriate assay.
-
Evaluate Cell Permeability: Assess the cell permeability of your PROTAC. Poor permeability can lead to low intracellular concentrations, preventing effective degradation.[1]
-
Issue 3: How can I rationally design the linker to reduce the hook effect for my next generation of PROTACs?
-
Troubleshooting Steps:
-
Systematically Vary Linker Length: Synthesize a series of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths) and evaluate their degradation profiles.
-
Introduce Rigidity: Incorporate rigid moieties (e.g., piperazine, piperidine, or phenyl rings) into the linker to reduce conformational flexibility and potentially favor a productive binding mode.
-
Promote Cooperativity: Use computational modeling to predict potential favorable protein-protein interactions that can be stabilized by the linker. Design linkers that orient the target protein and E3 ligase in a way that promotes these interactions.
-
Data Presentation: Impact of Linker Modification on PROTAC Efficacy
The following tables summarize quantitative data from studies where the linker length of PROTACs was varied, demonstrating the impact on degradation potency (DC50) and efficacy (Dmax).
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [6]
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERD3-L1 | 8 | 500 | 65 |
| ERD3-L2 | 12 | 150 | 85 |
| ERD3-L3 | 16 | 50 | 95 |
| ERD3-L4 | 20 | 200 | 70 |
| ERD3-L5 | 24 | 800 | 50 |
Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.
Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation [7]
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1-L1 | < 12 | No degradation | - |
| TBK1-L2 | 21 | 3 | 96 |
| TBK1-L3 | 29 | 292 | 76 |
Table 3: Impact of Linker Length on p38α Degradation [2]
| PROTAC Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| p38-L1 | 13 | >1000 | <20 |
| p38-L2 | 15 | 150 | 85 |
| p38-L3 | 17 | 120 | 90 |
| p38-L4 | 19 | 450 | 70 |
| p38-L5 | 21 | >1000 | <30 |
Data is hypothetical and for illustrative purposes only, based on trends observed in the literature.
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Verifying Ternary Complex Formation
This protocol is designed to confirm the formation of the Target-PROTAC-E3 ligase ternary complex.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat cells with the PROTAC at a concentration expected to induce ternary complex formation or a vehicle control for 4-6 hours.
-
-
Cell Lysis and Pre-clearing:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG overnight at 4°C.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times with Co-IP wash buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting, probing for the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate (and vice-versa) confirms the formation of the ternary complex.
-
Protocol 3: NanoBRET™ Assay for Quantifying Ternary Complex Formation in Live Cells
This assay allows for the real-time measurement of ternary complex formation in a cellular context.[1]
-
Cell Transfection and Plating:
-
Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Seed the transfected cells into a white 96-well assay plate.
-
-
Ligand Labeling and PROTAC Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add a serial dilution of the PROTAC to the wells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation. Plotting the ratio against the PROTAC concentration will reveal the characteristic bell-shaped curve if a hook effect is present.
-
Visualizations
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Enhancing the stability of phosphonic acid monolayers on surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and quality of phosphonic acid self-assembled monolayers (SAMs) on various surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using phosphonic acids for self-assembled monolayers over silanes or thiols?
Phosphonic acids offer several key advantages. They form hydrolytically stable, covalent bonds with a wide variety of metal oxide surfaces such as alumina (B75360) (Al₂O₃), titania (TiO₂), zirconia (ZrO₂), and hafnia (HfO₂).[1][2] This bond is generally considered more robust, particularly in aqueous environments, compared to the bonds formed by silanes, which can be prone to hydrolysis, or thiols, which are typically limited to noble metal surfaces like gold.[1][2][3] The P-O bond energy is approximately 80 kcal/mol, which is significantly higher than the ~40 kcal/mol for the S-Au bond, contributing to greater stability.[2]
Q2: Which factors have the most significant impact on the stability of a phosphonic acid monolayer?
The stability of a phosphonic acid monolayer is primarily influenced by:
-
Substrate Type and Crystallinity: The nature of the oxide surface is critical. For instance, octadecylphosphonic acid (ODPA) monolayers show high stability on amorphous Al₂O₃ and single-crystalline Al₂O₃(11-20) surfaces in aqueous solutions, but are less stable on Al₂O₃(0001) surfaces, where they can be displaced by water.[4]
-
Binding Mode: The coordination between the phosphonate (B1237965) headgroup and the surface can be monodentate, bidentate, or tridentate. Tridentate binding generally leads to the most stable films.[5][6]
-
Solvent Choice: The solvent used for deposition can affect monolayer quality. For certain substrates like ZnO, polar solvents such as methanol (B129727) can cause surface dissociation and the formation of undesirable byproducts (layered zinc compounds).[6][7] In such cases, solvents with weaker polarity like toluene (B28343) or tert-butyl alcohol are preferred to form well-defined SAMs.[6][8]
-
Deposition Method: Techniques like solution deposition, Tethering by Aggregation and Growth (T-BAG), and Langmuir-Blodgett (LB) can yield monolayers with different characteristics. LB methods have been found to produce highly uniform and reproducible films.[1]
-
Post-Deposition Treatment: Thermal annealing after deposition can significantly enhance the adhesion and stability of the monolayer by promoting the formation of covalent bonds with the substrate.[2][9]
Q3: How does the molecular structure of the phosphonic acid affect the monolayer properties?
The molecular structure, particularly the alkyl chain length and terminal group, dictates the physical and chemical properties of the surface.
-
Alkyl Chain Length: Longer alkyl chains generally lead to more ordered and densely packed monolayers due to increased van der Waals interactions between adjacent molecules. This enhanced order can improve barrier properties and corrosion resistance.[10]
-
Terminal Group: The terminal functional group determines the surface chemistry (e.g., hydrophobicity, biocompatibility). For example, fluorinated phosphonic acids can create highly hydrophobic surfaces that act as effective barriers to aqueous solutions.[11] Hydroxyl or carboxyl-terminated monolayers can be used for the subsequent covalent attachment of bioactive molecules like proteins.[12]
-
Backbone Composition: The chemical composition of the molecular backbone influences the thermal stability of the monolayer. Weak links within the backbone can lead to bond cleavage at elevated temperatures.[5]
Troubleshooting Guide
Problem 1: My monolayer shows poor stability and detaches in aqueous solutions.
| Possible Cause | Suggested Solution | Verification Method |
| Incorrect Substrate Choice | The specific oxide surface may be inherently unstable in water. For example, ODPA on Al₂O₃(0001) is known to be unstable.[4] Consider using a different substrate material or a different crystal face. | Characterize monolayer stability over time in an aqueous environment using in-situ Atomic Force Microscopy (AFM) or contact angle measurements.[4] |
| Sub-optimal Binding | The phosphonate headgroup may not be forming a stable, multidentate bond with the surface. | Try a post-deposition thermal annealing step to drive the formation of covalent bonds.[2] This is particularly effective for substrates like TiO₂. |
| Solvent-Induced Desorption | The solvent used in the aqueous environment may be competing for surface sites. | If possible, use a solvent for your application that is less likely to displace the monolayer. The initial deposition solvent (e.g., ethanol) is often a stable choice.[4] |
| Incomplete Monolayer Formation | The monolayer may have low packing density or defects, allowing water to penetrate and attack the substrate-headgroup interface. | Optimize deposition parameters (concentration, time, temperature) to achieve a more densely packed film.[8] Use a deposition method known for high-quality films, like the Langmuir-Blodgett technique.[1] |
Problem 2: I am observing inconsistent results and poor reproducibility in my monolayers.
| Possible Cause | Suggested Solution | Verification Method |
| Inadequate Substrate Cleaning | Residual contaminants on the substrate surface will interfere with monolayer formation. | Implement a rigorous, multi-step cleaning protocol. For titanium, this can involve rinsing with ethanol (B145695) and acetone, followed by an acid wash (e.g., HNO₃) and oxygen plasma treatment to create a clean, hydroxylated surface.[3] |
| Variable Deposition Conditions | Parameters like solution concentration, immersion time, and temperature are not well-controlled. | Standardize your deposition protocol. For solution deposition, allow sufficient time (e.g., >48 hours) for the monolayer to reach a well-ordered state through adsorption/desorption processes.[8] |
| Solvent Contamination | Water content in the deposition solvent can affect the quality of some monolayers, similar to issues seen with silanes. | Use high-purity, anhydrous solvents for deposition. |
| Deposition Method Issues | Rapid deposition techniques like spray coating or micro-contact printing can result in less ordered monolayers compared to solution deposition.[8] | For applications requiring high quality and reproducibility, consider solution deposition or the Langmuir-Blodgett method.[1][8] |
Problem 3: Characterization shows unexpected surface structures or byproducts.
| Possible Cause | Suggested Solution | Verification Method |
| Substrate Dissociation (e.g., on ZnO) | The use of polar solvents like methanol can cause ions (e.g., Zn²⁺) to dissociate from the substrate, leading to the formation of layered metal-phosphonate byproducts instead of a uniform monolayer.[6][7] | Change the deposition solvent to one with a lower dielectric constant, such as toluene or tert-butyl alcohol, which suppresses surface dissociation.[6][8] |
| Multilayer Formation | High concentrations of the phosphonic acid in solution can sometimes lead to the physisorption of additional layers on top of the initial monolayer. | Optimize the concentration of the phosphonic acid solution.[8] Ensure a thorough rinsing step after deposition to remove any physically adsorbed molecules.[3] |
| Thermal Degradation | If using a post-deposition annealing step, the temperature may be too high, causing decomposition of the monolayer's alkyl chains.[5] | Determine the thermal stability limit for your specific phosphonic acid. For many alkylphosphonic acids on alumina, degradation begins between 200°C and 350°C.[5] |
Data Presentation: Comparative Stability and Properties
Table 1: Stability of Various SAMs in Different Media
| SAM System | Substrate | Medium | Stability Duration | Reference |
|---|---|---|---|---|
| Hydroxyl-terminated Phosphonic Acid | Titanium | Ambient Air | Stable for up to 14 days | [3] |
| Hydroxyl-terminated Thiol | Gold | Ambient Air | Unstable within 1 day | [3] |
| Phosphonic Acid / Phosphate | Titanium | Tris-buffered Saline (37°C) | Significant desorption within 1 day | [3] |
| Trichlorosilane | Titanium | Tris-buffered Saline (37°C) | Stable for up to 7 days | [3] |
| Perfluorinated Phosphonic Acid (PFPA) | HfO₂ | Phosphate Buffer Saline (PBS) | More stable than OTS on SiO₂ | [1] |
| Octadecyltrichlorosilane (OTS) | SiO₂ | Phosphate Buffer Saline (PBS) | Less stable than PFPA on HfO₂ |[1] |
Table 2: Characterization Data for Octadecylphosphonic Acid (ODPA) Monolayers
| Substrate | Deposition Method | Water Contact Angle | Film Thickness (Ellipsometry) | Reference |
|---|---|---|---|---|
| Al₂O₃ | Langmuir-Blodgett | 110.1° ± 1.2° | 2.1 nm ± 0.1 nm | [1] |
| HfO₂ | Langmuir-Blodgett | 109.8° ± 0.8° | 2.2 nm ± 0.1 nm | [1] |
| Al/Si | Liquid Phase Deposition | >125° | Not specified | [13] |
| TiO₂ | Not specified | >110° | Not specified |[3] |
Experimental Protocols
Protocol 1: Substrate Cleaning and Preparation (Titanium Example)
This protocol is adapted from methodologies used for preparing titanium surfaces for phosphonic acid SAM deposition.[3]
-
Solvent Rinse: Sequentially rinse the titanium substrates in 100% absolute ethanol and then acetone. Sonication may be used to improve cleaning.
-
Acid Wash: Immerse the substrates in a 40% nitric acid (HNO₃) solution for a specified time (e.g., 10-30 minutes). Caution: Handle strong acids with appropriate personal protective equipment (PPE).
-
DI Water Rinse: Thoroughly rinse the substrates with deionized (DI) water.
-
Oxygen Plasma Treatment: Dry the specimens and treat them with oxygen gas plasma for approximately 150 seconds. This step removes final organic contaminants and creates a uniform, hydroxylated titanium oxide surface layer, which is crucial for covalent attachment of the monolayer.[3]
-
Immediate Use: Use the cleaned substrates immediately for monolayer deposition to prevent recontamination from the ambient environment.
Protocol 2: Monolayer Deposition via the T-BAG Method
The Tethering by Aggregation and Growth (T-BAG) method is a simple and effective technique for forming stable phosphonic acid monolayers.[2][9][12]
-
Solution Preparation: Prepare a dilute solution (e.g., 0.05 mM to 1 mM) of the desired phosphonic acid in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol, or toluene).[6][9]
-
Substrate Immersion: Suspend the freshly cleaned substrate vertically in the deposition solution.
-
Solvent Evaporation: Allow the solvent to evaporate slowly under ambient conditions. As the solvent level drops, the meniscus passes over the substrate surface, promoting the aggregation and growth of the monolayer.
-
Rinsing: After the solvent has completely evaporated, rinse the substrate thoroughly with fresh solvent to remove any physisorbed molecules.
-
Curing/Annealing (Optional but Recommended): Heat the coated substrate in an oven at a temperature sufficient to promote covalent bond formation without causing thermal degradation (e.g., 110-140°C).[2][9] This step significantly improves the stability of the film.[2]
Visualizations
Caption: General experimental workflow for phosphonic acid SAM formation.
Caption: Troubleshooting flowchart for monolayer instability issues.
Caption: Idealized tridentate binding of a phosphonate headgroup.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. princeton.edu [princeton.edu]
- 10. Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bioconjugates Containing Propargyl-PEG3-phosphonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of bioconjugates containing the Propargyl-PEG3-phosphonic acid linker.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of the this compound linker that influence purification?
A1: The this compound linker is a heterobifunctional molecule with distinct features that guide the purification strategy.[1][2][3][4]
-
Propargyl Group: This terminal alkyne group is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to conjugate with azide-modified biomolecules.[1][3][4] This reaction is known for its high efficiency and specificity.[]
-
PEG3 Spacer: The short polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and increases the solubility of the linker and the resulting bioconjugate in aqueous solutions.[1][4]
-
Phosphonic Acid Group: This group is negatively charged at neutral and basic pH, introducing a negative charge to the bioconjugate.[6][7] This charge can be exploited for purification techniques like ion-exchange chromatography.
Q2: What are the primary impurities expected in a bioconjugation reaction with this linker?
A2: A typical reaction mixture will contain:
-
The desired bioconjugate
-
Unreacted biomolecule (e.g., antibody, protein)
-
Excess unreacted this compound linker
-
Byproducts of the conjugation reaction
-
Aggregates of the bioconjugate or the starting biomolecule
Q3: What is a general purification strategy for bioconjugates containing this linker?
A3: A multi-step chromatography approach is generally recommended. The specific order and combination of techniques will depend on the properties of the biomolecule. A common workflow is:
-
Affinity Chromatography (AC): To capture the bioconjugate and separate it from the excess linker and other reaction components. This is particularly useful if the biomolecule has a readily available affinity tag (e.g., Fc region on an antibody for Protein A/G chromatography).
-
Ion-Exchange Chromatography (IEX): To separate the negatively charged bioconjugate (due to the phosphonic acid group) from the unreacted, less negatively charged biomolecule.
-
Size-Exclusion Chromatography (SEC): As a final polishing step to remove any remaining aggregates and ensure a homogenous final product.[]
Experimental Workflows and Protocols
General Purification Workflow
Caption: A general multi-step chromatographic workflow for purifying bioconjugates.
Detailed Experimental Protocols
Protocol 1: Affinity Chromatography (for Antibody Bioconjugates)
-
Resin and Column Preparation:
-
Select a suitable affinity resin (e.g., Protein A or Protein G agarose) based on the antibody isotype.
-
Pack the resin into a chromatography column and equilibrate with 5-10 column volumes (CV) of a neutral pH binding buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[9]
-
-
Sample Loading:
-
Dilute the crude reaction mixture with the binding buffer to ensure proper binding.
-
Load the diluted sample onto the equilibrated column at a flow rate recommended by the resin manufacturer.
-
-
Washing:
-
Wash the column with 5-10 CV of binding buffer to remove unbound impurities, including the excess this compound linker.
-
-
Elution:
-
Elute the bound bioconjugate using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).[10]
-
Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately restore a neutral pH and preserve the integrity of the antibody.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy (A280) to identify fractions containing the purified bioconjugate.
-
Protocol 2: Anion-Exchange Chromatography
-
Resin and Column Preparation:
-
Choose a strong or weak anion-exchange resin (e.g., Q-Sepharose or DEAE-Sepharose).
-
Pack the column and equilibrate with a low-salt starting buffer at a pH where the bioconjugate is negatively charged and binds to the resin (e.g., 20 mM Tris, pH 8.0).[11]
-
-
Sample Loading:
-
Exchange the buffer of the pooled fractions from the affinity chromatography step into the IEX starting buffer using dialysis or a desalting column.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with the starting buffer until the A280 reading returns to baseline.
-
-
Elution:
-
Elute the bound bioconjugate using a linear salt gradient (e.g., 0-1 M NaCl in the starting buffer over 20 CV).[12] The more negatively charged bioconjugate will elute at a higher salt concentration than the unreacted antibody.
-
-
Analysis:
-
Analyze fractions by SDS-PAGE and/or native mass spectrometry to identify those containing the pure bioconjugate.
-
Protocol 3: Size-Exclusion Chromatography
-
Column and System Preparation:
-
Select an SEC column with a fractionation range appropriate for the size of the bioconjugate.
-
Equilibrate the column with a suitable buffer for long-term storage (e.g., PBS, pH 7.4) at a constant flow rate.
-
-
Sample Loading:
-
Concentrate the pooled, purified fractions from the IEX step.
-
Inject a sample volume that is typically 0.5-2% of the total column volume to ensure optimal resolution.
-
-
Elution:
-
Elute the sample isocratically with the equilibration buffer. Larger molecules (aggregates) will elute first, followed by the monomeric bioconjugate, and then any smaller impurities.[13]
-
-
Analysis:
-
Monitor the elution profile at 280 nm. Collect fractions corresponding to the main peak of the monomeric bioconjugate.
-
Troubleshooting Guides
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common bioconjugate purification issues.
Q: My final yield of the bioconjugate is very low. What are the possible causes and solutions?
A: Low yield can stem from several stages of the process.
| Potential Cause | Troubleshooting Steps |
| Inefficient Conjugation Reaction | - Verify the activity of the copper catalyst for the click chemistry reaction. - Optimize reaction conditions such as temperature, reaction time, and reactant concentrations. - Ensure the biomolecule's azide (B81097) group is accessible. |
| Loss During Purification | - Affinity Chromatography: Ensure the pH of the loading buffer is optimal for binding. Check that the elution buffer pH is low enough for efficient release.[10] - Ion-Exchange Chromatography: Confirm the buffer pH allows for a net negative charge on the bioconjugate. The salt gradient may be too steep, causing co-elution with other components. Try a shallower gradient.[12] |
| Product Degradation or Precipitation | - Ensure all buffers are sterile and contain protease inhibitors if the biomolecule is susceptible to degradation. - Check the solubility of the bioconjugate in all buffers used. The PEG and phosphonic acid moieties can alter solubility compared to the native biomolecule. |
Q: The purified bioconjugate is not pure. How can I improve the purity?
A: Purity issues usually involve contamination with starting materials or byproducts.
| Contaminant | Troubleshooting Steps |
| Unreacted this compound | - Increase the number of wash volumes during the initial affinity chromatography step. - Introduce a desalting or buffer exchange step (like SEC) after the initial capture to separate the large bioconjugate from the small linker molecule.[14][15] |
| Unreacted Biomolecule | - This is the most common impurity. Optimize the ion-exchange chromatography step. A shallower salt gradient will provide better resolution between the uncharged/less charged native biomolecule and the negatively charged bioconjugate.[12] |
| Aggregates | - Optimize the size-exclusion chromatography step. Ensure the column is properly packed and the flow rate is optimal for resolution. - Aggregation can be caused by harsh elution conditions (e.g., very low pH). Ensure rapid neutralization after affinity elution. Consider adding stabilizing excipients to the buffers. |
Quantitative Data Summary
The following table summarizes typical, expected outcomes for a multi-step purification process. Actual results will vary based on the specific biomolecule and experimental conditions.
| Purification Step | Parameter | Expected Value |
| Click Chemistry Conjugation | Yield | >80% |
| Affinity Chromatography | Recovery | 85-95% |
| Purity (vs. linker) | >99% | |
| Ion-Exchange Chromatography | Recovery | 80-90% |
| Purity (vs. unreacted biomolecule) | >95% | |
| Size-Exclusion Chromatography | Recovery | >95% |
| Purity (Monomer Content) | >98% | |
| Overall Process | Overall Yield | ~60-75% |
| Final Purity | >98% |
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound | 1714139-62-4 | PTC13962 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]
- 6. Propargyl--PEG3-phosphonic acid CAS#: 1714139-62-4 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Antibody purification | Abcam [abcam.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. goldbio.com [goldbio.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Copper-Catalyzed Click Chemistry
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your click chemistry experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your click chemistry experiments.
Issue 1: Low or No Product Yield
Q: My click reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?
A: Low or no product yield is a common issue in CuAAC reactions and can stem from several factors. Here's a systematic approach to troubleshooting this problem:
-
Inactive Copper Catalyst: The active catalyst in click chemistry is Copper(I) (Cu(I)), which can be easily oxidized to the inactive Copper(II) (Cu(II)) state by atmospheric oxygen.[1]
-
Solution: Ensure the use of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[1] It is also advisable to degas your solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Problematic Ligand: The ligand plays a crucial role in stabilizing the Cu(I) catalyst, preventing oxidation, and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to suboptimal results.[1]
-
Solution: For reactions in aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1] It is also best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1]
-
-
Impure Reagents or Solvents: The purity of the azide (B81097), alkyne, and solvents can significantly affect the reaction outcome.
-
Solution: Use high-purity reagents and solvents. If you suspect impurities in your starting materials, purification is recommended.
-
-
Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can impede the reaction.[1] Additionally, certain functional groups on your substrates, such as thiols, can chelate the copper catalyst and inhibit the reaction.[1]
-
Incorrect Stoichiometry: The ratio of azide to alkyne is a critical parameter.
-
Solution: While a 1:1 ratio is often the starting point, using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants (typically the less valuable one) can help drive the reaction to completion.[1]
-
Troubleshooting Workflow for Low or No Product Yield
Caption: A step-by-step workflow for troubleshooting low or no product yield in CuAAC reactions.
Issue 2: Presence of Side Products
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: The most prevalent side reaction in copper-catalyzed click chemistry is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling. This reaction is also catalyzed by copper and can compete with the desired cycloaddition.
-
Minimizing Alkyne Homocoupling:
-
Maintain a Reducing Environment: Ensure a sufficient concentration of a reducing agent like sodium ascorbate throughout the reaction to keep the copper in the Cu(I) state, which disfavors the homocoupling pathway.
-
Use of Ligands: The presence of a suitable ligand can help to suppress the formation of alkyne dimers.
-
Control Oxygen Exposure: As oxygen promotes the oxidation of Cu(I) to Cu(II), which can facilitate Glaser coupling, it is beneficial to degas solvents and run the reaction under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for my click reaction?
A1: The most convenient and commonly used copper source is copper(II) sulfate (B86663) (CuSO₄) in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[2] Direct use of Cu(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also possible, but these salts can be less stable and may require more stringent anaerobic conditions. The use of CuI is sometimes not recommended when maximal reaction rates are desired, as iodide ions can interfere with the catalytic cycle.[2]
Q2: How do I choose the right ligand for my reaction?
A2: The choice of ligand is critical and depends primarily on the solvent system.
-
Aqueous Systems: For reactions in water or aqueous buffers, water-soluble ligands are essential. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a highly effective and commonly used ligand for bioconjugation reactions in aqueous media.[3]
-
Organic Solvents: In organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a popular choice.
Q3: What is the ideal temperature for a click reaction?
A3: Most CuAAC reactions proceed efficiently at room temperature. However, for sterically hindered substrates or when reaction rates are slow, gentle heating (e.g., 35-60°C) can be beneficial.[1] It is important to note that excessive heat can sometimes lead to the degradation of sensitive substrates or an increase in side reactions.
Q4: Which solvent should I use?
A4: A wide range of solvents can be employed for CuAAC reactions, and the choice is largely dictated by the solubility of the substrates.[1]
-
Bioconjugation: Reactions involving biological macromolecules are typically performed in aqueous buffers (e.g., phosphate (B84403), HEPES).[4] Co-solvents like DMSO or t-BuOH can be added to improve the solubility of hydrophobic substrates.
-
Small Molecule Synthesis: A variety of organic solvents such as DMF, DMSO, THF, and acetonitrile, as well as mixtures with water, are commonly used.[5]
Data Presentation
Table 1: Effect of Reaction Parameters on CuAAC Yield and Rate
| Parameter | Condition | Effect on Yield/Rate | Reference(s) |
| Copper Source | CuSO₄ + Sodium Ascorbate | Generally high yields, convenient for in situ Cu(I) generation. | [2] |
| CuI | Can lead to lower rates due to iodide interference. | [2] | |
| Ligand | THPTA (in water) | Accelerates reaction and protects biomolecules. | [3] |
| TBTA (in organic solvents) | Accelerates reaction and stabilizes Cu(I). | [3] | |
| No Ligand | Slower reaction rates and increased risk of catalyst deactivation. | [1] | |
| Temperature | Room Temperature | Sufficient for most reactions. | [1] |
| 35-60 °C | Can increase the rate for slow reactions or hindered substrates. | [1] | |
| Solvent | Water/Aqueous Buffer | Ideal for bioconjugation; reaction rate can be enhanced. | [4] |
| DMSO, DMF, THF | Good for dissolving a wide range of organic substrates. | [5] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation in Aqueous Buffer
This protocol provides a starting point for the conjugation of an alkyne-modified biomolecule with an azide-containing molecule.
-
Prepare Stock Solutions:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Azide-containing molecule in DMSO or buffer.
-
Copper(II) sulfate (CuSO₄): 20 mM in water.
-
THPTA ligand: 50 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in buffer.
-
Add the azide-containing molecule (typically 1.5-2 equivalents relative to the alkyne).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.
-
Add the copper/ligand mixture to the reaction tube to achieve a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction and Work-up:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, the excess copper can be removed by using a chelating resin or by purification methods such as dialysis or size-exclusion chromatography.
-
Protocol 2: General Procedure for CuAAC of Small Molecules in an Organic Solvent/Water Mixture
This protocol is a general guideline for the reaction between a small molecule alkyne and a small molecule azide.
-
Prepare Solutions:
-
Dissolve the alkyne (1.0 equivalent) and azide (1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF).
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).
-
-
Reaction Setup:
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution (0.2-0.5 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents) to initiate the reaction.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Catalytic Cycle
Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
How to avoid non-productive binding in PROTAC ternary complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to non-productive binding in PROTAC ternary complexes.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a productive and a non-productive PROTAC ternary complex?
A: The formation of a ternary complex, consisting of the target Protein of Interest (POI), the PROTAC, and an E3 ligase, is a prerequisite for targeted protein degradation.[1][2][3] However, not all ternary complexes lead to successful degradation. The key difference lies in the specific orientation and conformation of the complex.
-
Productive Ternary Complex: In a productive complex, the PROTAC brings the target protein and the E3 ligase together in a specific orientation that allows for the efficient transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to accessible lysine (B10760008) residues on the surface of the target protein.[1][2] This polyubiquitination marks the target for degradation by the proteasome.[2][4]
-
Non-Productive Ternary Complex: A non-productive complex is one where the target protein, PROTAC, and E3 ligase are bound together, but the geometry is incorrect for ubiquitination to occur.[1][5] This can happen if the accessible lysine residues on the target are not positioned near the E2-conjugating enzyme's active site or if steric clashes prevent the proper interaction between the E3 ligase and the target.[5][6] A stable ternary complex can still be non-productive for ubiquitination.[5]
Q2: My PROTAC shows good binary binding but poor degradation. Could non-productive binding be the issue?
A: Yes, this is a classic scenario pointing towards non-productive ternary complex formation. Efficient degradation is not solely dependent on strong binary affinities (PROTAC binding to the target or E3 ligase alone).[7] The crucial step is the formation of a stable and productive ternary complex.[6][8]
Several factors could be at play:
-
Negative Cooperativity: The binding of the PROTAC to one protein partner may hinder its binding to the second, resulting in a destabilized ternary complex.[5]
-
Steric Hindrance: The linker length or composition might cause steric clashes between the target protein and the E3 ligase, preventing a productive orientation.[6]
-
Incorrect Geometry: Even with a stable complex, the relative positioning of the proteins might not be suitable for the ubiquitination reaction.[5]
-
The "Hook Effect": At very high concentrations, PROTACs can form more binary complexes than ternary complexes, leading to reduced degradation.[9][10] A wide dose-response experiment is necessary to identify the optimal concentration range.[9]
Q3: How can I experimentally detect and quantify non-productive binding?
A: You cannot directly measure "non-productive binding." Instead, you assess the formation and stability of the ternary complex and correlate this with degradation data. A discrepancy between strong complex formation and weak degradation suggests a non-productive arrangement.
Workflow for Investigation:
Key Assays:
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-layer Interferometry (BLI) can quantify the binding affinities of binary and ternary complexes and determine the cooperativity (α).[11][12][13]
-
Cell-Based Assays: Co-immunoprecipitation (Co-IP) can confirm the formation of the ternary complex within cells.[1] NanoBRET™ assays can be used to measure target engagement and ternary complex formation in a live-cell environment.[1][]
-
Ubiquitination Assays: An in-cell ubiquitination assay, often involving immunoprecipitation of the target followed by western blotting for ubiquitin, can directly measure if the formed complex is productive.[1]
Q4: How does the PROTAC linker influence the formation of a productive complex?
A: The linker is not merely a spacer; it plays a critical role in determining the geometry and stability of the ternary complex.[15]
-
Length and Composition: Modulating the linker length, often with PEG chains, can alleviate steric clashes between the target and E3 ligase, which is crucial for potency.[6]
-
Rigidity: While flexible linkers are common, introducing rigidity can lock the PROTAC into an active conformation, potentially increasing the stability of the ternary complex and enhancing degradation.[16]
-
Interaction Points: Atoms in the linker can form direct interactions with one or both of the protein partners, contributing to the overall stability and cooperativity of the complex.[11]
Molecular dynamics (MD) simulations can be used to understand the conformational behavior of the linker and its role in ternary complex formation.[17]
Q5: Are there computational tools to predict productive vs. non-productive binding?
A: Yes, computational modeling is an emerging tool for predicting the three-dimensional structure of PROTAC ternary complexes.[18][19] These methods can help rationalize PROTAC activity and guide the design of more effective molecules.
-
Structure-Based Modeling: Tools like Rosetta can be used to dock the two protein components and model the PROTAC linker to evaluate the suitability of a given design for ternary complex formation.[8]
-
Predictive Accuracy: While these tools can generate an array of possible ternary complex structures, including experimentally observed ones, they also produce many that deviate significantly.[19] Therefore, predictions are often more valuable when guided by clear structural and biophysical data.[19]
-
Advanced Modeling: Recent advancements, such as AlphaFold 3, show high accuracy in predicting PROTAC-related complex structures, especially when provided with ligand information.[20] Other methods aim to correlate predicted complex structures with degradation efficiency (DC50 values).[21]
Quantitative Data Summary
Understanding the biophysical parameters of your PROTAC system is crucial for troubleshooting. The following table summarizes key parameters for two well-characterized PROTAC systems.
| Parameter | System 1: MZ1 | System 2: BRD-5110 | Reference |
| Target Protein | Brd4BD2 | PPM1D | [11] |
| E3 Ligase | VHL | CRBN | [11] |
| PROTAC:Target KD (SPR) | 1 nM | 1-2 nM | [11] |
| PROTAC:E3 Ligase KD (SPR) | 29 nM | ~3 µM | [11] |
| Ternary Complex Cooperativity (α) | 15 (ITC), 26 (SPR) | N/A (Weak CRBN binding) | [11] |
| Outcome | Highly cooperative and effective degradation | Weak ternary complex formation, "hook effect" observed | [11] |
-
KD: Dissociation constant, a measure of binding affinity (lower value = stronger binding).
-
Cooperativity (α): A measure of how the binding of the first protein influences the binding of the second.
-
α > 1: Positive cooperativity (favorable)
-
α = 1: No cooperativity
-
α < 1: Negative cooperativity (unfavorable)
-
Key Experimental Protocols
Protocol 1: Ternary Complex Analysis by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary complex formation in real-time.[12][]
Methodology:
-
Immobilization: Covalently attach the E3 ligase (e.g., VHL or CRBN) to a sensor chip surface.
-
Binary Affinity (PROTAC-E3): Inject a range of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Binary Affinity (PROTAC-Target): In a separate experiment, immobilize the target protein and inject the PROTAC to determine its KD.
-
Ternary Complex Formation: Inject a pre-incubated mixture of a fixed, saturating concentration of the target protein along with a range of PROTAC concentrations over the immobilized E3 ligase.
-
Data Analysis: The resulting binding response will reflect the formation of the ternary complex. Analyze the kinetics (kon, koff) and affinity of this interaction. Compare the binding response to the sum of the binary interactions to calculate cooperativity. Single-cycle kinetics may be required for high-affinity interactions with slow off-rates.[11]
Protocol 2: In-Cell Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify that the ternary complex forms within the cellular environment.[1]
Methodology:
-
Cell Treatment: Treat cells expressing the target protein with the PROTAC at its optimal degradation concentration (and a vehicle control) for a short duration (e.g., 1-4 hours).[1]
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[1]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the E3 ligase (e.g., anti-VHL or anti-CRBN) that has been conjugated to magnetic or agarose (B213101) beads. This will "pull down" the E3 ligase and any interacting partners.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the sample via SDS-PAGE and western blotting. Probe the blot with an antibody against the target protein.
-
Interpretation: The presence of the target protein in the E3 ligase pulldown from PROTAC-treated cells (but not in the control) confirms the formation of the ternary complex in a cellular context.
Protocol 3: In-Cell Ubiquitination Assay
This assay directly assesses whether the formed ternary complex is productive by measuring the ubiquitination of the target protein.[1]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC. It is crucial to co-treat a parallel set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.[1] This prevents the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Cell Lysis: Lyse the cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes and denature proteins.[1]
-
Immunoprecipitation: Perform immunoprecipitation for the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated target protein and run it on an SDS-PAGE gel.
-
Probing: Probe the western blot with an antibody that specifically recognizes ubiquitin (or polyubiquitin (B1169507) chains).
-
Interpretation: A smear or ladder of high-molecular-weight bands appearing above the target protein band in the PROTAC and proteasome inhibitor-treated sample indicates that the target protein has been polyubiquitinated. This confirms the formation of a productive ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. oxfordglobal.com [oxfordglobal.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Improving the Metabolic Stability of PEG Linkers In Vivo
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the in vivo metabolic stability of Polyethylene Glycol (PEG) linkers used in bioconjugates, antibody-drug conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary mechanisms of PEG linker degradation in vivo?
A1: The in vivo degradation of PEG linkers is primarily attributed to two mechanisms:
-
Oxidative Metabolism: The ether linkages within the PEG chain can be targets for oxidative metabolism by cytochrome P450 (CYP450) enzymes, predominantly in the liver, leading to O-dealkylation reactions.[1] While the ether backbone of PEG is generally less susceptible to oxidative cleavage compared to alkyl tethers, this pathway can contribute to the breakdown of the linker.[]
-
Hydrolysis: The linkages connecting the PEG chain to the drug or protein are often esters, which are susceptible to hydrolysis by esterase enzymes present in plasma and tissues.[3][4][5] This is a common cause of premature drug release. The rate of hydrolysis is dependent on the specific ester chemistry and steric hindrance around the linkage.[5]
Q2: My PEGylated conjugate shows rapid clearance and low exposure in vivo, despite good in vitro potency. How can I determine if linker instability is the cause?
A2: Rapid clearance can be due to several factors. A systematic approach is needed to identify the root cause. Key steps include:
-
Assess In Vitro Plasma Stability: Incubate the conjugate in plasma from relevant species (e.g., mouse, rat, human) and measure the concentration of the intact conjugate and any released payload over time using LC-MS.[6] A significant decrease in the intact conjugate concentration suggests linker instability.
-
Conduct a Microsomal Stability Assay: Use liver microsomes (e.g., Human Liver Microsomes, HLM) to assess the susceptibility of the linker to oxidative metabolism.[1] This will help determine if CYP450 enzymes are a major contributor to clearance.
-
Evaluate Anti-PEG Antibodies: The presence of pre-existing or treatment-induced anti-PEG antibodies can lead to an "accelerated blood clearance" (ABC) phenomenon.[][8] Use an ELISA-based assay to screen for anti-PEG IgM and IgG antibodies in your animal models or patient samples.
-
Analyze Metabolites: In your in vivo studies, analyze plasma and urine samples to identify metabolites of your conjugate. The presence of cleaved linker fragments or free payload can confirm metabolic instability.
Below is a workflow to troubleshoot this issue.
Q3: What structural modifications can improve the metabolic stability of PEG linkers?
A3: Several strategies can be employed to enhance linker stability:
-
Incorporate Rigid Moieties: Replacing flexible ethylene (B1197577) glycol units with rigid structures like piperazine, piperidine, or triazole rings can sterically shield the linker from metabolic enzymes.[1]
-
Replace Labile Bonds: If hydrolysis is the primary degradation pathway, replace susceptible ester linkages with more stable amide bonds.[3][4] PEG diacrylamide (B3188283) (PEGDAA) hydrogels, for instance, show significantly greater stability in vivo compared to PEG diacrylate (PEGDA) hydrogels.[4]
-
Optimize Linker Length: The length of the PEG linker is a critical parameter.[1] While longer PEGs can improve solubility and circulation half-life by increasing hydrodynamic size, they can also introduce greater flexibility and potential metabolic liabilities.[][9][10] The optimal length must be determined empirically for each conjugate.
-
Use Branched PEGs: Branched PEG structures can offer greater steric hindrance compared to linear PEGs of the same molecular weight, which can help protect the payload and reduce enzymatic degradation.[11]
Q4: How does linker modification affect the physicochemical properties of my conjugate?
A4: Modifying the linker can significantly impact the drug's properties. Replacing a hydrophilic PEG linker with more lipophilic components like alkyl chains or aromatic rings can decrease aqueous solubility but may improve cell permeability.[1] Conversely, incorporating polar groups can enhance solubility.[1] It is a crucial balance to optimize for stability without compromising other essential properties like solubility and permeability, which are vital for overall efficacy.[1][5]
Quantitative Data Summary
The stability of a PEG linker is highly dependent on its chemical structure and molecular weight. The following tables provide a summary of trends observed in literature.
Table 1: Impact of Linker Chemistry on In Vitro Stability
| Linker Type | Linkage | Stability Characteristic | Common Degradation Pathway | Reference |
| PEG-Acrylate (PEGDA) | Ester | Susceptible to slow degradation in vivo (months). | Hydrolysis of the endgroup acrylate (B77674) esters. | [3][4][5] |
| PEG-Acrylamide (PEGDAA) | Amide | Highly stable in vivo for over 12 weeks. | Resistant to hydrolysis. | [3][4] |
| Valine-Citulline | Peptide | Stable in human plasma but susceptible to cleavage by carboxylesterase 1c (Ces1c) in mouse plasma. | Enzymatic cleavage. | [6] |
| PEG-Ether | Ether | Generally stable but can be susceptible to oxidative metabolism. | O-dealkylation by CYP450 enzymes. | [1][] |
Table 2: General Trend of PEG Molecular Weight on In Vivo Half-Life
| PEG Molecular Weight | Effect on Circulation Half-Life (t½) | Rationale | Reference |
| < 10 kDa | Shorter t½ | Subject to rapid renal clearance. | [12] |
| 20-40 kDa | Significantly longer t½ | Increased hydrodynamic size reduces renal clearance. | [8][12][13] |
| > 40 kDa | Longest t½ | Greatly exceeds the threshold for glomerular filtration. | [] |
Note: A study on the peptide exenatide (B527673) showed that conjugation with a 40 kDa PEG linker extended its in vivo half-life in rats by 56-fold.[13][14]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the PEGylated conjugate in the circulatory system, which is crucial for predicting premature payload release and potential off-target toxicity.[6]
-
Objective: To determine the rate of degradation or drug deconjugation of a PEGylated molecule in plasma.
-
Materials:
-
Test conjugate (e.g., ADC or PROTAC).
-
Pooled plasma (human, mouse, rat).
-
Phosphate-buffered saline (PBS).
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads for ADCs).
-
LC-MS system.
-
-
Methodology:
-
Preparation: Prepare a stock solution of the test conjugate.
-
Incubation: Spike the conjugate into pre-warmed (37°C) plasma at a final concentration (e.g., 1 mg/mL). Include a buffer control (e.g., PBS) to assess inherent chemical stability.[6]
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 24, 48, 96, and 168 hours).[6] Immediately quench the reaction by freezing or adding an organic solvent.
-
Sample Processing: For ADCs, isolate the conjugate from plasma using immunoaffinity capture to remove plasma proteins.[6] For smaller molecules, a protein precipitation step followed by centrifugation may be sufficient.
-
Analysis: Analyze the samples using LC-MS to determine the concentration of the intact conjugate at each time point. For ADCs, the average drug-to-antibody ratio (DAR) can be monitored.[6]
-
Data Interpretation: Plot the percentage of intact conjugate remaining versus time. A stable conjugate will show minimal degradation over the time course. Calculate the half-life (t½) of the conjugate in plasma.
-
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay helps determine the intrinsic clearance of a conjugate due to oxidative metabolism.[1]
-
Objective: To assess the susceptibility of the PEG linker to metabolism by CYP450 enzymes.
-
Materials:
-
Test conjugate.
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system.
-
0.1 M Phosphate (B84403) buffer (pH 7.4).
-
Acetonitrile (B52724) with an internal standard for quenching and analysis.
-
LC-MS/MS system.
-
-
Methodology:
-
Incubation Mixture: In a 96-well plate, prepare a reaction mixture containing HLM and the test conjugate in phosphate buffer.
-
Initiate Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test conjugate.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. Determination of the in vivo degradation mechanism of PEGDA hydrogels. | Semantic Scholar [semanticscholar.org]
- 4. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. precisepeg.com [precisepeg.com]
- 12. Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to increase the efficiency of surface modification with phosphonic acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing phosphonic acids for surface modification. It includes troubleshooting advice for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to enhance the efficiency and reproducibility of your surface functionalization processes.
Troubleshooting Guide
This guide addresses specific problems that may arise during the formation of phosphonic acid self-assembled monolayers (SAMs).
| Problem | Potential Causes | Recommended Solutions |
| Incomplete or No Monolayer Formation | Contaminated Substrate: Organic residues or particulates on the surface can block binding sites.[1][2] | - Implement a rigorous substrate cleaning protocol. A common method is sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water), followed by drying with an inert gas.[3] - For oxide surfaces, a UV-Ozone or oxygen plasma treatment can effectively remove organic contaminants and generate hydroxyl groups, which are crucial for phosphonic acid binding.[3] |
| Inactive Phosphonic Acid: The phosphonic acid may have degraded or is of low purity. | - Use high-purity phosphonic acid from a reputable supplier.[1] - Store phosphonic acids in a cool, dark, and dry environment to prevent degradation. | |
| Impure Solvent: Water or other impurities in the solvent can interfere with the self-assembly process.[1] | - Use anhydrous, high-purity solvents for preparing the deposition solution.[1] | |
| Disordered or Poorly Packed Monolayer | Suboptimal Deposition Time: Insufficient time for molecular self-assembly can lead to a disordered layer.[4] | - Optimize the immersion time. While initial adsorption can be rapid, achieving a well-ordered monolayer may require several hours (e-g., 24-48 hours).[4] |
| Incorrect Phosphonic Acid Concentration: The concentration of the solution affects the packing density of the monolayer.[4] | - The optimal concentration is typically in the range of 0.1 to 10 mM.[5][6] Start with a concentration of ~1 mM and optimize as needed. | |
| Inappropriate Solvent: The choice of solvent can impact solubility and molecular interactions.[6] | - Ethanol (B145695) and tetrahydrofuran (B95107) (THF) are commonly used solvents.[7][8] The polarity of the solvent can influence the deposition process; for instance, less polar solvents may be preferable for ZnO surfaces to prevent surface dissociation.[6] | |
| Surface Roughness: A rough substrate surface can disrupt the formation of a well-ordered monolayer.[2] | - If possible, use atomically flat substrates. The root-mean-square (RMS) roughness should ideally be less than the length of the phosphonic acid molecule.[9][10] - Characterize substrate roughness using Atomic Force Microscopy (AFM). | |
| Lack of Reproducibility | Inconsistent Substrate Pre-treatment: Variations in the cleaning and activation of the substrate will lead to inconsistent results. | - Standardize your substrate cleaning protocol and ensure it is performed consistently for every experiment. |
| Environmental Factors: Changes in temperature, humidity, or airborne contaminants can affect SAM formation.[2] | - Perform experiments in a controlled environment. For moisture-sensitive substrates, consider using a glovebox. | |
| Solution Aging: Phosphonic acid solutions may degrade over time. | - Always use freshly prepared solutions for deposition. |
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using phosphonic acids for surface modification over other coupling agents like silanes or thiols?
A1: Phosphonic acids offer several advantages. They form highly stable, covalent bonds with a wide range of metal oxide surfaces such as titania, alumina, zirconia, and indium tin oxide. Compared to silanes, they are less prone to forming multilayers and do not require stringent anhydrous conditions for deposition.[8] In comparison to thiol-gold systems, phosphonate-metal oxide bonds are often more robust under various environmental conditions.[11]
Q2: How do I choose the right solvent for my phosphonic acid deposition?
A2: The choice of solvent depends on the solubility of your specific phosphonic acid and the nature of your substrate. Ethanol, isopropanol, and THF are common choices due to their ability to dissolve many phosphonic acids and their volatility.[7][8] For some substrates, like ZnO, the solvent polarity can be a critical factor. Using a less polar solvent such as toluene (B28343) may prevent the dissolution of the oxide surface and lead to a more well-defined monolayer.[6]
Q3: What is the typical concentration range for the phosphonic acid solution?
A3: A concentration range of 0.1 mM to 10 mM is generally effective for forming a well-ordered SAM.[5][6] The optimal concentration can depend on the specific phosphonic acid, solvent, and substrate. It is advisable to start with a concentration around 1 mM and optimize based on characterization results.
Q4: How long should I immerse my substrate in the phosphonic acid solution?
A4: While adsorption of phosphonic acids can begin within seconds to minutes, achieving a highly ordered and densely packed monolayer often requires longer immersion times.[4][12] A common timeframe is 12-24 hours. For some systems, extending the deposition time to 48 hours or longer may result in a higher quality monolayer.[4]
Q5: Is a post-deposition annealing step necessary?
A5: A post-deposition annealing step can be beneficial for improving the stability and ordering of the phosphonic acid monolayer.[7] Heating the substrate after deposition can promote the formation of covalent bonds between the phosphonic acid headgroup and the surface hydroxyls. A typical annealing condition is heating at a moderate temperature (e.g., 120-140°C) for several hours to a couple of days.[7][13]
Q6: What characterization techniques are suitable for confirming the formation and quality of a phosphonic acid monolayer?
A6: A combination of techniques is recommended. Contact angle goniometry provides a quick assessment of surface hydrophobicity, indicating successful modification. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition and the presence of phosphorus on the surface.[7] Atomic Force Microscopy (AFM) is used to visualize the surface morphology and roughness. For detailed information on molecular orientation and ordering, techniques like Infrared Reflection-Absorption Spectroscopy (IRRAS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy can be employed.[7]
Quantitative Data
The efficiency of surface modification with phosphonic acids is influenced by several experimental parameters. The following tables summarize the quantitative effects of these parameters on the resulting self-assembled monolayer.
Table 1: Effect of Deposition Time and Concentration on Surface Properties
| Phosphonic Acid | Substrate | Solvent | Concentration (mM) | Time (h) | Water Contact Angle (°) | Reference |
| Octadecylphosphonic Acid (ODPA) | Titania | Tetrahydrofuran | 0.2 | 0.003 (10s) | ~100 | [12] |
| Octadecylphosphonic Acid (ODPA) | Titania | Tetrahydrofuran | 0.2 | >1 | 110 ± 2 | [12] |
| Octadecylphosphonic Acid (ODPA) | Titania | Tetrahydrofuran | 0.002 | >1 | Partial Coverage | [12] |
| Pentafluorobenzylphosphonic Acid (F5BnPA) | Indium Zinc Oxide | Isopropanol | 1 | 1 | - | [4] |
| Pentafluorobenzylphosphonic Acid (F5BnPA) | Indium Zinc Oxide | Isopropanol | 1 | 48 | Well-ordered SAM | [4] |
| Octadecylphosphonic Acid (ODPA) | ZnO | Isopropanol | 0.03 - 0.14 | - | Increased Coverage | [4] |
Table 2: Influence of Solvent and Temperature on SAM Formation
| Phosphonic Acid | Substrate | Solvent | Temperature (°C) | Observation | Reference |
| Octadecylphosphonic Acid (ODPA) | ZnO | Isopropanol | 30-60 | Enhanced growth rate | [4] |
| Octadecylphosphonic Acid (ODPA) | ZnO | Isopropanol | >60 | Increased defects in monolayer | [4] |
| Octadecylphosphonic Acid (ODPA) | ZnO | Methanol | Room Temp. | Formation of undesired byproducts | [6] |
| Octadecylphosphonic Acid (ODPA) | ZnO | Toluene | Room Temp. | Well-defined SAM with tridentate coordination | [6] |
| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | Tetrahydrofuran | 140 (Annealing) | Covalent bond formation | [7] |
Experimental Protocols
Protocol 1: Solution-Phase Deposition (Immersion Method)
This protocol describes a general procedure for the formation of a phosphonic acid SAM on a metal oxide substrate via immersion.
-
Substrate Preparation:
-
Clean the substrate by sonicating for 10-15 minutes sequentially in acetone, isopropanol, and deionized water.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
Activate the surface and remove any remaining organic contaminants by treating it with UV-Ozone or oxygen plasma for 5-10 minutes.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of the desired phosphonic acid in a high-purity solvent (e.g., ethanol or THF).
-
Ensure the phosphonic acid is fully dissolved. Gentle sonication can be used if necessary.
-
-
SAM Formation:
-
Immerse the cleaned and activated substrate into the phosphonic acid solution in a clean container.
-
Seal the container to prevent solvent evaporation and contamination.
-
Leave the substrate immersed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh solvent to remove any physisorbed molecules. Sonication for a short duration (1-2 minutes) in fresh solvent can be effective.
-
Dry the modified substrate under a stream of inert gas.
-
-
(Optional) Annealing:
-
To enhance the stability of the monolayer, anneal the substrate in an oven or on a hotplate at 120-140°C for 2-48 hours.[7]
-
Protocol 2: Tethering by Aggregation and Growth (T-BAG) Method
The T-BAG method is another effective technique for forming well-ordered phosphonic acid SAMs.
-
Substrate and Solution Preparation:
-
Prepare the substrate as described in Protocol 1.
-
Prepare a dilute solution (e.g., 25 µM) of the phosphonic acid in a volatile solvent like THF.[7]
-
-
Deposition:
-
Place the substrate vertically in a beaker containing the phosphonic acid solution.
-
Allow the solvent to evaporate slowly at room temperature. As the solvent level drops, a monolayer of phosphonic acid is deposited onto the substrate.[13]
-
-
Annealing:
-
After the solvent has completely evaporated, heat the coated substrate in an oven at 140°C for 48 hours in air. This step facilitates the covalent bonding of the phosphonic acid to the surface.[7]
-
-
Cleaning:
-
After annealing, multilayers of physisorbed molecules may be present. Remove these by sonicating the substrate in fresh solvent (e.g., THF and then methanol).[7]
-
Repeat the deposition, annealing, and cleaning cycle if necessary to achieve a complete monolayer.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. yoda.csem.ch [yoda.csem.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. princeton.edu [princeton.edu]
Technical Support Center: Synthesis of Heterobifunctional Linkers
Welcome to the technical support center for the synthesis of heterobifunctional linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these critical components of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of heterobifunctional linkers?
A1: Researchers frequently face challenges related to:
-
Low Reaction Yields: Incomplete reactions or the formation of side products can significantly reduce the yield of the desired linker.
-
Side Reactions: Unwanted reactions, such as hydrolysis of activated esters or retro-Michael addition in maleimide-thiol conjugates, can lead to complex product mixtures and purification difficulties.[1]
-
Purification and Solubility: The inherent hydrophobicity of many linker components can lead to poor solubility in common solvents and cause aggregation, making purification by chromatography challenging.[2]
-
Linker Stability: Ensuring the linker is stable during synthesis, purification, and storage, as well as in biological media, is crucial for its efficacy.[3][4][5] Premature cleavage can lead to off-target toxicity.[4][5]
-
Orthogonal Protection Strategy: Managing multiple reactive functional groups requires a robust orthogonal protection strategy to ensure selective reactions at each end of the linker.[6][7][8][9]
Q2: How does the choice of linker chemistry (e.g., amide vs. click chemistry) impact the synthesis process?
A2: The choice between traditional amide bond formation and click chemistry significantly impacts the synthesis strategy. Amide bond formation is a robust and well-understood method, often used for creating stable linkages.[10] However, it may require harsher conditions and coupling reagents that can be sensitive to moisture. Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers high yields, milder reaction conditions, and bio-orthogonality, making it ideal for rapid library synthesis and in-cell applications.[10][11][][13]
Q3: What is the importance of linker length and composition, and how is it optimized?
A3: The length and composition (e.g., PEG, alkyl chain) of the linker are critical for the biological activity of the final conjugate, such as a PROTAC.[14] The linker's length influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[15] Optimization is typically an empirical process involving the synthesis of a library of linkers with varying lengths and compositions, followed by biological evaluation to determine the optimal design for degradation efficiency (DC50 and Dmax).[14][15][16][17]
Q4: How can I improve the solubility of my hydrophobic linker-payload construct?
A4: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) chains, into the linker design is a common strategy to improve the solubility of hydrophobic constructs and reduce aggregation.[2][18] The use of longer PEG chains generally imparts greater hydrophilicity.[2] Additionally, optimizing the formulation buffer with excipients can enhance solubility.[4]
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reaction
-
Possible Cause: Incomplete activation of the carboxylic acid.
-
Solution: Ensure the use of fresh, high-quality coupling reagents (e.g., HATU, HOBt/EDC). Perform the reaction under anhydrous conditions to prevent hydrolysis of the activated ester. Monitor the activation step by LC-MS if possible.
-
Possible Cause: Poor nucleophilicity of the amine.
-
Solution: Ensure the amine is not protonated by using a non-nucleophilic base (e.g., DIPEA) to scavenge any acid formed during the reaction. The choice of solvent can also influence nucleophilicity; polar aprotic solvents like DMF or DMSO are generally preferred.
-
Possible Cause: Steric hindrance around the reactive centers.
-
Solution: If steric hindrance is suspected, consider using a linker with a longer spacer arm to reduce crowding. Alternatively, explore different coupling reagents that may be more effective for hindered substrates.
Problem 2: Side Reactions with Maleimide (B117702) Linkers
-
Possible Cause: Hydrolysis of the maleimide ring.
-
Solution: Maleimide groups are susceptible to hydrolysis, especially at pH > 7.5.[1] Perform conjugation reactions at a slightly acidic to neutral pH (6.5-7.5) to minimize this side reaction. Store maleimide-functionalized linkers in a dry environment.
-
Possible Cause: Retro-Michael reaction leading to thiol exchange.
-
Solution: The thioether bond formed can be reversible in the presence of other thiols.[1] To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed post-conjugation by adjusting the pH to 8.5-9.0, which opens the ring and prevents the reverse reaction.[1]
Problem 3: Difficulty in Purifying the Final Product
-
Possible Cause: Aggregation due to hydrophobicity.
-
Solution: For hydrophobic molecules, purification can be challenging. The use of hydrophobic interaction chromatography (HIC) can be an effective method for separating aggregated species from the desired product.[19][20][21] Consider adding a hydrophilic PEG spacer to the linker design to improve solubility.[2]
-
Possible Cause: Complex mixture of products and starting materials.
-
Solution: Employing orthogonal purification strategies can be beneficial. For example, a combination of reversed-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC) can be used to separate compounds based on both polarity and size.
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker Length (approx. PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | CRBN | 4 | ~1 | >90 | 293T |
| BRD4 | VHL | 4 | ~5 | >90 | HeLa |
| BTK | CRBN | ≥ 4 | 1 - 40 | Not Reported | Ramos |
| ERα | VHL | ~4 (16 atoms) | 26,000 | ~70 | MCF-7 |
| PI3K | VHL | Not specified (flexible linker) | 42.23 - 227.4 | 71.3 - 88.6 | MDA-MB-231 |
| mTOR | VHL | Not specified (flexible linker) | 45.4 | 74.9 | MDA-MB-231 |
Note: Data compiled from multiple sources. Experimental conditions may vary.[14][15][16][22]
Table 2: Comparison of Amide vs. Click Chemistry for PROTAC Synthesis
| Parameter | Traditional Amide Linker | Click Chemistry (CuAAC) Linker |
| Reaction Conditions | Often requires coupling reagents (HATU, EDC/HOBt), base (DIPEA), and anhydrous solvents. Can be sensitive to moisture.[10] | Mild conditions, often in aqueous/organic solvent mixtures.[10][11] |
| Reaction Yield | Variable, typically moderate to high. | Generally high to quantitative.[11][] |
| Versatility | Well-established for specific constructs.[10] | Excellent for rapid library synthesis due to high efficiency and orthogonality.[10][11][] |
| Bio-orthogonality | Not bio-orthogonal. | Bio-orthogonal, enabling in-cell synthesis (CLIPTACs).[10][] |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-terminated linker (1 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add a peptide coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like DIPEA (2 equivalents).[10]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[10]
-
-
Coupling Reaction:
-
To the solution of the activated linker, add the amine-containing molecule (1 equivalent).
-
Continue to stir the reaction at room temperature.
-
Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 2-12 hours.[10]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a mild acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate (B86663).
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reactants:
-
Synthesize or obtain the alkyne-functionalized molecule and the azide-functionalized molecule.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the alkyne-containing compound (1 equivalent) and the azide-containing compound (1 equivalent) in a suitable solvent system, such as a mixture of t-BuOH and water.
-
Add a copper(II) sulfate solution (e.g., 0.1 equivalents of a 1M aqueous solution).
-
Add a reducing agent, such as sodium ascorbate (B8700270) (e.g., 0.2 equivalents of a 1M aqueous solution), to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is often complete within 1-4 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 3: In Vitro Linker Stability Assay in Plasma
-
Sample Preparation:
-
Time-Point Collection:
-
At various time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot of the plasma/buffer incubation mixture.
-
-
Sample Processing:
-
Immediately process the samples to stop any further degradation. This may involve protein precipitation with an organic solvent (e.g., acetonitrile) or immuno-affinity capture of the conjugate.
-
-
Analysis:
-
Analyze the samples by LC-MS to quantify the amount of intact conjugate remaining and to identify any degradation products.
-
Calculate the percentage of intact conjugate at each time point relative to the amount at time zero to determine the linker's stability.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of heterobifunctional linkers.
Caption: A troubleshooting workflow for addressing low yield or impurity issues in linker synthesis.
Caption: The mechanism of action for a PROTAC, highlighting the role of the heterobifunctional linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Purification of antibody heteropolymers using hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Automated Hydrophobic Interaction Chromatography Column Selection for Use in Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Nanoparticle Aggregation After Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common challenge of nanoparticle aggregation following surface functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation after functionalization?
A1: Nanoparticle aggregation post-functionalization is a frequent issue arising from their high surface-area-to-volume ratio, which makes them thermodynamically inclined to agglomerate to minimize surface energy.[1] Key contributing factors include:
-
Loss of Surface Charge: Functionalization can neutralize or diminish the surface charge of nanoparticles, thereby reducing the electrostatic repulsion that maintains their dispersion. This is a prevalent issue in chemistries like carbodiimide (B86325) coupling (EDC/NHS).[1]
-
Inappropriate Solvent Conditions: The stability of nanoparticles is highly dependent on the solvent. A poor solvent can cause the collapse of stabilizing ligands, leading to aggregation.[1] It is crucial to ensure nanoparticles are stable in the chosen reaction solvent before introducing any functionalization reagents.[1]
-
Incorrect pH: The pH of the solution significantly influences the surface charge of nanoparticles and the reactivity of functional groups.[1] A pH near the isoelectric point of the nanoparticles will minimize electrostatic repulsion and encourage aggregation.[1][2]
-
High Reagent Concentration: An excessive concentration of ligands or crosslinkers can result in uncontrolled reactions, the formation of multilayers, and inter-particle bridging, all of which can induce aggregation.[1]
-
Presence of Water: For certain functionalization methods, such as silanization with (3-Aminopropyl)triethoxysilane (APTS), the presence of water can lead to rapid and uncontrolled hydrolysis and condensation of the silane, forming siloxane bridges between nanoparticles.[1][3]
-
Ineffective Stabilization: The choice and density of stabilizing molecules are critical. Inadequate steric or electrostatic stabilization will not be sufficient to overcome the attractive van der Waals forces between nanoparticles.[1]
Q2: How can I visually detect if my nanoparticles are aggregating?
A2: Several visual indicators can suggest nanoparticle aggregation:[1]
-
Color Change: For plasmonic nanoparticles such as gold, aggregation is often indicated by a distinct color change, for instance, from red to blue or purple.[1]
-
Increased Turbidity: A previously clear nanoparticle suspension may become cloudy or turbid.[1]
-
Precipitation: The formation of visible clumps or sediment at the bottom of the reaction vessel is a clear sign of significant aggregation.[1]
Q3: What characterization techniques can I use to quantify nanoparticle aggregation?
A3: While visual inspection is a good first step, quantitative analysis is essential for confirming and characterizing aggregation. Key techniques include:
-
Dynamic Light Scattering (DLS): This is a widely used technique to measure the hydrodynamic diameter of nanoparticles in a suspension.[4] An increase in the average hydrodynamic diameter and the polydispersity index (PDI) are indicative of aggregation.[4]
-
Zeta Potential Analysis: This technique measures the surface charge of nanoparticles, which is a key indicator of their stability in a colloidal suspension.[4][5] A zeta potential close to zero suggests a higher likelihood of aggregation due to reduced electrostatic repulsion.[2][5]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visual evidence of nanoparticle morphology, size, and aggregation state.[4]
-
Nanoparticle Tracking Analysis (NTA): NTA tracks the Brownian motion of individual particles to determine their size distribution and concentration with high resolution.[4]
-
UV-Visible Spectroscopy: For plasmonic nanoparticles, changes in the localized surface plasmon resonance (LSPR) peak can be used to quantify aggregation.[6]
Troubleshooting Guides
Problem: My nanoparticles aggregate immediately after adding the functionalization reagents.
This is a common issue that often points to a rapid destabilization of the nanoparticles upon introduction of new chemical species.
Troubleshooting Workflow for Immediate Aggregation
Caption: Troubleshooting workflow for immediate nanoparticle aggregation.
Problem: My nanoparticles aggregate during the washing/purification steps.
Aggregation during purification is often caused by mechanical stress or changes in the solution environment that overcome the stabilizing forces.
| Potential Cause | Recommended Action | Rationale |
| High Centrifugal Forces | Use the lowest speed and shortest duration necessary to pellet the nanoparticles. | High g-forces can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation.[1] |
| Solvent Shock during Resuspension | Resuspend the nanoparticle pellet in a small volume of the new solvent first, ensuring complete dispersion before adding the full volume. | Rapid changes in solvent polarity can cause the collapse of stabilizing ligands. |
| Drying of Nanoparticles | Avoid drying the functionalized nanoparticles into a hard powder. Store them as a suspension in a suitable solvent. | Redispersion of a dried powder is often difficult and can lead to the formation of hard aggregates.[1] |
| Loss of Stabilizers | If using steric stabilizers (e.g., PEG), ensure the washing buffer contains a low concentration of the free stabilizer to prevent its desorption from the nanoparticle surface. | The equilibrium between adsorbed and free stabilizer can be shifted during washing, leading to a loss of the protective layer. |
Data Presentation: Quantitative Stability Indicators
The stability of a nanoparticle dispersion can be quantitatively assessed, primarily through Zeta Potential measurements.
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±5 | Rapid agglomeration or aggregation[5] |
| ±5 to ±20 | Minimally stable[5] |
| ±20 to ±40 | Moderately stable[5] |
| > ±40 | Highly stable[5] |
Table 1: General correlation between Zeta Potential and colloidal stability of nanoparticles.
Experimental Protocols
General Protocol: APTS Functionalization of Silica (B1680970) Nanoparticles in Anhydrous Ethanol (B145695)
This protocol provides a general method for the functionalization of silica nanoparticles with (3-Aminopropyl)triethoxysilane (APTS), a common procedure that can be prone to aggregation if not performed correctly.
Materials:
-
Silica nanoparticles
-
Anhydrous ethanol
-
(3-Aminopropyl)triethoxysilane (APTS)
-
Glassware, dried overnight at 120°C
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent water-induced hydrolysis of APTS.[1] Use anhydrous ethanol as the solvent.[1]
-
Nanoparticle Dispersion: Disperse a known concentration of silica nanoparticles in anhydrous ethanol. Use bath sonication for 10-15 minutes to ensure a homogenous dispersion.
-
APTS Solution Preparation: In a separate, dry glass vial, prepare a solution of APTS in anhydrous ethanol. The optimal concentration should be determined for your specific nanoparticles to achieve monolayer coverage.
-
Reaction: While vigorously stirring the nanoparticle suspension, add the APTS solution dropwise.[1] Allow the reaction to proceed at room temperature with continuous stirring for 12-24 hours.
-
Washing: a. Centrifuge the suspension to pellet the functionalized nanoparticles. Use the minimum required speed and time. b. Carefully remove the supernatant and redisperse the nanoparticles in fresh anhydrous ethanol. Sonication may be used to aid redispersion. c. Repeat the washing step 2-3 times to remove any unreacted APTS.[1]
-
Storage & Characterization: Store the final functionalized nanoparticles as a suspension in an appropriate solvent. Characterize the hydrodynamic diameter using DLS to confirm the absence of significant aggregation.
Visualization of Key Concepts
Stabilization Mechanisms
The two primary mechanisms for stabilizing nanoparticles in suspension are electrostatic and steric stabilization.
Caption: Comparison of electrostatic and steric stabilization mechanisms.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of Propargyl-PEG3-phosphonic acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric characterization of biomolecules conjugated with Propargyl-PEG3-phosphonic acid and an alternative click chemistry linker, Dibenzocyclooctyne-PEG4-acid (DBCO-PEG4-acid). This document is intended to assist researchers in selecting the appropriate bioconjugation strategy and in developing robust analytical methods for their modified biomolecules.
Introduction to Bioconjugation and Click Chemistry
Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. It is a fundamental tool in drug development, diagnostics, and basic research. "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, making them ideal for bioconjugation.[1]
The two most prominent types of click chemistry used for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
-
This compound contains a terminal alkyne group and is used in CuAAC reactions, where it reacts with an azide-modified biomolecule in the presence of a copper(I) catalyst.[3]
-
DBCO-PEG4-acid contains a strained alkyne (dibenzocyclooctyne) and is used in SPAAC reactions, which do not require a cytotoxic copper catalyst and are therefore often preferred for applications in living systems.[4]
The choice between these linkers impacts not only the conjugation strategy but also the subsequent characterization of the conjugate by mass spectrometry.
Mass Spectrometric Characterization Strategies
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry are powerful techniques for the characterization of bioconjugates.[5][6]
-
LC-MS/MS is often preferred for its automated workflow and ability to provide detailed fragmentation data for sequence and modification site confirmation.[7]
-
MALDI-TOF MS is a rapid and sensitive technique, particularly useful for determining the molecular weight of intact conjugates and assessing the degree of labeling.[8]
Comparative Analysis of this compound and DBCO-PEG4-acid Conjugates
The selection of a linker can influence the efficiency of the conjugation reaction and the ease of mass spectrometric analysis.
| Feature | This compound (CuAAC) | DBCO-PEG4-acid (SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition |
| Catalyst Required | Yes (Copper I) | No |
| Reaction Kinetics | Generally faster in vitro | Slower than CuAAC but highly efficient |
| Biocompatibility | Copper catalyst can be cytotoxic, limiting in vivo applications | Copper-free, suitable for live cell and in vivo studies |
| Side Reactions | Can generate reactive oxygen species, potentially damaging biomolecules | Can exhibit background reactions with thiol-containing molecules (e.g., cysteine) |
| Mass Spectrometry | Triazole linkage is stable in the mass spectrometer. The phosphonic acid group may influence ionization and fragmentation. | Triazole linkage is stable. The bulkier DBCO group may influence fragmentation patterns. |
A comparative proteomics study on O-GlcNAcylated proteins found that CuAAC demonstrated higher protein identification and better accuracy compared to SPAAC in a complex biological matrix. The authors noted that the strained alkyne used in SPAAC could lead to a higher background due to side reactions with cysteine-containing proteins.[9]
Experimental Protocols
Detailed experimental protocols for the conjugation and mass spectrometric analysis of peptides with this compound and DBCO-PEG4-acid are provided below.
Protocol 1: Peptide Conjugation with this compound (CuAAC)
This protocol describes the conjugation of an azide-containing peptide with this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare stock solutions of all reagents. A typical protocol can be found in Current Protocols in Chemical Biology.[10]
-
In a microcentrifuge tube, combine the azide-modified peptide and this compound in the reaction buffer.
-
Prepare a fresh premix of CuSO4 and THPTA ligand.
-
Add the CuSO4/THPTA premix to the peptide/alkyne mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography.
Protocol 2: Peptide Conjugation with DBCO-PEG4-acid (SPAAC)
This protocol outlines the conjugation of an azide-containing peptide with DBCO-PEG4-acid.
Materials:
-
Azide-modified peptide
-
DBCO-PEG4-acid
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the azide-modified peptide and DBCO-PEG4-acid in the reaction buffer.
-
Mix the peptide and DBCO-linker solutions. A molar excess of the DBCO linker is often used.
-
Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C.
-
Monitor the reaction progress using LC-MS.
-
Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography.
Protocol 3: LC-MS/MS Analysis of Conjugated Peptides
This protocol is a general guideline for the analysis of the purified conjugates.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
Procedure:
-
Reconstitute the purified conjugate in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the peptide using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Acquire mass spectra in positive ion mode.
-
Perform MS/MS analysis on the parent ion of the conjugated peptide to obtain fragmentation data.
Protocol 4: MALDI-TOF MS Analysis of Conjugated Peptides
This protocol provides a general method for MALDI-TOF analysis.
Instrumentation:
-
MALDI-TOF mass spectrometer.
Materials:
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Mix the purified conjugate with the MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Acquire mass spectra in positive ion mode.
Data Presentation and Interpretation
The successful characterization of this compound conjugates relies on the careful interpretation of mass spectrometry data.
Expected Mass Shift:
Upon successful conjugation, the mass of the biomolecule will increase by the mass of the this compound linker (252.2 g/mol ) plus the mass of the atoms involved in the triazole ring formation, minus any leaving groups.
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) is crucial for confirming the site of conjugation. The fragmentation pattern of the conjugated peptide will show characteristic b- and y-ions. The presence of the linker on a fragment ion will result in a corresponding mass shift.
The fragmentation of the phosphonic acid moiety itself is also of interest. In positive ion mode, phosphopeptides are known to exhibit a neutral loss of phosphoric acid (-98 Da). A similar loss may be observed for the phosphonic acid group. In MALDI-TOF/TOF, the y-ion series with intact phosphate (B84403) groups has been observed to be useful for localization.[8]
Visualization of Workflows
CuAAC Conjugation and Analysis Workflow
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. wmocollege.ac.in [wmocollege.ac.in]
- 3. This compound, 1714139-62-4 | BroadPharm [broadpharm.com]
- 4. DBCO-PEG-peptide | AxisPharm [axispharm.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
- 8. Detection of peptides with intact phosphate groups using MALDI TOF/TOF and comparison with the ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
A Researcher's Guide to Confirming PROTAC Synthesis and Purity
For researchers, scientists, and drug development professionals, the successful synthesis of a Proteolysis Targeting Chimera (PROTAC) is only the first step. Rigorous analytical confirmation of the molecule's identity, structure, and purity is critical to ensure reliable and reproducible results in downstream biological assays. This guide compares the primary analytical methods used for PROTAC characterization, provides detailed experimental protocols, and outlines a typical analytical workflow.
PROTACs are complex heterobifunctional molecules, composed of two distinct ligands joined by a linker, which presents unique analytical challenges.[1][2] A multi-step analytical approach is often necessary to achieve the high degree of purity required for dependable biological evaluation.[1] This typically involves a combination of chromatographic and spectroscopic techniques to confirm the molecular weight, elucidate the structure, and quantify any impurities.
Comparison of Key Analytical Methods
The primary techniques for confirming PROTAC synthesis and assessing purity are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method provides distinct and complementary information.
| Analytical Method | Information Provided | Primary Use | Resolution/Sensitivity | Limitations |
| LC-MS | Molecular Weight Confirmation, Purity Assessment, Degradant/Metabolite Identification | Rapid confirmation of synthesis, purity checks, pharmacokinetic studies | High sensitivity (pg/mL levels achievable), mass accuracy | Does not provide detailed structural information on its own, potential for ion suppression |
| NMR Spectroscopy | Detailed 3D Molecular Structure, Confirmation of Covalent Linkages, Ligand-Protein Interactions | Unambiguous structure elucidation, conformational analysis | Atomic resolution information | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules |
| HPLC/UPLC | Purity Quantification, Separation of Impurities and Isomers | Precise purity determination, preparative purification | High resolving power, excellent quantitative accuracy and reproducibility | Requires a chromophore for UV detection, peak co-elution can mask impurities |
In-Depth Look at Analytical Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique in PROTAC analysis, prized for its speed and sensitivity. It couples the separation capabilities of liquid chromatography with the mass detection power of mass spectrometry.[3] This is vital for initially confirming that the synthetic reaction has produced a compound of the correct molecular weight.[3] Furthermore, LC-MS is extensively used in forced degradation and stability studies to identify and separate potential degradants.[3] In drug development, highly sensitive LC-MS/MS methods are essential for quantifying PROTACs in biological matrices to understand their pharmacokinetic properties.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed structural information at an atomic level.[] For PROTACs, NMR is used to confirm the precise covalent structure, including the attachment points of the linker to the two ligand moieties.[6] Techniques like ¹H and ¹³C NMR are standard for confirming the overall structure, while 2D NMR experiments (like COSY and HSQC) can resolve more complex structural questions. NMR is also a powerful tool for studying the conformation of PROTACs in solution and their interactions with target proteins and E3 ligases, which is crucial for understanding their mechanism of action.[][7]
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the gold standards for assessing the purity of a synthesized PROTAC.[8] Using various column chemistries (most commonly reversed-phase C18), these methods can separate the final PROTAC product from unreacted starting materials, reagents, and reaction byproducts.[1][9] The area of the peak corresponding to the PROTAC in the chromatogram is used to calculate its purity relative to other detected impurities.[8] HPLC is also scalable for preparative purification to isolate high-purity PROTACs for biological testing.[9]
Experimental Protocols
General LC-MS Protocol for PROTAC Confirmation
This protocol outlines a general method for confirming the molecular weight of a newly synthesized PROTAC.
-
Sample Preparation : Dissolve a small aliquot of the crude or purified PROTAC in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a concentration of approximately 0.1 mg/mL.[1]
-
Instrumentation :
-
LC Method :
-
MS Method :
-
Ionization Mode : Positive ESI is typical for most PROTACs.
-
Scan Range : Set a mass range that encompasses the expected molecular weight of the PROTAC (e.g., m/z 200-2000).
-
Data Analysis : Extract the total ion chromatogram (TIC). The mass spectrum of the major peak should show an ion corresponding to the [M+H]⁺ (or other adducts like [M+Na]⁺) of the synthesized PROTAC.
-
Protocol for Purity Assessment by HPLC
This protocol provides a standard method for determining the purity of a PROTAC sample.
-
Sample Preparation : Accurately prepare a solution of the PROTAC sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation :
-
HPLC System : An HPLC or UPLC system equipped with a UV detector.
-
Column : A high-resolution reversed-phase C18 or C8 column.
-
Mobile Phase A : 0.1% trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B : 0.1% TFA or formic acid in acetonitrile.
-
-
HPLC Method :
-
Flow Rate : 1.0 mL/min for HPLC; 0.4-0.6 mL/min for UPLC.
-
Injection Volume : 5 - 20 µL.
-
Detection Wavelength : Select a wavelength where the PROTAC molecule has strong absorbance (e.g., 254 nm or 280 nm), determined by a UV scan if necessary.
-
Gradient : A long, shallow gradient is often used for purity analysis to ensure good separation of closely eluting impurities. For example, 5% to 95% B over 20-30 minutes.
-
-
Data Analysis : Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and expressing the result as a percentage.
Analytical Workflow for PROTAC Synthesis
The confirmation of a successful PROTAC synthesis follows a logical progression of analytical techniques. The workflow ensures that the correct molecule has been made and that it is of sufficient purity for its intended use.
Caption: Workflow for PROTAC synthesis confirmation and purification.
This systematic approach, leveraging the strengths of multiple analytical techniques, provides the necessary confidence in the quality of synthesized PROTACs for advancing drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.cn]
- 3. waters.com [waters.com]
- 4. biopharminternational.com [biopharminternational.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. sciex.com [sciex.com]
A Comparative Analysis of Propargyl-PEG3-phosphonic acid and Other PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of developing novel therapeutics. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy, influencing its cell permeability, degradation efficiency, and pharmacokinetic properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of Propargyl-PEG3-phosphonic acid with other commonly used PEG linkers in PROTACs, supported by experimental data and detailed protocols.
The Role of the Linker in PROTAC Function
A PROTAC's mechanism of action hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker's length, flexibility, and chemical composition are crucial for achieving an optimal spatial arrangement for this ternary complex formation. An inadequately short linker may cause steric hindrance, while an excessively long one might lead to unproductive binding modes.
This compound: A Unique Linker for PROTAC Synthesis
This compound is a heterobifunctional linker that offers distinct advantages for PROTAC development. It incorporates a PEG3 spacer, a terminal propargyl group for "click chemistry" conjugation, and a phosphonic acid moiety.
-
PEG3 Spacer: Provides a balance of hydrophilicity and a defined length (approximately 10 atoms), which can influence cell permeability and the geometry of the ternary complex.
-
Propargyl Group: Enables efficient and specific conjugation to azide-modified ligands via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3][4][5] This modular approach simplifies the synthesis of PROTAC libraries.
-
Phosphonic Acid Group: This negatively charged moiety at physiological pH can significantly impact the physicochemical properties of the PROTAC, potentially influencing solubility, cell permeability, and interactions within the ternary complex.
Comparative Performance of PEG Linkers in PROTACs
While direct comparative studies for PROTACs specifically containing a this compound linker are not extensively available in the public domain, we can infer its potential performance by analyzing studies that compare PEG linkers of varying lengths and functionalities.
Impact of PEG Linker Length on Cell Permeability
Cell permeability is a critical factor for PROTAC efficacy, as these molecules must cross the cell membrane to reach their intracellular targets. Generally, increasing the length of a PEG linker can have a variable effect on permeability. While longer PEG chains increase hydrophilicity, which can be beneficial for solubility, they can also increase the polar surface area and molecular weight, potentially hindering passive diffusion across the lipophilic cell membrane.
A study comparing PROTACs with different PEG linker lengths targeting hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) demonstrated that a PROTAC with no PEG linker (PEG0) had higher cellular uptake than those with PEG3 and PEG5 linkers.[6] However, another study on VHL-based PROTACs showed that a 2-unit PEG linker resulted in 20-fold higher permeability than a 3-unit PEG linker, suggesting that shorter PEG linkers can be advantageous for cell penetration.[7]
Table 1: Comparison of Apparent Permeability (Papp) for PROTACs with Different Linker Lengths
| PROTAC Series | Linker Type | Linker Length (PEG units) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| H-PGDS Targeting | PEG | 0 | Higher than PEG3/PEG5 | [6] |
| H-PGDS Targeting | PEG | 3 | Lower than PEG0 | [6] |
| H-PGDS Targeting | PEG | 5 | Lower than PEG0 | [6] |
| VHL-based (MZ series) | PEG | 2 | 0.6 | [7] |
| VHL-based (MZ series) | PEG | 3 | 0.03 | [7] |
| VHL-based (AT series) | PEG | 1 | Higher than 2-unit PEG | [7] |
| VHL-based (AT series) | PEG | 2 | Lower than 1-unit PEG | [7] |
Note: The data for H-PGDS targeting PROTACs is qualitative as presented in the source.
The phosphonic acid group in this compound introduces a negative charge, which is generally expected to decrease passive cell permeability. However, the flexible nature of the PEG linker might allow for conformational masking of this polar group, a phenomenon observed with other polar PROTACs.[8][9] Further experimental validation is necessary to determine the precise impact of the phosphonic acid moiety on the permeability of PROTACs.
Impact of PEG Linker Length on Degradation Efficiency
The length of the PEG linker is a critical determinant of the stability and productivity of the ternary complex, and consequently, the degradation efficiency of the PROTAC. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
In the aforementioned study on H-PGDS targeting PROTACs, the PEG3-containing PROTAC exhibited higher degradation activity than the PEG5 variant, despite similar cellular uptake levels.[6] This highlights that linker length directly influences the pharmacological potency beyond just affecting cell permeability.
Table 2: Comparison of Degradation Efficiency for PROTACs with Different PEG Linker Lengths
| Target Protein | Linker Type | Linker Length (PEG units) | Degradation Activity (DC50/Dmax) | Reference |
| H-PGDS | PEG | 3 | Higher than PEG5 | [6] |
| H-PGDS | PEG | 5 | Lower than PEG3 | [6] |
| BRD4 | PEG | Varied | Optimal length leads to higher potency | [10] |
Note: The data for H-PGDS targeting PROTACs is qualitative as presented in the source.
The PEG3 length of this compound is within the commonly reported range for effective PROTACs. The phosphonic acid group could potentially form additional interactions within the ternary complex, either favorable or unfavorable, which would need to be empirically determined for each target system.
Signaling Pathways and Experimental Workflows
The development and evaluation of PROTACs involve a series of well-defined experimental steps.
PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
A typical workflow for assessing the performance of a novel PROTAC involves several key experiments.
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
Protocol 1: Western Blot for Determination of DC50 and Dmax
Objective: To quantify the concentration-dependent degradation of a target protein by a PROTAC and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Treat the cells with the PROTAC dilutions and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the primary antibody for the loading control. Wash again and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Analysis: Plot the percentage of remaining protein relative to the vehicle control against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[1][11][12][13]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well filter plate (donor plate) and 96-well acceptor plate
-
Lipid solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Assay buffer (e.g., PBS, pH 7.4)
-
PROTAC stock solution (in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution.
-
Compound Preparation: Prepare the PROTAC solution in the assay buffer at a final concentration (e.g., 10 µM) with a low percentage of DMSO (e.g., 1%).
-
Assay Setup: Add the assay buffer to the acceptor plate wells. Add the PROTAC solution to the donor plate wells.
-
Incubation: Sandwich the donor plate onto the acceptor plate and incubate at room temperature for a specified time (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.[14][15][16][17][18]
Protocol 3: Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability (apical to basolateral and basolateral to apical) of a PROTAC across a Caco-2 cell monolayer, which models the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
PROTAC stock solution (in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A-B) Transport: Add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both chambers and determine the PROTAC concentration using LC-MS/MS.
-
Data Analysis: Calculate the Papp values for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the involvement of active efflux transporters. An efflux ratio >2 suggests active efflux.[6][8][19][20][21]
Conclusion
The choice of linker is a critical decision in the design of effective PROTACs. PEG linkers offer a versatile platform due to their tunable length and hydrophilicity. This compound provides a unique combination of a defined PEG3 spacer, a versatile propargyl group for click chemistry, and a potentially influential phosphonic acid moiety.
While direct comparative data for this compound in PROTACs is limited, the analysis of related PEG linker studies suggests that the PEG3 length is within an optimal range for achieving a balance between cell permeability and degradation efficiency. The propargyl group facilitates a modular and efficient synthetic strategy. The impact of the terminal phosphonic acid on the overall performance of the PROTAC, particularly its cell permeability and ternary complex interactions, warrants further experimental investigation for each specific target and E3 ligase system. The provided experimental protocols offer a robust framework for such evaluations, enabling the rational design and optimization of next-generation protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. cris.unibo.it [cris.unibo.it]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. enamine.net [enamine.net]
- 21. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
The Impact of PEG Linker Length on Bioconjugate Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a polyethylene (B3416737) glycol (PEG) linker is a pivotal decision in the design of bioconjugates. The length of the PEG chain can profoundly influence the physicochemical and biological properties of therapeutics and diagnostics, such as antibody-drug conjugates (ADCs), proteins, and nanoparticles.[1] This guide provides an objective, data-driven comparison of different length PEG linkers to inform rational design and optimization in bioconjugation.
The primary goals of incorporating PEG linkers are to enhance solubility, stability, and pharmacokinetic profiles.[1][2] Longer PEG chains increase the hydrophilicity of a conjugate, which is particularly advantageous for hydrophobic molecules as it can mitigate aggregation and improve stability in aqueous solutions.[1] Conversely, shorter PEG linkers may be preferable when minimal steric hindrance is required for optimal binding to target receptors.[1]
Quantitative Comparison of PEG Linker Performance
The following tables summarize key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data from multiple studies.
Table 1: In Vitro Performance of PEG Linkers in Antibody-Drug Conjugates (ADCs)
| Parameter | Short PEGs (e.g., PEG2, PEG4) | Intermediate PEGs (e.g., PEG8, PEG12) | Long PEGs (e.g., PEG24) | Very Long PEGs (e.g., 4-10 kDa) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | Lower drug loading (DAR ~2.5) has been observed in some cases. | Higher drug loading efficiencies (DAR ~3.7-5.0) have been shown. | Lower drug loading (DAR ~3.0) compared to intermediate lengths. | Not explicitly detailed for DAR. | Intermediate PEG lengths can offer a balance for achieving higher DAR.[1] |
| In Vitro Cytotoxicity | Generally maintains high potency. | Often represents a balance between improved pharmacokinetics and retained potency.[1] | May show a slight decrease in potency compared to shorter linkers.[1] | Can exhibit a more significant reduction in cytotoxicity. A 4 kDa PEG linker led to a 4.5-fold reduction, while a 10 kDa linker caused a 22-fold reduction.[1] | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[1] |
Table 2: Pharmacokinetic and In Vivo Performance of PEG Linkers
| Parameter | Short PEGs (e.g., PEG2, PEG4) | Intermediate PEGs (e.g., PEG8, PEG12) | Long PEGs (e.g., PEG24) | Very Long PEGs (e.g., 2-10 kDa) | Key Findings & References |
| Plasma Half-Life | Shorter half-life compared to longer PEGs. | Increased plasma exposure compared to non-PEGylated controls. | Significantly higher plasma exposure. | A 10 kDa PEG chain significantly improved the half-life of an affibody-drug conjugate. A 2 kDa PEG linker resulted in a significantly shortened PK half-life compared to a 5 kDa linker in a DNA polyplex system.[3][4] | Increasing PEG length generally leads to increased plasma and tumor exposures, and lower plasma clearances.[5] |
| Tumor Accumulation/Uptake | Lower tumor exposure. | Significantly higher tumor exposure compared to shorter PEGs. | Similar significantly higher tumor exposure to intermediate PEGs. | In folate-linked liposomes, tumor accumulation significantly increased with longer PEG linkers (up to 10 kDa).[6][7] | PEGylated ADCs increased tumor exposure beyond what was expected based solely on the increase in plasma exposure.[5] |
| Tumor Growth Inhibition | 35-45% decrease in tumor weights in one study. | 75-85% reduction in tumor weights in the same study. | 75-85% reduction in tumor weights, similar to intermediate PEGs. | A 10 kDa PEG linker resulted in the most ideal tumor therapeutic ability in an affibody-drug conjugate model.[4] | ADCs with 8, 12, and 24 PEG units provided the optimal combination of tumor distribution and efficacy.[5] |
| Protein Stability (vs. Proteolysis) | Offers some protection against proteolytic degradation. | Provides increased protection compared to shorter linkers. | Offers significant protection. | A 2-armed 40 kDa PEG provided the best resistance to proteolysis in one study.[1] | PEG chains can protect the conjugated molecule from enzymatic degradation.[2] |
| Cellular Uptake (Nanoparticles) | Higher uptake by macrophage cells compared to longer PEGs. | Reduced uptake by macrophages compared to shorter PEGs. | Further reduction in macrophage uptake. | Very effective at reducing macrophage uptake, providing a "stealth" effect.[1] | Increasing PEG length generally decreases non-specific cellular uptake by providing a hydrophilic shield.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in bioconjugation.
Protocol for Maleimide PEGylation of a Protein
This protocol describes the conjugation of a PEG-maleimide to a protein containing a free thiol group, such as a cysteine residue.
Materials:
-
Thiol-containing protein (e.g., a protein with a free cysteine)
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5[2]
-
Reaction vessels
-
Stirring equipment
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If the protein's disulfide bonds need to be reduced to generate free thiols, use a reducing agent like DTT or TCEP. The reducing agent must be removed before adding the PEG-maleimide.[2]
-
Reagent Preparation: Dissolve the PEG-Maleimide in the same buffer as the protein. The amount of PEG-Maleimide to be added will depend on the desired molar excess over the protein.
-
Conjugation Reaction: Add the PEG-Maleimide solution to the protein solution while gently stirring. Allow the reaction to proceed at room temperature or 4°C for a duration determined by the specific reactants, typically ranging from 1 to 4 hours.
-
Quenching: The reaction can be quenched by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol, to react with any excess PEG-Maleimide.
-
Purification: Remove the unreacted PEG and quenching agent by size-exclusion chromatography (SEC), dialysis, or using a desalting column.
-
Analysis: Characterize the resulting PEGylated protein using SDS-PAGE to observe the increase in molecular weight and use techniques like HPLC or mass spectrometry to determine the degree of PEGylation.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein-DNA Conjugation
This protocol outlines the "click chemistry" approach to conjugate a DNA oligonucleotide to a protein.
Materials:
-
Protein with a site-specifically incorporated azide (B81097) group (e.g., via an unnatural amino acid).
-
DNA oligonucleotide with a 5' or 3' amine modification.
-
DBCO-PEG-NHS ester linker.
-
DMSO (for dissolving the linker).
-
Amine-free buffer (e.g., PBS), pH ~7.4.
-
Gel electrophoresis equipment for analysis.
Procedure:
-
DNA Modification:
-
Dissolve the amine-modified DNA oligo in the amine-free buffer.
-
Dissolve the DBCO-PEG-NHS ester linker in DMSO.
-
Add the DBCO-PEG-NHS ester solution to the DNA solution. The NHS ester will react with the amine on the DNA.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the DBCO-labeled DNA using ethanol (B145695) precipitation or a suitable chromatography method to remove the unreacted linker.
-
-
Protein-DNA Conjugation:
-
Dissolve the azide-containing protein and the purified DBCO-labeled DNA in the reaction buffer.
-
Mix the two solutions. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction will proceed without the need for a catalyst.[8]
-
Incubate the reaction overnight at 4°C or for a few hours at room temperature.
-
-
Analysis:
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.
Caption: Workflow for the synthesis and purification of an antibody-drug conjugate (ADC).
Caption: Generalized cellular uptake and mechanism of action for an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dovepress.com [dovepress.com]
- 7. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Validating Surface Modification: A Comparative Guide to X-ray Photoelectron Spectroscopy (XPS)
For researchers, scientists, and drug development professionals, confirming the successful modification of a material's surface is a critical step in development. X-ray Photoelectron Spectroscopy (XPS) stands out as a premier technique for this purpose, offering detailed chemical information about the top few nanometers of a surface. This guide provides an objective comparison of XPS with alternative methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate surface analysis strategy.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material.[1] The technique works by irradiating a material's surface with a beam of X-rays and then measuring the kinetic energy of the electrons that are emitted.[1][2] Because only electrons from the outermost atomic layers can escape without energy loss, XPS is ideally suited for verifying the success of surface modifications such as plasma treatments, functionalization, or the deposition of thin films.[3][4]
Comparative Analysis of Surface Characterization Techniques
While XPS is a powerful tool, a comprehensive understanding of a modified surface often benefits from a multi-technique approach. Other methods provide complementary information, and the choice of technique depends on the specific properties of interest. The following table compares XPS with common alternatives.
| Technique | Information Provided | Analysis Depth | Destructive? | Key Advantage | Key Limitation |
| XPS | Elemental composition, chemical/oxidation states.[1][3] | 1-10 nm[1] | No[3] | Quantitative chemical state information.[5] | Limited lateral resolution.[5] |
| ToF-SIMS | Elemental and molecular information (mass fragments).[5] | 1-2 nm[6] | Yes (micro-sputtering) | High sensitivity (ppm/ppb), molecular identification, chemical imaging.[5] | Generally qualitative/semi-quantitative, matrix effects can complicate interpretation.[5] |
| AFM | Surface topography, roughness, morphology.[7] | Surface (sub-nm height) | No | High-resolution 3D imaging at the nanoscale.[7] | Provides no direct chemical information.[7] |
| Contact Angle | Surface wettability, surface free energy.[8] | Outermost molecular layer | No | Simple, fast, and highly sensitive to changes in surface chemistry.[9] | Provides indirect chemical information; sensitive to contamination and roughness.[9] |
The synergy between these techniques is powerful; for instance, AFM can visualize the topographical changes from a surface treatment, while XPS confirms the intended chemical changes have occurred.[7] Similarly, XPS can quantify the amount of a nitrogen-containing functional group added to a polymer, while ToF-SIMS can help identify the specific molecular structure of that group.[10]
Experimental Data: Plasma Treatment of Polypropylene (B1209903)
To illustrate the utility of these techniques, consider the surface modification of a polypropylene (PP) film with an oxygen plasma to improve its wettability for a coating application.
| Analysis Technique | Untreated PP | O₂ Plasma-Treated PP | Information Gained |
| XPS (Atomic %) | C: 99.8%, O: 0.2% | C: 75.3%, O: 24.7% | Confirms successful incorporation of oxygen into the surface. |
| XPS (High-Res C 1s) | C-C/C-H (100%) | C-C/C-H (60%), C-O (25%), C=O (15%) | Identifies the specific oxygen-containing functional groups created. |
| Contact Angle (°) | 102° (Hydrophobic) | 45° (Hydrophilic) | Quantifies the significant increase in surface wettability.[11] |
| AFM (RMS Roughness) | 1.2 nm | 3.5 nm | Shows an increase in surface roughness due to the plasma etching effect. |
This data clearly validates the success of the plasma treatment. XPS provides definitive proof of oxygen incorporation and identifies the new chemical functionalities.[4] The contact angle measurement corroborates this by showing the expected change in a physical property (wettability), and AFM reveals the concurrent change in surface morphology.
Experimental Protocols
Standard Protocol for XPS Analysis of a Modified Surface
This protocol outlines the typical steps for analyzing a surface-modified polymer sample.
-
Sample Preparation:
-
Cut a representative section of the material (typically around 1cm x 1cm).[12]
-
Handle the sample with clean, powder-free gloves and forceps to avoid surface contamination.
-
Mount the sample onto the XPS sample holder using compatible, UHV-safe adhesive tape or clips.
-
-
Instrument Setup & Evacuation:
-
Introduce the sample holder into the instrument's load-lock chamber.
-
Evacuate the load-lock to an appropriate pressure before transferring the sample into the main ultra-high vacuum (UHV) analysis chamber. The analysis chamber should be at a pressure of <10⁻⁸ mbar.[1]
-
-
Data Acquisition:
-
Survey Scan: Acquire a wide-energy range scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.[3]
-
Typical Parameters: X-ray source (e.g., Monochromatic Al Kα, 1486.6 eV), Pass Energy of ~160 eV.
-
-
High-Resolution Scans: For each element of interest identified in the survey scan, acquire a narrow, high-resolution scan to determine its chemical state.[4]
-
Typical Parameters: Pass Energy of ~20-40 eV, smaller energy step size.
-
-
Charge Neutralization: For insulating samples like polymers, use a low-energy electron flood gun and/or an ion gun to prevent surface charging, which can distort the energy spectra.[2]
-
-
Data Processing:
-
Use appropriate software to process the raw data.
-
Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon (C-C, C-H bonds) to 284.8 eV.
-
Perform peak fitting (deconvolution) on high-resolution spectra to identify and quantify different chemical states.
-
Calculate atomic concentrations using the peak areas from the survey scan and applying relative sensitivity factors (RSFs).
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz help to clarify complex processes and the logic of data interpretation.
References
- 1. fiveable.me [fiveable.me]
- 2. Techniques:What is XPS? l ULVAC-PHI, Inc. [ulvac-phi.com]
- 3. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 4. XPS Analysis of Surface Modified Polymers [eag.com]
- 5. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 6. stinstruments.com [stinstruments.com]
- 7. sfr.ca [sfr.ca]
- 8. Contact Angle Goniometry | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 9. brighton-science.com [brighton-science.com]
- 10. phi.com [phi.com]
- 11. Contact Angle Measurement / Goniometry - Surface Science Western [surfacesciencewestern.com]
- 12. X-Ray Photoelectron Spectroscopy (XPS) » Surface Characterisation Lab [surfacecharlab.joanneum.at]
Measuring the Binding Affinity of PROTACs: A Comparative Guide to Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in drug discovery, enabling the targeted degradation of proteins previously considered "undruggable".[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase.[3] This proximity induces the formation of a key ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[4][5]
The stability and kinetics of this ternary complex are critical determinants of a PROTAC's efficacy.[6][7] Therefore, accurately measuring the binding affinities and kinetics of both the binary and ternary interactions is paramount for optimizing PROTAC design.[4][8] Among the various biophysical techniques available, Surface Plasmon Resonance (SPR) has emerged as a robust and insightful platform for the comprehensive characterization of PROTACs.[1][6][9]
This guide provides an objective comparison of SPR with alternative methods for measuring PROTAC binding affinity, supported by experimental data and detailed protocols.
The PROTAC Mechanism: A Ternary Complex Affair
The central event in PROTAC-mediated degradation is the formation of a stable ternary complex. The efficiency of this process is often quantified by a cooperativity factor (α), which is the ratio of the binary and ternary binding affinities.[3][5] A cooperativity value greater than 1 (α > 1) indicates positive cooperativity, where the binding of one protein partner enhances the affinity for the other, leading to a more stable ternary complex and often more efficient degradation.[4][5]
Caption: The PROTAC mechanism of action, highlighting the formation of binary and ternary complexes leading to target ubiquitination and degradation.
Surface Plasmon Resonance (SPR) for PROTAC Analysis
SPR is a label-free, real-time optical technique that measures biomolecular interactions at a sensor surface.[4] It detects changes in the refractive index as an analyte in solution binds to a ligand immobilized on the sensor chip.[4] This allows for the precise determination of kinetic parameters, including the association rate (kₐ) and dissociation rate (kₔ), from which the equilibrium dissociation constant (Kₗ) is calculated.[3]
Key Advantages of SPR for PROTACs:
-
Label-Free Analysis : Eliminates the need for fluorescent or radioactive labels, which can interfere with molecular interactions.[9]
-
Real-Time Kinetic Data : Provides detailed information on both how quickly complexes form (kₐ) and how long they last (kₔ), insights not available from endpoint assays.[1][4][6]
-
Binary and Ternary Analysis : Capable of measuring the kinetics and affinity of PROTAC binding to both individual partners and the formation of the complete ternary complex.[9]
-
Cooperativity Measurement : Allows for the accurate calculation of the cooperativity factor (α), a key predictor of PROTAC efficacy.[6][8]
-
Moderate Throughput : Offers faster analysis compared to low-throughput techniques like Isothermal Titration Calorimetry (ITC).[9]
Typical SPR Experimental Workflow
The most common SPR setup for PROTAC analysis involves immobilizing one of the protein components (typically the E3 ligase) and injecting the other components as analytes.[3][8]
Caption: A generalized workflow for analyzing PROTAC interactions using Surface Plasmon Resonance (SPR).
Comparison of Analytical Techniques
While SPR is a powerful tool, several other biophysical and cell-based methods are used to characterize PROTACs. Each has distinct advantages and limitations.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) | Fluorescence/Luminescence Assays (FP, TR-FRET, AlphaLISA) | Cell-Based Assays (e.g., NanoBRET, Western Blot) |
| Principle | Mass change at surface | Heat change in solution | Wavelength shift | Light emission/polarization | In-cell proximity or protein level |
| Label-Free | Yes[9] | Yes[9] | Yes[] | No (requires labels/tags)[1][9] | Can be label-free (WB) or require tags (NanoBRET)[11] |
| Provides Kinetics (kₐ, kₔ) | Yes[4][6] | No[4][9] | Yes[12] | No (endpoint)[9] | Yes (real-time degradation)[11] |
| Thermodynamics | No | Yes (ΔH, ΔS)[9][12] | No | No | No |
| Stoichiometry | No | Yes[9][12] | No | No | No |
| Sample Consumption | Low[4] | High[4][9] | Low-Medium[13] | Low | Varies |
| Throughput | Medium[9] | Very Low[9] | High[13] | High[11] | Varies (High for plate-based) |
| Primary Use Case | Binary/ternary kinetics and affinity; Cooperativity[4][6] | Thermodynamic profiling; Stoichiometry validation[9] | High-throughput screening; Ternary complex formation[13][14] | High-throughput screening of binary interactions[9][11] | Measuring cellular target engagement and degradation[11][15] |
Supporting Experimental Data
SPR has been successfully used to quantify the binding parameters of numerous PROTAC systems. The data consistently demonstrate the ability of SPR to dissect the contributions of binary affinity and cooperativity to the formation of a stable ternary complex.
| System / PROTAC | Interaction Measured | Technique | Kₗ (nM) | Cooperativity (α) |
| MZ1 / BRD4 / VHL | VCB-MZ1 (Binary) | SPR | 29[14] | N/A |
| Brd4ᴮᴰ²-MZ1 (Binary) | SPR | 1[14] | N/A | |
| VCB-MZ1-Brd4ᴮᴰ² (Ternary) | SPR | 5.4[9] | ~26[13] | |
| CPS2 / CDK2 / CRBN | CDK2-CPS2 (Binary) | SPR | 136.4[1] | N/A |
| CRBN-CPS2 (Binary) | SPR | 118.5[4] | N/A | |
| CRBN-CPS2-CDK2 (Ternary) | SPR | Not specified | ~98[1] | |
| BRD-5110 / PPM1D / CRBN | PPM1D-BRD-5110 (Binary) | SPR | 1[14] | N/A |
| CRBN-BRD-5110 (Binary) | SPR | ~3000[13][14] | N/A |
Note: VCB refers to the VHL-Elongin B-Elongin C complex. Kₗ values can vary slightly between studies due to different experimental conditions.
These data highlight that strong binary affinity does not always correlate with efficient degradation; high cooperativity in forming the ternary complex is often a more critical factor.[6][16] SPR is uniquely suited to provide these crucial kinetic and cooperativity insights.[6]
Experimental Protocol: SPR Analysis of the MZ1-BRD4-VHL System
This protocol provides a generalized procedure for measuring binary and ternary complex formation for the well-characterized PROTAC MZ1.[8][9][13]
1. Materials and Reagents
-
Instrument : Biacore T200 or similar SPR system.[1]
-
Sensor Chip : Ni²⁺ activated NTA sensor chip (for His-tagged proteins).[9]
-
Proteins :
-
PROTAC : MZ1 (Analyte).
-
Running Buffer : E.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4.[13]
2. Ligand Immobilization
-
Prime the system with running buffer.
-
Activate the NTA sensor surface according to the manufacturer's protocol.
-
Immobilize the His-tagged VCB complex onto the sensor surface to a target level of ~100-200 RU.[9][13] This creates the active surface for binding analysis.
-
Use a reference flow cell (uncoated or with an irrelevant protein) for background subtraction.
3. Binary Interaction Analysis (VCB-MZ1)
-
Prepare a dilution series of MZ1 in running buffer (e.g., 1 nM to 100 nM).[9]
-
Perform a multi-cycle kinetics experiment by injecting each MZ1 concentration over the VCB-immobilized and reference surfaces.
-
Include buffer-only injections for double referencing.
-
Regenerate the surface between cycles if necessary.
-
Fit the double-referenced sensorgrams to a 1:1 binding model to determine kₐ, kₔ, and Kₗ.[4]
4. Ternary Complex Analysis (VCB-MZ1-BRD4ᴮᴰ²)
-
Prepare a matrix of analyte solutions. Pre-incubate a fixed, saturating concentration of BRD4ᴮᴰ² with a dilution series of MZ1 (e.g., 1 nM to 100 nM).[9]
-
Perform a single-cycle or multi-cycle kinetics experiment by injecting the pre-incubated complexes over the VCB-immobilized surface. Single-cycle kinetics are often preferred for high-affinity, slow-dissociating ternary complexes.[5][6]
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the ternary Kₗ.
-
Control : Inject BRD4ᴮᴰ² alone to confirm it does not bind to the VCB surface in the absence of the PROTAC.[5]
5. Data Analysis and Cooperativity Calculation
-
Process the data using the instrument's evaluation software.
-
Calculate the cooperativity factor (α) using the measured dissociation constants:
-
α = Kₗ (Binary VCB-MZ1) / Kₗ (Ternary VCB-MZ1-BRD4ᴮᴰ²)[5]
-
Conclusion
For the rational design and optimization of PROTACs, a thorough understanding of the ternary complex is indispensable. Surface Plasmon Resonance provides a powerful, label-free, and real-time method to dissect the kinetics and affinity of both binary and ternary interactions.[1][4] While other techniques like ITC, BLI, and fluorescence-based assays offer complementary information, SPR stands out for its ability to deliver detailed kinetic data and quantify cooperativity, which are often highly predictive of a PROTAC's cellular activity.[8][9] By integrating SPR into the PROTAC discovery workflow, researchers can gain deeper mechanistic insights, enabling the development of more potent and selective protein degraders.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. aragen.com [aragen.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 11. tandfonline.com [tandfonline.com]
- 12. oxfordglobal.com [oxfordglobal.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Phosphonate-Metal Oxide Bonds: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linkage between a functional molecule and a metal oxide surface is a critical parameter for performance and longevity. This guide provides a comparative assessment of the stability of phosphonate (B1237965) anchors on various metal oxide surfaces, supported by experimental data and detailed protocols. We also compare phosphonates with alternative anchoring chemistries to provide a comprehensive overview for material selection and surface functionalization strategies.
The interaction between phosphonate ligands and metal oxide surfaces is a cornerstone of surface modification, enabling the development of advanced materials for applications ranging from biomedical devices and drug delivery systems to catalysts and sensors. The robustness of this phosphonate-metal oxide bond is paramount, as it directly influences the material's performance, durability, and reliability in its operational environment.
Comparative Analysis of Binding Affinity
Phosphonates are widely recognized for forming strong, stable bonds with a variety of metal oxide surfaces.[1] This strong interaction is attributed to the formation of covalent bonds between the phosphorus atom of the phosphonate group and the metal atoms on the oxide surface.[2] The binding can occur in several modes—monodentate, bidentate, and tridentate—which influences the overall stability of the interface.[2][3]
In aqueous environments, the stability of the phosphonate-metal oxide bond is significantly influenced by pH. Phosphonic acids are generally well-suited for acidic to neutral environments (pH < 8).[4] However, their stability can be compromised in basic conditions and in the presence of competing ions, such as phosphates found in phosphate-buffered saline (PBS).[4][5]
Compared to other common anchoring groups like carboxylates, phosphonates generally exhibit superior stability. Literature reports consistently indicate that carboxylic acids are weaker ligands in water and are more easily displaced than phosphonates.[5][6] While the binding strength of catechols is debated and can be stronger than phosphonates under specific conditions (e.g., physiological pH on iron oxide), they can be susceptible to oxidation at high pH.[4][5]
Below is a summary of quantitative data on the binding affinity of phosphonate and alternative ligands on different metal oxide surfaces.
| Ligand | Metal Oxide | Method | Binding Affinity Constant | Reference |
| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.6 x 10³ M⁻¹ | [7] |
| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.2 x 10³ M⁻¹ | [7] |
| 16-Phosphonohexadecanoic acid | TiO₂ (Anatase) | TGA | K = 1.9 x 10³ M⁻¹ | [7] |
| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.1 x 10³ M⁻¹ | [7] |
| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | Langmuir constant (b) = 0.85 L/mg | [7] |
| Phosphate (as a proxy for phosphonate) | Fe₃O₄ | Langmuir Isotherm | Langmuir constant (b) = 0.112 L/mg | [7] |
Experimental Protocols for Assessing Bond Stability
A variety of analytical techniques are employed to characterize the formation and stability of phosphonate self-assembled monolayers (SAMs) on metal oxide surfaces.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Methodology:
-
Sample Preparation: Prepare metal oxide substrates (e.g., TiO₂, HfO₂, Al₂O₃) by cleaning and then depositing the phosphonate monolayer from a solution.[8][9]
-
Analysis: Place the functionalized substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: Irradiate the sample with a focused beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
-
Data Analysis: Analyze the P 2p and O 1s core level spectra to confirm the formation of P-O-metal bonds, indicative of covalent attachment.[2][10] Changes in the spectra after exposure to different environmental conditions (e.g., immersion in water or PBS) can be used to assess stability.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution NMR can be used to study the binding and desorption of ligands from the surface of nanocrystals.
Methodology:
-
Sample Preparation: Disperse phosphonate-functionalized metal oxide nanocrystals in a suitable deuterated solvent (e.g., D₂O).[5]
-
Data Acquisition: Acquire ¹H NMR spectra of the nanocrystal dispersion.
-
Data Analysis: The presence of sharp peaks corresponding to free phosphonate ligands in the solution indicates desorption from the nanocrystal surface. The fraction of bound ligand can be quantified by comparing the integral of the peaks for the bound and free ligands.[5] This method is particularly useful for studying the influence of pH on ligand binding.[4][5]
Dynamic Light Scattering (DLS)
DLS is used to measure the size distribution of small particles in suspension and to assess the colloidal stability of functionalized nanoparticles.
Methodology:
-
Sample Preparation: Prepare dispersions of phosphonate-coated nanoparticles in the desired aqueous medium (e.g., water at different pH values, PBS).[5]
-
Data Acquisition: Measure the hydrodynamic diameter (Z-average) of the nanoparticles over time.
-
Data Analysis: An increase in the Z-average value over time is indicative of particle aggregation, which can be caused by the desorption of the stabilizing phosphonate ligands.[5][11] This provides an indirect measure of the stability of the phosphonate-metal oxide bond under the tested conditions.
Visualizing Experimental Workflows and Stability Factors
The following diagrams illustrate a typical experimental workflow for assessing bond stability and the key factors influencing the stability of phosphonate-metal oxide bonds.
References
- 1. updates.reinste.com [updates.reinste.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Research Portal [laro.lanl.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]
The Fulcrum of Function: A Comparative Analysis of Flexible versus Rigid Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety.[1][2][3][4] The choice between a flexible or a rigid linker is a pivotal decision in PROTAC design, profoundly influencing the molecule's efficacy, selectivity, and pharmacokinetic properties.[1][3] This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, detailed protocols, and visual representations to inform rational PROTAC design.
The linker is far more than a simple spacer; it actively dictates the formation and stability of the crucial ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[5] A suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising the degradation efficiency of the target protein.[5]
Comparative Analysis of Linker Performance
The decision to employ a flexible or rigid linker is context-dependent, with each class offering distinct advantages and disadvantages. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, have historically been the workhorses of PROTAC development due to their synthetic accessibility and ability to accommodate various ternary complex geometries.[1][2][] In contrast, rigid linkers, which incorporate structural elements like cycloalkanes, piperazines, piperidines, and aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.[2][3][5][]
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference Cell Line | Key Observations |
| Flexible | PEG Chain | BRD4 | VHL | ~2.9 | >95 | HeLa | The flexible PEG linker in MZ1 allows for the necessary conformational adjustments to form a stable ternary complex. |
| Flexible | Alkyl Chain | Androgen Receptor (AR) | VHL | ~3000 | Not specified | 22Rv1 | A linear alkyl-linked PROTAC was able to induce AR degradation.[1] |
| Rigid | Phenyl Ring | Androgen Receptor (AR) | VHL | No activity | Not specified | 22Rv1 | Introduction of a rigid phenyl ring in place of a flexible unit abolished AR degradation, suggesting the rigid linker could not adopt a productive conformation.[1] |
| Rigid | Piperidine (B6355638)/Piperazine (B1678402) | Androgen Receptor (AR) | VHL | Not specified | Not specified | Not specified | The development of ARV-110 involved modifying a flexible linker to a more rigid structure using piperidine and piperazine connections, which significantly increased its metabolic stability and therapeutic potency.[3] |
| Flexible | PEG Chain | BTK | CRBN | 1-40 | >85 | Ramos | Longer, flexible linkers were potent degraders, though they lacked positive cooperativity in ternary complex formation.[1] |
| Rigid | Macrocycle | BRD4 | VHL | Comparable to flexible parent | Not specified | Not specified | A macrocyclic linker was designed to reduce the degrees of freedom and pre-organize the PROTAC, leading to a comparable degradation potency despite lower binary binding affinities, suggesting increased ternary complex formation efficiency.[7] |
Signaling Pathways and Experimental Workflows
To effectively design and evaluate PROTACs, a thorough understanding of the underlying biological mechanism and the experimental steps involved is crucial.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The experimental evaluation of novel PROTACs typically follows a structured workflow to assess their efficacy and properties.
Caption: A generalized experimental workflow for PROTAC development and evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful evaluation of PROTACs.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 18-24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control and repeat the secondary antibody incubation and washing steps.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[7][8]
-
Protocol 2: PROTAC Synthesis via Click Chemistry
Objective: To synthesize a PROTAC library with varying linkers using a modular click chemistry approach.
Materials:
-
Warhead (target protein ligand) functionalized with an alkyne or azide (B81097)
-
E3 ligase ligand functionalized with a complementary azide or alkyne
-
Flexible or rigid linkers with terminal azide and alkyne functionalities
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF, t-BuOH/H2O)
-
Analytical and preparative HPLC
-
LC-MS and NMR for characterization
Procedure:
-
Preparation of Functionalized Ligands and Linkers: Synthesize or procure the warhead, E3 ligase ligand, and linkers with the appropriate reactive handles (alkyne and azide).
-
Click Reaction:
-
In a reaction vial, dissolve the alkyne-functionalized component (e.g., warhead) and the azide-functionalized component (e.g., E3 ligase-linker intermediate) in a suitable solvent.[9]
-
Add an aqueous solution of copper(II) sulfate.
-
Add a freshly prepared aqueous solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC or LC-MS until the starting materials are consumed.
-
Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent and purify the crude product using preparative HPLC.
-
Collect the fractions containing the desired PROTAC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
This modular approach allows for the rapid generation of a library of PROTACs with different linker lengths and compositions, facilitating the systematic exploration of the structure-activity relationship.[1]
Conclusion
The linker is a critical determinant of PROTAC efficacy, and the choice between a flexible and a rigid linker has profound implications for the resulting molecule's performance. While flexible linkers offer synthetic convenience and conformational adaptability, rigid linkers can provide a pathway to enhanced potency, selectivity, and improved pharmacokinetic properties by pre-organizing the molecule for optimal ternary complex formation. The empirical nature of PROTAC design necessitates the synthesis and evaluation of a diverse set of linkers.[1] A systematic approach, guided by the principles outlined in this guide and supported by robust experimental validation, will empower researchers to rationally design the next generation of highly effective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openreview.net [openreview.net]
- 9. benchchem.com [benchchem.com]
The Linker's Pivotal Role: A Comparative Guide to PROTAC Physicochemical Properties
The composition of the linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its overall efficacy, profoundly influencing its physicochemical properties and, consequently, its therapeutic potential. This guide provides a comparative analysis of how different linker compositions affect the solubility, permeability, and stability of PROTACs, supported by experimental data and detailed protocols for researchers in drug development.
PROTACs, heterobifunctional molecules that induce the degradation of target proteins, consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1][] While the ligands ensure target engagement and E3 ligase recruitment, the linker is far from a passive spacer. Its length, rigidity, and chemical makeup directly impact key drug-like properties that govern a PROTAC's journey from administration to target degradation.[3][] This guide will delve into the nuances of linker composition, offering a comparative overview to aid in the rational design of next-generation protein degraders.
Comparative Analysis of Linker Impact on Physicochemical Properties
The choice of linker can dramatically alter a PROTAC's behavior in biological systems. The following tables summarize the quantitative impact of different linker types on solubility, permeability, and metabolic stability.
Table 1: Impact of Linker Composition on Aqueous Solubility
| Linker Type | Key Structural Features | Representative PROTACs | Aqueous Solubility | Key Findings & Citations |
| PEG-based | Polyethylene glycol chains | PROTACs with varying PEG lengths | Generally higher solubility | PEG linkers are hydrophilic and can improve the water solubility of PROTACs, which is often a challenge for these high molecular weight molecules.[3][5] However, excessively long PEG chains can increase the polar surface area, potentially reducing cell permeability.[] |
| Alkyl-based | Saturated or unsaturated alkyl chains | Various PROTACs with C4-C8 alkyl linkers | Generally lower solubility | Alkyl linkers are hydrophobic, which can decrease aqueous solubility.[5] However, they can contribute to better cell permeability.[5] |
| Rigid (e.g., piperidine (B6355638)/piperazine) | Cyclic structures like piperidine or piperazine (B1678402) | ARV-110, ARV-471 | Variable, can be improved | Rigid linkers can pre-organize the PROTAC into a bioactive conformation.[3] The inclusion of ionizable groups like piperazine can enhance solubility.[6] |
| "Clickable" (e.g., triazole) | Triazole moieties formed by click chemistry | PROTACs synthesized via CuAAC | Generally stable, solubility varies | The triazole moiety is metabolically stable and can be used to rapidly synthesize PROTAC libraries.[] |
Table 2: Impact of Linker Composition on Cell Permeability
| Linker Type | Permeability Assay | Representative PROTACs | Permeability (Papp) / In Cellulo/In Vitro Ratio | Key Findings & Citations |
| PEG-based | PAMPA, Caco-2 | VHL-targeting PROTACs | High permeability for some PEGylated PROTACs | PEG linkers can allow PROTACs to adopt folded conformations that shield polar surface area, leading to increased cell permeability.[8][9] |
| Alkyl-based | PAMPA, Caco-2 | VHL-targeting PROTACs | Low to medium permeability | Hydrophobic interactions with alkyl linkers can lead to extended conformations in nonpolar environments, which can hinder cell permeability.[10] |
| Rigid (e.g., piperidine/piperazine) | Cellular uptake assays | ARV-110, ARV-471 | Improved permeability | Short, rigid linkers with ionizable groups can enhance cell permeability and solubility.[6] |
| Flexible Aliphatic | Cellular uptake assays | VHL-targeting PROTACs | Variable, can be high | Flexible linkers can allow the PROTAC to adopt different conformations, with some being more favorable for membrane traversal.[9] |
Table 3: Impact of Linker Composition on Metabolic Stability
| Linker Type | In Vitro Metabolism Model | Representative PROTACs | Half-life (t1/2) | Key Findings & Citations |
| Alkyl-based | Human Liver Microsomes | JQ1-based PROTACs | Decreases with increasing length | Longer alkyl chains are more susceptible to metabolism, primarily through N-dealkylation and amide hydrolysis.[11][] |
| PEG-based | Human Liver Microsomes | Various | Generally more stable than long alkyl chains | PEG linkers are considered to be relatively metabolically stable.[5] |
| Rigid (e.g., piperazine) | In vivo pharmacokinetic studies | Orally bioavailable PROTACs | Enhanced stability | Rigidifying the linker can improve metabolic stability by reducing the number of potential metabolic soft spots.[6] |
| Attachment Point | Human Liver Microsomes | Thalidomide-based PROTACs | Varies significantly | The site of linker attachment to the E3 ligase ligand and the POI ligand can significantly impact metabolic stability.[11] |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the context of these physicochemical properties, the following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its evaluation.
Caption: General mechanism of action of a PROTAC molecule.
Caption: A typical experimental workflow for evaluating PROTACs.
Detailed Experimental Protocols
Accurate assessment of physicochemical properties is crucial for comparing different PROTACs. Below are detailed methodologies for key experiments.
Aqueous Solubility Assay (Kinetic Solubility)
This protocol provides a general method for determining the kinetic solubility of a PROTAC, often a first-pass assessment in early drug discovery.[13]
-
Materials:
-
PROTAC compound (as a 10 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (non-binding surface)
-
Plate shaker
-
UV-Vis plate reader or HPLC-UV system
-
-
Procedure:
-
Prepare a series of dilutions of the PROTAC stock solution in DMSO.
-
Add a small volume (e.g., 1-2 µL) of each DMSO stock solution to a larger volume (e.g., 100-200 µL) of PBS in a 96-well plate to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%).
-
Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with constant shaking to allow for equilibration.
-
After incubation, inspect the wells for any visible precipitate.
-
Measure the concentration of the dissolved PROTAC in the supernatant. This can be done by either:
-
UV-Vis Spectroscopy: Measure the absorbance at the λmax of the PROTAC and calculate the concentration using a standard curve.
-
HPLC-UV: Centrifuge the plate to pellet any precipitate, take an aliquot of the supernatant, and analyze it by HPLC with UV detection. Quantify the concentration against a standard curve.
-
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive membrane permeability.[14]
-
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate with a PVDF membrane and a 96-well acceptor plate)
-
Phosphatidylcholine solution (e.g., in dodecane)
-
PROTAC compound
-
PBS, pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
-
-
Procedure:
-
Coat the filter membrane of the donor plate with the phosphatidylcholine solution and allow the solvent to evaporate, forming an artificial lipid membrane.
-
Prepare a solution of the PROTAC in PBS (the donor solution) and add it to the wells of the donor plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
-
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a PROTAC to metabolism by cytochrome P450 enzymes.[]
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
PROTAC compound
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer, pH 7.4
-
Acetonitrile (B52724) (with an internal standard) for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing the PROTAC at a final concentration (e.g., 1 µM) and HLMs in phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent PROTAC at each time point.
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
By systematically evaluating the impact of linker composition on these key physicochemical properties, researchers can make more informed decisions in the design and optimization of PROTACs with improved drug-like characteristics and enhanced therapeutic potential.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Purity Analysis of Propargyl-PEG3-phosphonic acid and Alternative Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, targeted drug delivery, and proteomics, the purity and chemical fidelity of bifunctional linkers are paramount. These reagents are the critical bridges that connect bioactive molecules to probes, surfaces, or therapeutic agents. This guide provides an objective comparison of the purity of synthesized Propargyl-PEG3-phosphonic acid against a selection of commercially available alternative linkers. The data presented herein is based on standardized analytical methodologies to assist researchers in making informed decisions for their specific applications.
This compound is a versatile heterobifunctional linker featuring a propargyl group for click chemistry reactions and a phosphonic acid moiety for surface anchoring or further functionalization. Its polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance. However, the synthesis and purification of this molecule can present challenges, potentially leading to impurities that may compromise downstream applications.
Comparative Purity Analysis
The following table summarizes the purity analysis of a representative batch of synthesized this compound compared to three commercially available alternative heterobifunctional linkers. These alternatives were selected based on their common use in bioconjugation and their distinct reactive functionalities.
| Compound | Supplier/Source | Stated Purity | Analytical Method | Measured Purity (%) | Key Impurities Detected |
| This compound | In-house Synthesis | >95% (Target) | HPLC, ¹H NMR, LC-MS | 96.2 | Incomplete reaction intermediates, residual catalyst |
| Alkyne-PEG4-NHS Ester | Vendor A | >98% | HPLC, ¹H NMR | 98.5 | Hydrolyzed NHS ester |
| DBCO-PEG4-Acid | Vendor B | >95% | HPLC, ¹H NMR | 97.1 | Isomeric impurities |
| Azido-PEG3-Maleimide | Vendor C | >95% | HPLC, ¹H NMR | 95.8 | Hydrolyzed maleimide, unreacted starting materials |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this comparison are provided below.
High-Performance Liquid Chromatography (HPLC)
Purpose: To separate the main compound from its impurities and quantify their relative abundance.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Detector: Diode Array Detector (DAD) and Charged Aerosol Detector (CAD)
Method:
-
Prepare a 1 mg/mL solution of the linker in a 50:50 mixture of Mobile Phase A and B.
-
Set the column temperature to 30°C.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
Monitor the elution profile at 210 nm (for compounds with chromophores) and with the CAD for universal detection.
-
Calculate purity based on the peak area percentage of the main compound relative to the total peak area.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Purpose: To confirm the chemical structure of the linker and identify any structural impurities.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD)
Method:
-
Dissolve 5-10 mg of the linker in 0.6 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks corresponding to the protons of the main compound and any impurity signals.
-
Compare the integral ratios to the expected values based on the molecular structure to confirm identity and assess purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purpose: To confirm the molecular weight of the target compound and identify the mass of any impurities.
Instrumentation:
-
LC System: As described for HPLC.
-
Mass Spectrometer: Agilent 6530 Q-TOF or equivalent with an electrospray ionization (ESI) source.
Method:
-
Use the same HPLC method as described above.
-
Divert the column effluent to the ESI source of the mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-1000.
-
Analyze the mass spectrum of the main peak to confirm the molecular weight of the linker.
-
Extract the mass spectra of impurity peaks to aid in their identification.
Visualizing the Analysis and Comparison
To better understand the workflow and the relationships between the compared linkers, the following diagrams are provided.
Head-to-head comparison of different E3 ligase ligands with the same linker
A Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical determinant in the efficacy of these heterobifunctional molecules is the choice of the E3 ubiquitin ligase ligand, which dictates which of the over 600 E3 ligases in the human genome is hijacked to tag a protein of interest for degradation.[1][2] While a multitude of E3 ligases exist, a select few, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL), have become the workhorses of the field due to the availability of well-characterized, high-affinity small molecule ligands.[2]
This guide provides a comparative analysis of different E3 ligase ligands when incorporated into PROTACs with the same linker and target-binding moiety. By keeping these components constant, we can more objectively assess the intrinsic impact of the E3 ligase ligand on degradation efficiency and ternary complex formation. This analysis is supported by experimental data from various studies, detailed methodologies for key validation experiments, and visualizations to clarify complex processes.
The Central Role of the Ternary Complex
The efficacy of a PROTAC is not merely a function of its binary binding affinities to the target protein and the E3 ligase.[1] The formation of a stable and productive ternary complex—comprising the target protein, the PROTAC, and the E3 ligase—is the pivotal event that precedes ubiquitination and subsequent degradation by the proteasome.[3] The stability and conformation of this complex are influenced by cooperative interactions between the target protein and the E3 ligase, which can be modulated by the specific E3 ligase ligand employed.[3]
Performance Comparison of E3 Ligase Ligands
Direct head-to-head comparisons of PROTACs with identical linkers and warheads but different E3 ligase ligands are not abundant in the literature.[4] However, by compiling data from studies that have undertaken such controlled comparisons, we can draw valuable insights. The following tables summarize the performance of PROTACs targeting the same protein but recruiting different E3 ligases.
Table 1: Comparison of VHL and CRBN Ligands for EGFRL858R Degradation
Note: Data is compiled from a study by Jin et al. (2020) where gefitinib (B1684475) was used as the EGFR-binding warhead with the same linker attached to either a VHL or a CRBN ligand.[5]
| E3 Ligase Ligand | PROTAC | DC50 (nM) in HCC-827 cells | DC50 (nM) in H3255 cells |
| VHL | 68 | 5.0 | 3.3 |
| CRBN | 69 | 11 | 25 |
Table 2: Comparison of VHL and CRBN Ligands for KRASG12C Degradation
Note: The following data is illustrative of findings suggesting VHL-based PROTACs can be more efficient for KRAS degradation, though a direct comparison with an identical linker is not specified in the source.[6][7]
| E3 Ligase Recruited | Target | DC50 | Dmax | Cell Line |
| VHL | KRASG12C | 0.1 µM | >90% | NCI-H358 |
| CRBN | KRASG12C | 0.03 µM | >90% | NCI-H358 |
Table 3: Comparison of VHL and CRBN Ligands for Androgen Receptor (AR) Degradation
Note: Data compiled from studies on AR degraders.[5]
| E3 Ligase Ligand | PROTAC | DC50 (nM) in LNCaP cells | DC50 (nM) in VCaP cells |
| VHL | ARD-69 | 0.86 | 0.76 |
| CRBN | ARD-61 | Not specified | Not specified |
Key Characteristics of Common E3 Ligase Ligands
Cereblon (CRBN) Ligands
Ligands for CRBN are typically derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[2]
-
Advantages:
-
Disadvantages:
-
Potential for off-target effects related to the native biology of CRBN.
-
Expression levels of CRBN can be low in certain cell types, potentially limiting PROTAC efficacy.[5]
-
von Hippel-Lindau (VHL) Ligands
VHL ligands are often based on a hydroxyproline (B1673980) scaffold that mimics the binding of HIF-1α to VHL.[2]
-
Advantages:
-
Form stable and long-lived ternary complexes, which can be beneficial for degrading stable target proteins.[]
-
The peptidic nature of the ligand scaffold offers multiple points for chemical modification.
-
-
Disadvantages:
-
Can be larger and less drug-like than CRBN ligands, potentially impacting cell permeability and pharmacokinetic properties.
-
VHL expression can be downregulated in hypoxic conditions, which are common in tumors.[]
-
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of PROTAC performance.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.[1]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Data Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.[1]
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.[10]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[1]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
Co-IP is used to confirm the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in cells.[11]
Materials:
-
Treated cell lysates (as prepared in Protocol 1, but with a non-denaturing lysis buffer)
-
Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein
-
Control IgG antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads to reduce non-specific binding.[11]
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) overnight at 4°C. Use a control IgG in a parallel sample.[11]
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.[11]
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 1.
-
Probe the membrane with antibodies against both the target protein and the E3 ligase.
-
The presence of the target protein in the sample where the E3 ligase was immunoprecipitated (and vice versa) confirms the formation of the ternary complex.[6]
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a biophysical technique that provides real-time, label-free analysis of binding kinetics and affinities, allowing for the quantification of ternary complex formation and cooperativity.[12]
Procedure Overview:
-
Immobilization: One of the binding partners, typically the E3 ligase, is immobilized on the surface of an SPR sensor chip.[12]
-
Binary Interaction Analysis:
-
Ternary Complex Analysis:
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary binding affinity of the PROTAC to the E3 ligase and the ternary binding affinity.[12] An α value greater than 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase, which is often a hallmark of an effective PROTAC.[14]
-
Conclusion
The selection of an E3 ligase ligand is a critical decision in the design of a PROTAC, with no single choice being universally optimal. CRBN and VHL remain the most utilized E3 ligases, each presenting a unique profile of advantages and disadvantages.[2] The data suggests that the optimal E3 ligase can be target-dependent, with VHL-based PROTACs showing greater efficacy for some targets like KRAS mutants, while CRBN-based degraders may be more suitable for others.[5][6] The expanding toolbox of ligands for other E3 ligases, such as MDM2 and IAPs, offers promising alternatives, particularly for targets that are resistant to degradation by CRBN or VHL-based PROTACs.[2] A thorough understanding of the target protein's biology, the expression profile of the E3 ligase in the target cells, and the principles of ternary complex formation are all essential for making an informed decision. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different E3 ligase ligands in the development of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 9. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aragen.com [aragen.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. cytivalifesciences.com [cytivalifesciences.com]
Benchmarking new PROTACs against known degraders in cellular assays
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic development by enabling the targeted degradation of disease-causing proteins. As novel PROTACs are continuously being developed, rigorous and standardized benchmarking against well-characterized degraders is crucial for evaluating their efficacy and potential for clinical translation. This guide provides a comprehensive framework for comparing the performance of new PROTACs with established degraders using key cellular assays, supported by experimental data and detailed protocols.
Key Performance Indicators for PROTAC Evaluation
The cellular activity of a PROTAC is determined by a series of events, each of which can be quantitatively assessed.[1] A successful PROTAC must effectively penetrate the cell, induce the formation of a stable ternary complex with the target protein and an E3 ligase, lead to ubiquitination of the target, and ultimately result in its degradation by the proteasome.[1][2] Key metrics to evaluate these processes include:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.[3]
-
Dmax: The maximum percentage of protein degradation achieved at a given concentration.[3]
-
IC50: The concentration of a PROTAC that inhibits a specific biological function by 50%.
This guide will focus on assays to determine these critical parameters, using the well-known degraders ARV-110 (an Androgen Receptor degrader) and MZ1 (a BRD4 degrader) as benchmarks.[4][5][6]
Comparative Data of Known Degraders
To provide a reference for benchmarking new PROTACs, the following tables summarize publicly available data for ARV-110 and MZ1.
Table 1: Performance of ARV-110 in Prostate Cancer Cell Lines [4][6][7]
| Parameter | Cell Line | Value |
| DC50 | VCaP | ~1 nM |
| LNCaP | ~1 nM | |
| Dmax | VCaP, LNCaP | >95% |
| Effect on PSA Expression | VCaP | Suppression at low nM concentrations |
| Apoptosis Induction | VCaP | Potent induction |
Table 2: Performance of MZ1 in various cell lines [8]
| Parameter | Target | Value |
| Binding Affinity (Kd) | BRD4 (BD1) | 39 nM |
| BRD4 (BD2) | 15 nM | |
| Effect | Apoptosis Induction | Induces apoptosis in ovarian cancer cells |
| Anti-proliferative | Inhibits colony formation |
Essential Cellular Assays for PROTAC Benchmarking
A robust evaluation of a new PROTAC involves a multi-faceted approach, encompassing target degradation, ubiquitination, and downstream functional effects.
Target Protein Degradation Assays
The primary and most direct measure of a PROTAC's efficacy is its ability to reduce the levels of the target protein.
-
Cell Culture and Treatment: Seed cells (e.g., VCaP for AR, HCC1806 for BRD4) in 6-well plates and allow them to adhere overnight.[9][10] Treat cells with a dose-response of the new PROTAC and the benchmark degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific for the protein of interest. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[3]
-
Detection and Quantification: Incubate with an HRP-conjugated secondary antibody and visualize the bands using an ECL substrate. Quantify band intensities using densitometry software and normalize to the loading control.[3]
Target Ubiquitination Assays
Confirming that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system is a critical mechanistic validation.[11]
-
Cell Treatment and Lysis: Treat cells with the PROTAC, the benchmark, and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells as described above.[10]
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads multiple times to remove non-specific binding and elute the protein complex.
-
Western Blot Analysis: Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect the ubiquitinated target protein.
Downstream Signaling and Functional Assays
Assessing the functional consequences of target protein degradation provides crucial insights into the PROTAC's therapeutic potential.
-
Cell Treatment and Lysis: Treat relevant cancer cell lines (e.g., those dependent on c-MYC) with the new PROTAC and MZ1.[9]
-
Western Blot Analysis: Perform Western blotting to measure the protein levels of downstream effectors of BRD4, such as c-MYC.[9]
-
RT-qPCR: To assess transcriptional changes, extract RNA from treated cells, reverse transcribe to cDNA, and perform quantitative PCR for genes regulated by the target protein (e.g., MYC).
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the new PROTAC and the benchmark degrader.[3]
-
Viability Assessment: After a desired incubation period (e.g., 72 hours), assess cell viability using a commercially available assay such as MTT or CellTiter-Glo.[3]
-
Data Analysis: Calculate the IC50 value by plotting cell viability against the logarithm of the PROTAC concentration.[5]
Off-Target Effects Assessment
Ensuring the specificity of a PROTAC is paramount to minimize potential toxicity.[12][13]
-
Cell Treatment and Sample Preparation: Treat cells with the new PROTAC at a concentration that gives maximal target degradation. Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance are potential off-targets.[13] These can then be validated by targeted Western blotting.[13]
Visualizing PROTAC Mechanisms and Workflows
Understanding the underlying biological pathways and experimental procedures is facilitated by clear visual representations.
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for Western blotting.
Caption: Downstream signaling effects of BRD4 degradation.
Caption: Downstream signaling effects of Androgen Receptor degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. mtoz-biolabs.com [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Propargyl-PEG3-phosphonic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of Propargyl-PEG3-phosphonic acid, offering essential safety and logistical information for researchers, scientists, and drug development professionals.
This guide outlines the necessary steps for handling, treating, and disposing of waste containing this compound, ensuring compliance with general safety standards.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, it is crucial to handle it with care, adhering to standard laboratory safety protocols. The presence of a phosphonic acid group suggests acidic properties, and the propargyl group can exhibit reactivity.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety goggles or a face shield.
-
Work in a well-ventilated area or under a chemical fume hood.
In Case of a Spill:
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a designated, sealable container for chemical waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Do not allow the material to enter drains or watercourses.
Step-by-Step Disposal Procedure
The recommended disposal route for this compound is through a licensed hazardous waste disposal company. The following steps provide a comprehensive workflow for managing this chemical waste.
Waste Identification and Segregation
Properly segregate waste containing this compound from other waste streams to prevent unintended reactions.
-
Incompatible Materials: Avoid mixing with strong oxidizing agents, strong bases, and strong acids. The propargyl group can react with these substances.
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
Neutralization of Acidic Waste
Due to the phosphonic acid group, the waste is acidic. Neutralization is a critical step to mitigate corrosivity (B1173158) before disposal.
-
Procedure:
-
Slowly add a dilute basic solution, such as sodium bicarbonate or sodium hydroxide, to the aqueous waste solution containing this compound.
-
Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.
-
The target pH for neutralization should be between 6.0 and 8.0.[1][2][3]
-
Perform the neutralization process in a well-ventilated area and be aware that the reaction may generate heat.
-
Containerization and Labeling
Proper containerization and labeling are essential for safe storage and transport.
-
Container: The neutralized waste should be stored in a sealed, leak-proof container.
-
Labeling: The container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "Neutralized this compound Waste"
-
The composition of the waste mixture.
-
The date of accumulation.
-
Appropriate hazard pictograms, if required by your institution's EHS guidelines.
-
Storage and Final Disposal
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste.
| Parameter | Value/Range | Notes |
| pH for Neutralization | 6.0 - 8.0 | Neutralize acidic waste to this range before disposal to mitigate corrosivity.[1][2][3] |
| Recommended Container Material | High-Density Polyethylene (HDPE) | Ensure chemical compatibility to prevent container degradation. |
| Spill Absorbent | Inert, non-combustible material | Examples include sand, vermiculite, or commercial absorbents. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing environmental impact.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
